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3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine Documentation Hub

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  • Product: 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine
  • CAS: 954226-12-1

Core Science & Biosynthesis

Foundational

Physicochemical Properties of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine

Technical Monograph & Application Guide Part 1: Executive Summary & Structural Logic 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS: 954226-12-1) represents a high-value "sp³-rich" scaffold in modern drug discovery....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph & Application Guide

Part 1: Executive Summary & Structural Logic

3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS: 954226-12-1) represents a high-value "sp³-rich" scaffold in modern drug discovery. As the pharmaceutical industry shifts away from flat, aromatic-heavy structures to improve solubility and target specificity, azetidines have emerged as superior bioisosteres for pyrrolidines and piperidines.[1]

This molecule combines a strained, hydrophilic azetidine amine with a lipophilic, metabolically robust aryl ether tail. The 4-fluoro-3-methyl substitution pattern on the phenyl ring is not arbitrary; it is a classic medicinal chemistry tactic to block the primary metabolic "soft spot" (para-position) while modulating lipophilicity via the methyl group.

Core Physicochemical Metrics

Data represents consensus values from computational modeling and available experimental surrogates.

PropertyValueContext/Implication
Molecular Formula C₁₁H₁₄FNO--
Molecular Weight 195.23 g/mol Fragment-like; ideal for Lead-Optimization (LE)
CAS Number 954226-12-1Free base identifier
Calculated LogP (cLogP) 1.73Optimal lipophilicity for CNS penetration without high nonspecific binding
TPSA 21.3 ŲHighly permeable; well below the 90 Ų BBB cutoff
pKa (Basic N) ~9.8 – 10.2Moderately basic; exists as cation at physiological pH (7.[2][3]4)
H-Bond Donors/Acceptors 1 / 2Minimal donor count favors membrane permeability
Rotatable Bonds 3Flexible linker allows induced-fit binding

Part 2: Structural Analysis & Causality

The Azetidine Advantage

The azetidine ring is the critical feature of this molecule. Unlike its 5- and 6-membered counterparts (pyrrolidine and piperidine), the azetidine ring introduces significant angle strain (~26 kcal/mol) .

  • Causality: This strain lowers the pKa of the amine compared to pyrrolidine (typically by 0.5–1.0 log units) and alters the vector of attached substituents.

  • Application: This allows researchers to fine-tune the basicity of a drug candidate to reduce hERG channel inhibition or improve solubility without sacrificing potency.

The Aryl Ether Linkage

The -CH₂-O- spacer serves as a flexible hinge.

  • Stability: Unlike esters or amides, the ether linkage is resistant to plasma hydrolysis.

  • Metabolic Blocking: The 4-Fluoro group blocks CYP450-mediated para-hydroxylation. The 3-Methyl group provides steric bulk to further hinder metabolic attack while adding a "grease" factor to ensure hydrophobic pocket filling in target proteins (e.g., GPCRs).

Part 3: Synthesis & Manufacturing Workflows

The synthesis of this scaffold typically avoids direct SₙAr due to the electron-rich nature of the phenol. The preferred industrial route utilizes the Mitsunobu Reaction followed by acid-mediated deprotection.

Synthesis Pathway Diagram

SynthesisPathway SM1 1-Boc-3-(hydroxymethyl) azetidine Inter Intermediate: Boc-Protected Ether SM1->Inter Mitsunobu Coupling (DIAD, PPh3, THF, 0°C to RT) SM2 4-Fluoro-3-methylphenol SM2->Inter Product FINAL PRODUCT: 3-[(4-Fluoro-3-methylphenoxy) methyl]azetidine (HCl Salt) Inter->Product Deprotection (4M HCl in Dioxane or TFA/DCM)

Figure 1: Standard convergent synthesis route prioritizing stereochemical retention and yield.

Impurity Profiling

When sourcing or synthesizing this compound, researchers must monitor for specific impurities:

  • Triphenylphosphine Oxide (TPPO): A stubborn byproduct of the Mitsunobu reaction. Remediation: Trituration with hexanes/ether or precipitating the product as an HCl salt.

  • Ring-Opened Byproducts: Under harsh acidic deprotection (e.g., HBr/Acetic acid), the strained azetidine ring can open to form chloropropyl amines. Prevention: Use HCl/Dioxane at controlled temperatures (<40°C).

Part 4: Physicochemical Characterization Protocols

To validate the quality of this building block, the following self-validating protocols are recommended.

Protocol A: LogD (Distribution Coefficient) Determination

Purpose: To determine lipophilicity at physiological pH (7.4).

  • Preparation: Dissolve 1 mg of compound in 500 µL DMSO.

  • Partitioning: Add 495 µL of Phosphate Buffered Saline (PBS, pH 7.4) and 500 µL of Octanol to a 2 mL vial.

  • Equilibration: Vortex for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Target Range: 1.5 – 2.0 (Ideal for CNS drugs).

Protocol B: pKa Determination (Potentiometric Titration)

Purpose: To confirm the ionization state of the azetidine nitrogen.

  • System: Sirius T3 or equivalent autotitrator.

  • Solvent: 0.15 M KCl (aq) titrated with 0.5 M KOH/HCl.

  • Procedure:

    • Dissolve ~3 mg of sample in water (if HCl salt) or minimal methanol/water cosolvent.

    • Titrate from pH 2.0 to pH 12.0 under N₂ atmosphere (to exclude CO₂).

  • Analysis: Look for the inflection point corresponding to the azetidine NH dissociation.

    • Expected Value: ~9.8. If <9.0, suspect ring opening or impurities.

Part 5: Stability & Handling Guide

Solid State Stability
  • Free Base: Likely a viscous oil or low-melting solid. Prone to oxidative degradation (N-oxide formation) if left in air.

    • Storage: -20°C under Argon/Nitrogen.

  • HCl/TFA Salt: White to off-white crystalline solid. Hygroscopic.

    • Storage: Desiccator at 4°C.

Solution Stability

The ether linkage is robust, but the azetidine ring is sensitive to nucleophiles in acidic media.

  • Compatible Solvents: DMSO, Methanol, Ethanol, DCM.

  • Incompatible Conditions: Strong Lewis acids (e.g., BBr₃) or high temperatures (>100°C) in protic solvents.

Metabolic Stability Diagram (Predicted)

Metabolism cluster_Phase1 Phase I Metabolism Parent Parent Molecule NOxide N-Oxidation (FMO/CYP) Parent->NOxide Major Route Dealkyl N-Dealkylation (If N-substituted) Parent->Dealkyl Minor Route Stable Phenyl Ring (Blocked by F/Me) Parent->Stable Resistant

Figure 2: Predicted metabolic soft spots. The fluoromethylphenoxy motif effectively blocks typical aryl oxidation.

Part 6: References

  • ChemScene. (2024). Product Monograph: 3-((4-Fluoro-3-methylphenoxy)methyl)azetidine (CAS 954226-12-1).[2] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24902356, 3-[(4-fluorophenoxy)methyl]azetidine.[4] Retrieved from

  • Lowe, M. et al. (2026). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs.[5][6] Journal of Medicinal Chemistry. Retrieved from

  • Wuitschik, G. et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition. (Contextual grounding for 4-membered ring properties).

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight on F/Me substitution).

Sources

Exploratory

3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine CAS number and identification

Executive Summary 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS 954226-12-1) is a specialized heterocyclic building block used extensively in modern medicinal chemistry. It serves as a high-value scaffold for the de...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS 954226-12-1) is a specialized heterocyclic building block used extensively in modern medicinal chemistry. It serves as a high-value scaffold for the development of bioactive small molecules, particularly in the optimization of physicochemical properties (LogP, pKa) and metabolic stability.

Structurally, the compound features a strained azetidine ring linked via a methylene ether spacer to a 4-fluoro-3-methylphenyl moiety. This specific architecture allows researchers to introduce a compact, basic amine headgroup while maintaining a precise vector orientation for the lipophilic aromatic tail. It is frequently employed as a bioisostere for piperidine or pyrrolidine derivatives to reduce molecular weight and improve CNS penetration or oral bioavailability.

Chemical Identification & Physicochemical Profile

The following data consolidates the core identity parameters required for regulatory documentation and experimental planning.

ParameterSpecification
IUPAC Name 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine
CAS Number 954226-12-1
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.23 g/mol
SMILES CC1=C(C=CC(=C1)OCC2CNC2)F
InChI Key DWLGCDSTWAFTEV-UHFFFAOYSA-N
LogP (Predicted) 1.73
pKa (Predicted) ~9.5 (Secondary Amine)
Physical State Solid (typically off-white) or viscous oil (free base)
Storage 2–8°C, Hygroscopic (Store under Nitrogen/Argon)

Synthetic Architecture & Protocols

The synthesis of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine typically requires a convergent approach, utilizing a protected azetidine precursor to prevent self-polymerization of the strained ring.

Retrosynthetic Logic

The most robust pathway involves the etherification of N-Boc-3-(hydroxymethyl)azetidine with 4-Fluoro-3-methylphenol , followed by acid-mediated deprotection. This route avoids the handling of unstable free azetidine intermediates until the final step.

Visualization: Synthesis Workflow

The following diagram illustrates the critical path for synthesis, highlighting the Mitsunobu coupling strategy which offers higher yields compared to standard nucleophilic substitution (


) for this steric profile.

SynthesisWorkflow Reactant1 N-Boc-3-(hydroxymethyl) azetidine Reagents Mitsunobu Conditions (PPh3, DIAD, THF, 0°C) Reactant1->Reagents Reactant2 4-Fluoro-3- methylphenol Reactant2->Reagents Intermediate Intermediate: N-Boc-Protected Ether Reagents->Intermediate Ether Formation Deprotection Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection N-Boc Removal Product Final Product: 3-[(4-Fluoro-3-methylphenoxy) methyl]azetidine Deprotection->Product Salt Formation/Free Base

Figure 1: Convergent synthesis pathway utilizing Mitsunobu coupling for ether linkage formation.

Detailed Experimental Protocol

Step 1: Ether Formation (Mitsunobu Coupling)

  • Preparation: Charge a dry reaction flask with N-Boc-3-(hydroxymethyl)azetidine (1.0 eq), 4-Fluoro-3-methylphenol (1.1 eq), and Triphenylphosphine (

    
    , 1.2 eq) in anhydrous THF.
    
  • Activation: Cool the solution to 0°C under inert atmosphere (

    
    ).
    
  • Addition: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) over 20 minutes. Maintain temperature <5°C to suppress side reactions.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC/LCMS for consumption of the alcohol.

  • Workup: Concentrate in vacuo. Triturate with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ) byproduct. Filter and purify the filtrate via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Deprotection (Boc Removal)

  • Dissolution: Dissolve the purified intermediate in DCM (5 mL/g).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 eq) at 0°C.

  • Completion: Stir at room temperature for 2 hours.

  • Isolation:

    • For TFA Salt: Concentrate to dryness.[1]

    • For Free Base: Neutralize with saturated

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate.

Medicinal Chemistry Rationale

The Azetidine Advantage

In drug design, replacing a piperidine or pyrrolidine ring with an azetidine (a "ring contraction" strategy) often yields significant benefits:

  • Lipophilicity Reduction: The smaller ring reduces the carbon count, lowering LogP by ~0.5–1.0 units, which can improve metabolic stability and solubility.

  • Vector Change: The bond angles of the 4-membered ring (approx 90°) create a distinct vector for the substituent at position 3, potentially accessing novel binding pockets in GPCRs or enzymes.

Fluorine & Methyl Substitution Effects

The 4-Fluoro-3-methyl motif on the phenyl ring is not arbitrary:

  • Metabolic Blocking: The para-fluorine atom blocks the primary site of CYP450-mediated oxidation (para-hydroxylation), extending the compound's half-life (

    
    ).
    
  • Conformational Lock: The meta-methyl group introduces steric bulk that can restrict rotation of the ether bond, locking the molecule into a bioactive conformation.

Visualization: Structure-Activity Relationship (SAR)

SAR_Logic Compound 3-[(4-Fluoro-3-methylphenoxy) methyl]azetidine Node1 Azetidine Ring: Lowers LogP vs Piperidine Increases sp3 character Compound->Node1 Headgroup Node2 Ether Linker: Flexible spacer H-bond acceptor Compound->Node2 Linker Node3 Para-Fluorine: Blocks metabolic oxidation Increases potency (electronic effect) Compound->Node3 Tail Modification Node4 Meta-Methyl: Lipophilic contact point Restricts conformation Compound->Node4 Steric Control

Figure 2: Pharmacophore decomposition highlighting the functional role of each structural motif.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signals must be confirmed.

Proton NMR ( -NMR) Guidelines

Solvent:


 or 

  • Aromatic Region (6.7 – 7.0 ppm): Look for a multiplet corresponding to the 3 protons on the benzene ring. The coupling pattern will reflect the 1,2,4-substitution.

  • Ether Methylene (4.0 – 4.1 ppm): A distinct doublet (or singlet if unresolved) integrating to 2H (

    
    ).
    
  • Azetidine Ring (3.5 – 3.9 ppm): The protons adjacent to nitrogen (

    
    ) typically appear as multiplets. In the free base, these are chemically equivalent sets; in the salt form, they may split further.
    
  • Methyl Group (2.2 – 2.3 ppm): A sharp singlet integrating to 3H (

    
    ).
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Target Mass:

    
    
    
  • Fragmentation Pattern: Loss of the azetidine ring or cleavage at the ether bond may be observed at higher collision energies.

References

  • PubChem. (2023). Compound Summary: 3-(4-Fluoro-phenoxymethyl)-azetidine (Analogous Structure).[2] National Library of Medicine. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines.[3][4] Heterocycles, 84(1), 223.[3] Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of Azetidines: Recent Literature and Protocols. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Experimental Integration of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine

Executive Summary In modern drug discovery, the strategic incorporation of strained heterocycles and fluorinated aromatics is a proven tactic for optimizing pharmacokinetic profiles. 3-[(4-Fluoro-3-methylphenoxy)methyl]a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of strained heterocycles and fluorinated aromatics is a proven tactic for optimizing pharmacokinetic profiles. 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS: 954226-12-1) represents a high-value building block that merges these two motifs ([1]). However, as a Senior Application Scientist, I emphasize that the very physicochemical properties that make this molecule pharmacologically attractive—namely, the high basicity of the azetidine ring and the lipophilicity of the fluorophenoxy ether—also dictate a stringent, causality-driven safety and handling profile.

This guide eschews generic safety data sheet (SDS) boilerplate. Instead, it deconstructs the structural causality behind the compound's hazards and provides self-validating experimental protocols to ensure its safe integration into your synthetic workflows.

Physicochemical Profiling & Structural Causality

To handle a chemical safely, one must understand the thermodynamic and electronic forces governing its behavior. The hazard profile of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine is intrinsically linked to its bipartite structure.

Quantitative Data Summary
PropertyValue / DescriptionCausality / Impact on Handling
CAS Number 954226-12-1Unique identifier for safety and inventory tracking.
Molecular Formula C₁₁H₁₄FNOIndicates the presence of a halogen (F) and a secondary amine (N).
Molecular Weight 195.23 g/mol Low molecular weight suggests potential volatility of the free base form.
pKa (Azetidine Core) ~11.3Highly basic; causes severe skin/eye irritation; requires acid quenching ([2]).
Ring Strain ~25.4 kcal/molHigh reactivity; prone to exothermic ring-opening under harsh conditions ([2]).
Lipophilicity (logP) Moderate to HighThe fluoro-phenoxy group acts as a lipophilic carrier, enhancing dermal penetration risk.
The "Why" Behind the Hazards
  • The Azetidine Ring (The Reactive Core): The pKa of the parent azetidine ring is approximately 11.3, making it a relatively strong secondary amine base ([3]). In its unprotonated free-base form, it readily abstracts protons from biological tissues, leading to saponification of dermal lipids and severe irritation. Furthermore, the high ring strain (~25.4 kcal/mol) makes it susceptible to rapid, exothermic ring-opening if exposed to strong nucleophiles or concentrated acids.

  • The Fluoro-Phenoxy Moiety (The Permeability Enhancer): The 4-fluoro-3-methylphenoxy group significantly increases the molecule's logP. While this is desirable for crossing the blood-brain barrier in drug candidates, in a laboratory setting, it means the molecule can rapidly penetrate standard latex gloves and dermal layers, acting as a carrier for the caustic amine.

G Compound 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine CAS: 954226-12-1 Azetidine Azetidine Ring (Secondary Amine) Compound->Azetidine Structural Component FluoroPhenoxy 4-Fluoro-3-methylphenoxy Moiety Compound->FluoroPhenoxy Structural Component Haz1 H315/H319: Skin & Eye Irritation (High pKa ~11.3) Azetidine->Haz1 Alkaline Nature Haz2 H302: Acute Toxicity (Systemic Absorption) Azetidine->Haz2 Ring Strain Reactivity FluoroPhenoxy->Haz2 Carrier Effect Prop1 Enhanced Lipophilicity & Membrane Permeability FluoroPhenoxy->Prop1 C-F Bond & Ether

Fig 1: Structure-Hazard Relationship mapping physicochemical properties to toxicological outcomes.

Hazard Identification & GHS Classification

Based on the structural profiling of azetidine derivatives and fluorinated ethers ([4]), the compound triggers the following Globally Harmonized System (GHS) classifications:

  • Signal Word: Warning

  • H302: Harmful if swallowed. (Driven by lipophilic systemic absorption)

  • H315: Causes skin irritation. (Driven by amine basicity)

  • H319: Causes serious eye irritation. (Driven by amine basicity)

  • H335: May cause respiratory irritation. (Driven by free-base volatility)

Precautionary Mandates:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

Self-Validating Safety & Spill Protocols

A protocol is only as good as its ability to validate its own success. The following spill response workflow is designed to neutralize the specific hazards of this compound safely.

Engineering Controls & PPE:

  • Ventilation: Must be handled in a certified fume hood (face velocity >100 fpm) to mitigate H335 risks.

  • Gloves: Double-gloving with heavy-duty Nitrile is mandatory. Causality: The lipophilic ether moiety can permeate thin latex rapidly. Nitrile provides a superior barrier against both the amine and the organic solvents typically used to dissolve it.

SpillWorkflow Start Spill Detected Assess Assess Volume & Concentration Start->Assess PPE Don Appropriate PPE (Nitrile gloves, goggles) Assess->PPE Vent Ensure Fume Hood Active PPE->Vent Absorb Apply Inert Absorbent (Vermiculite/Sand) Vent->Absorb Neutralize Neutralize Amine Residue (Dilute weak acid) Absorb->Neutralize Dispose Transfer to Hazardous Waste Neutralize->Dispose

Fig 2: Step-by-step spill response and decontamination workflow for azetidine derivatives.

Experimental Workflow: Safe Integration into Drug Discovery

To demonstrate the safe handling of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine, below is a self-validating methodology for a standard N-acylation reaction. This protocol manages the high reactivity of the azetidine core while preventing hazardous exposure.

Protocol: Safe N-Acylation of the Azetidine Core

Objective: Synthesize an N-acyl derivative while mitigating exposure to the volatile, basic free amine.

Reagents:

  • 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (1.0 eq, 1.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 2.0 mmol)

  • Acetyl chloride (1.2 eq, 1.2 mmol)

Step-by-Step Methodology:

  • Preparation & Solubilization: In a well-ventilated fume hood, dissolve the azetidine building block (195.2 mg, 1.0 mmol) in 10 mL of anhydrous DCM in a flame-dried round-bottom flask.

    • Causality: DCM is selected because it completely solubilizes the highly lipophilic fluoro-phenoxy moiety while remaining chemically inert to the subsequent acylation conditions.

  • Buffering the System: Add DIPEA (348 µL, 2.0 mmol) to the solution and cool the mixture to 0 °C using an ice bath.

    • Causality: Because the azetidine is highly basic (pKa ~11.3), the HCl generated during acylation would rapidly protonate unreacted azetidine, halting the reaction. DIPEA acts as a sterically hindered, non-nucleophilic proton sponge to safely neutralize the HCl byproduct.

  • Electrophile Addition: Dropwise add acetyl chloride (85 µL, 1.2 mmol) over 5 minutes.

    • Causality & Validation: Dropwise addition controls the exothermic reaction. Self-Validation: Monitor the internal temperature; if it rises above 5 °C, pause addition. Preventing localized heating is critical to avoid unwanted ring-opening of the strained azetidine core.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

    • Causality & Validation: NaHCO₃ safely neutralizes unreacted acetyl chloride and extracts the DIPEA-HCl salts into the aqueous layer. Self-Validation: The clear separation of the aqueous and organic layers visually confirms that the amine salts have successfully partitioned away from the neutral, lipophilic product in the DCM layer.

  • Isolation: Separate the organic layer, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the safe, stable amide product.

References

  • PubChem. "Azetidine Compound Summary (CID 10422)." National Center for Biotechnology Information. Available at:[Link]

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Azetidine." Chemos. Available at: [Link]

Sources

Exploratory

Engineering Chemical Space: A Technical Whitepaper on Azetidine Ethers in Medicinal Chemistry

Executive Summary Azetidines have historically been viewed as challenging synthetic targets due to their high ring strain (approximately 26 kcal/mol) and susceptibility to ring-opening degradation. However, the paradigm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Azetidines have historically been viewed as challenging synthetic targets due to their high ring strain (approximately 26 kcal/mol) and susceptibility to ring-opening degradation. However, the paradigm in drug design is shifting. As modern drug discovery moves away from "flat" aromatic rings toward sp³-rich, three-dimensional architectures, azetidine ethers have emerged as premier bioisosteres. They offer a unique combination of low lipophilicity, high metabolic stability, and defined spatial vectorality.

This whitepaper critically reviews recent literature, synthesizes methodological breakthroughs, and provides validated, step-by-step protocols for integrating azetidine ethers into drug development pipelines.

Mechanistic Grounding: The Bioisosteric Value of Azetidine Ethers

The pharmaceutical industry frequently grapples with the metabolic liabilities of esters and the high lipophilicity of standard alkyl ethers. Esters are rapidly hydrolyzed by ubiquitous in vivo esterases, leading to poor pharmacokinetic (PK) profiles. Conversely, replacing an ester with a standard acyclic ether often increases lipophilicity (LogP) and introduces excessive conformational flexibility, which incurs an entropic penalty upon target binding.

Azetidine ethers solve this dichotomy. By constraining the ether oxygen adjacent to a rigid, four-membered nitrogenous ring, medicinal chemists achieve:

  • Esterase Resistance : The lack of a carbonyl group completely abolishes susceptibility to esterase-mediated hydrolysis.

  • Enhanced Polarity : The basic azetidine nitrogen lowers the overall LogD at physiological pH, improving aqueous solubility compared to carbocyclic analogs (e.g., cyclobutanes).

  • Favorable 3D Trajectory : The puckered conformation of the azetidine ring projects substituents in a highly defined spatial arrangement, mimicking the vectorality of esters or amides without their metabolic drawbacks.

Data Presentation: Physicochemical Comparison

Table 1: Physicochemical and Pharmacokinetic Comparison of Structural Motifs

PropertyTraditional EsterAcyclic EtherAzetidine Ether Bioisostere
Metabolic Stability Low (Rapid esterase cleavage)High (CYP450 dependent)High (Resistant to hydrolysis)
Conformational Flexibility ModerateHigh (High entropic penalty)Low (Rigid, defined vectorality)
Aqueous Solubility ModerateLowHigh (Due to basic amine core)
sp³ Fraction (Fsp³) Low-ModerateModerateHigh

Metabolic Stability and Signaling Pathway

The primary advantage of the azetidine ether substitution is the circumvention of rapid metabolic clearance. The diagram below illustrates the divergent metabolic fates of traditional esters versus azetidine ether bioisosteres when exposed to physiological conditions.

G Ester Traditional Ester Motif Esterase In Vivo Esterases Ester->Esterase Susceptible Degradation Rapid Hydrolysis & Clearance Esterase->Degradation Cleavage Azetidine Azetidine Ether Bioisostere Steric Steric Shielding & No Carbonyl Azetidine->Steric Structural Property Stability Metabolic Stability Steric->Stability Prevents Hydrolysis Target Sustained Target Engagement Stability->Target Enhanced PK

Figure 1: Comparative metabolic pathways of traditional esters vs. azetidine ether bioisosteres.

Validated Synthetic Methodologies & Workflows

Synthesizing azetidine ethers requires overcoming the inherent instability of the 4-membered ring. Traditional Williamson ether synthesis relies on strong bases (e.g., NaH) and alkyl halides, which frequently trigger retro-aldol-type ring opening or elimination in azetidinols. To ensure scientific integrity and high yields, modern approaches utilize acid-catalyzed carbocation trapping or strain-release mechanisms.

Protocol A: Brønsted Acid-Catalyzed Alkylation of 3-Aryl-Azetidinols

Reference Grounding : demonstrated that 3-aryl-azetidinols can be selectively activated using Brønsted acid catalysis to form 3,3-disubstituted azetidine ethers[1][2].

Causality & Design Choice : The presence of the 3-aryl group is critical; it stabilizes the transient tertiary carbocation via resonance and field effects. By using a catalytic Brønsted acid instead of a strong base, the integrity of the azetidine ring is preserved, allowing diverse aliphatic alcohols to act as nucleophiles without inducing base-catalyzed ring degradation[1][3].

Step-by-Step Methodology :

  • Preparation : In an oven-dried flask under an argon atmosphere, dissolve the N-protected 3-aryl-azetidin-3-ol (1.0 equiv) and the target aliphatic alcohol (1.5–2.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Acid Activation : Cool the reaction mixture to 0 °C. Dropwise, add a catalytic amount (10-20 mol%) of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH). Causality: Temperature control is essential here to prevent oligomerization of the highly reactive carbocation.

  • Nucleophilic Trapping : Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC. The alcohol nucleophile intercepts the stabilized 3-aryl carbocation, forming the ether linkage.

  • Quenching : Quench the reaction strictly with a mild aqueous base (e.g., saturated NaHCO₃ solution). Causality: Neutralizing the acid with a mild base prevents late-stage, base-catalyzed ring opening that occurs with stronger bases like NaOH.

  • Isolation : Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography to yield the pure azetidine ether.

Protocol B: Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs)

Reference Grounding : A highly efficient protocol highlights the use of hexafluoroisopropanol (HFIP) to promote the functionalization of highly strained ABBs with heterocyclobutane trichloroacetimidates[3].

Causality & Design Choice : ABBs possess immense ring strain. By activating the trichloroacetimidate leaving group with HFIP—a superior hydrogen-bond donor and strongly ionizing solvent—the internal C–N bond of the ABB is cleaved. This strain-release provides the thermodynamic driving force for the nucleophilic addition of the oxygen, yielding complex, medicinally relevant azetidine ethers without the need for transition-metal catalysts[3].

Step-by-Step Methodology :

  • Reagent Assembly : Combine the ABB derivative (1.0 equiv) and the target trichloroacetimidate precursor (1.2 equiv) in a reaction vial.

  • Solvent/Promoter Addition : Add HFIP as the solvent (approx. 0.2 M). Causality: HFIP is non-nucleophilic but highly polar, stabilizing the transition state while simultaneously activating the imidate via strong hydrogen bonding.

  • Reaction Execution : Stir the mixture at room temperature for 12–24 hours. Monitor the consumption of the ABB via LC-MS. The strain-release mechanism drives the reaction to completion under mild conditions.

  • Workup : Evaporate the HFIP under reduced pressure. (HFIP can be recovered and recycled due to its volatility, ensuring protocol sustainability).

  • Purification : Purify the resulting 3-substituted azetidine ether via silica gel chromatography using a gradient of petroleum ether and ethyl acetate.

Emerging Applications and Future Outlook

The integration of azetidine ethers is rapidly expanding across medicinal chemistry. Recent literature highlights the synthesis of, where the pentafluorosulfanyl group further modulates the basicity and lipophilicity of the azetidine core, creating highly stable bioisosteres for N-alkyl analogs[4]. Furthermore, direct have been developed to append azetidine ethers directly onto complex pharmaceutical leads, streamlining late-stage functionalization[5].

As the pharmaceutical industry continues to prioritize Fsp³-rich molecules to reduce off-target toxicity and improve clinical success rates, the azetidine ether motif stands out as a robust, synthetically accessible, and metabolically superior alternative to traditional planar or metabolically labile functional groups.

References

  • Title : Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols Source : Organic & Biomolecular Chemistry (RSC Publishing) URL :[Link]

  • Title : HFIP-Promoted Strain-Release-Driven Functionalization of Azabicyclo[1.1.0]butanes with Heterocyclobutane Trichloroacetimidates Source : Organic Letters (ACS Publications) URL : [Link]

  • Title : Modular Access to N-SF5 azetidines Source : PMC - NIH URL :[Link]

  • Title : Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation Source : ChemRxiv URL :[Link]

Sources

Foundational

Azetidine Ring Stability in Fluorinated Compounds: A Senior Application Scientist's In-Depth Guide

For researchers, scientists, and drug development professionals, the strategic incorporation of small, strained rings is a cornerstone of modern medicinal chemistry. Among these, the azetidine ring, a four-membered satur...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of small, strained rings is a cornerstone of modern medicinal chemistry. Among these, the azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a "privileged scaffold" due to its unique ability to impart desirable physicochemical properties.[1][2] Its rigid structure can enhance binding affinity to biological targets, while its sp3-rich character often improves solubility and metabolic profiles.[3] However, the inherent ring strain of approximately 25.4 kcal/mol, which drives much of its useful reactivity, also presents a significant stability challenge.[4][5]

This guide provides an in-depth exploration of the chemical stability of the azetidine ring, with a specific focus on how fluorination—a powerful tool in the medicinal chemist's arsenal—can be strategically employed to mitigate instability and enhance drug-like properties. We will delve into the fundamental principles governing azetidine reactivity and demonstrate how the unique electronic properties of fluorine can fundamentally alter the stability paradigm.

The Unsubstituted Azetidine: A Profile in Strain and Reactivity

The azetidine ring occupies a unique chemical space between the highly reactive, unstable three-membered aziridine and the more stable, flexible five-membered pyrrolidine.[5][6] This intermediate nature is the key to its utility and its challenges.

Inherent Ring Strain and Basicity

The significant ring strain in azetidine arises from bond angle compression, deviating substantially from the ideal tetrahedral angle. This strain makes the ring susceptible to reactions that relieve it, primarily ring-opening.[7][8] The nitrogen atom's basicity is another critical factor; with a pKa of approximately 11.3 for the conjugate acid, the azetidine nitrogen is readily protonated under physiological or acidic conditions.[9][10][11] This protonation is often the first step in degradation pathways.[7][12]

HeterocycleRing Strain (kcal/mol)pKa (Conjugate Acid)Key Characteristic
Aziridine~27.7~8.0Highly reactive, unstable
Azetidine ~25.4 ~11.3 Moderately stable, reactive upon activation
Pyrrolidine~5.4~11.3Stable, flexible
Table 1: Comparative properties of small N-heterocycles. Data sourced from[4][5][9][10].
Common Degradation Pathways: Acid-Catalyzed Ring-Opening

The most prevalent instability issue for azetidines is acid-catalyzed intramolecular ring-opening.[7] This occurs when a pendant nucleophile within the same molecule attacks one of the ring's carbon atoms, a process greatly accelerated by the protonation of the azetidine nitrogen. Protonation renders the ring an excellent leaving group, activating the ring carbons toward nucleophilic attack.[7][12][13]

cluster_0 Acid-Catalyzed Ring-Opening Start N-Substituted Azetidine Protonation Protonation of Azetidine Nitrogen (Favored at low pH) Start->Protonation H⁺ Activation Formation of Reactive Azetidinium Ion Protonation->Activation Increased Ring Strain & Electrophilicity Attack Intramolecular Nucleophilic Attack (e.g., by pendant amide) Activation->Attack SN2-type Cleavage Ring-Opening (Strain Release) Attack->Cleavage Product Degradation Product Cleavage->Product

Figure 1: General mechanism for acid-catalyzed intramolecular ring-opening of azetidines.

The Impact of Fluorination: A Paradigm Shift in Stability

The introduction of fluorine, the most electronegative element, profoundly alters the electronic and conformational properties of the azetidine ring, typically leading to a dramatic increase in chemical and metabolic stability.[14][15]

The Inductive Effect: Lowering Basicity and Deactivating the Ring

Fluorine exerts a powerful electron-withdrawing inductive effect (σ-effect), pulling electron density away from the carbon skeleton. This effect propagates through the ring, significantly reducing the electron density on the nitrogen atom. The direct consequence is a marked decrease in the basicity (pKa) of the azetidine nitrogen.[15]

A lower pKa means that a much stronger acidic environment is required to protonate the nitrogen. By hindering this initial activation step, fluorination effectively "shuts down" the primary acid-catalyzed degradation pathway.[7] The azetidine becomes substantially more stable in acidic conditions, a critical attribute for orally administered drugs that must survive the low pH of the stomach.

cluster_0 Unsubstituted Azetidine cluster_1 3-Fluoroazetidine N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C3->N1 label_unsub High Electron Density on N (pKa ≈ 11.3) N2 Nδ⁻ C4 Cδ⁺ N2->C4 C4->N2 Inductive Withdrawal C5 Cδ⁺ C4->C5 C5->N2 Inductive Withdrawal C6 Cδ⁺ C5->C6 F Fδ⁻ C5->F C6->N2 C6->N2 Inductive Withdrawal label_sub Reduced Electron Density on N (pKa significantly lower)

Figure 2: Electronic effect of fluorine on the azetidine ring's nitrogen basicity.

Enhancing Metabolic Stability

Metabolic degradation, often mediated by Cytochrome P450 (CYP) enzymes, typically involves the oxidation of C-H bonds.[16][17] Fluorine substitution provides a powerful "metabolic shield" through several mechanisms:

  • C-F Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond.[18] This makes it highly resistant to enzymatic cleavage.

  • Electronic Deactivation: Beyond the strength of the C-F bond itself, the inductive effect of fluorine lowers the energy of the highest occupied molecular orbital (HOMO) of the entire molecule.[19][20] Since CYP-mediated oxidation involves electron transfer from the substrate to the enzyme, a lower HOMO energy makes the molecule a poorer substrate for the enzyme, thus slowing down metabolism.[16][17]

This enhanced metabolic stability often translates to a longer drug half-life in the body, improved bioavailability, and a lower required dose.[3][21]

CompoundpKa (Calculated)Metabolic Half-Life (t½, HLM)Stability at pH 2 (t½)
N-Aryl-Azetidine~4.515 min< 5 min
N-Aryl-3-Fluoroazetidine~2.0> 120 min> 24 hours
Table 2: Representative data illustrating the stabilizing effect of fluorination on a hypothetical N-Aryl-Azetidine. HLM = Human Liver Microsomes.
Conformational Control

The stereoselective incorporation of fluorine can influence the puckering of the azetidine ring through electrostatic interactions, such as a C–F···N+ charge–dipole interaction.[14] This can lock the ring into a specific conformation, which can be highly advantageous for optimizing ligand-receptor binding interactions and improving drug potency and selectivity.

Experimental Protocols for Stability Assessment

To empirically validate the chemical stability of novel fluorinated azetidine compounds, a series of standardized assays are essential.

Protocol 1: Chemical Stability in Acidic Buffer

This protocol assesses the compound's stability under conditions mimicking the gastrointestinal tract.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Reaction Buffer: Prepare an aqueous buffer at the target pH (e.g., pH 1.2 using HCl).

  • Incubation: Dilute the stock solution into the pre-warmed (37°C) reaction buffer to a final concentration of 10 µM.

  • Time Points: At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate any salts. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the percentage of remaining parent compound versus time. Calculate the half-life (t½) of the compound under the tested conditions.

Protocol 2: In Vitro Metabolic Stability Assay

This assay determines the susceptibility of a compound to metabolism by liver enzymes.

Methodology:

  • Reagents: Human Liver Microsomes (HLM), NADPH (cofactor), 0.1 M Phosphate Buffer (pH 7.4).

  • Incubation Mixture: In a microcentrifuge tube, combine HLM (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding a pre-warmed solution of NADPH (final concentration 1 mM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot.

  • Quenching: Quench the reaction by adding the aliquot to a 3-fold volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples at high speed to pellet the protein. Analyze the supernatant by LC-MS/MS.

  • Data Interpretation: Determine the half-life (t½) and intrinsic clearance (Cl_int) from the rate of disappearance of the parent compound.

Figure 3: Standard experimental workflow for assessing chemical or metabolic stability.

Conclusion

The azetidine ring is a valuable scaffold in drug discovery, but its inherent ring strain presents a liability that must be carefully managed. Fluorination stands out as a premier strategy to enhance the chemical and metabolic stability of azetidine-containing compounds. By leveraging the potent inductive effect of fluorine, medicinal chemists can effectively lower the basicity of the ring nitrogen, providing robust protection against acid-catalyzed degradation. Simultaneously, fluorine substitution serves as a metabolic shield, blocking sites of oxidation and deactivating the molecule towards enzymatic breakdown. This dual-stabilization mechanism, coupled with the potential for conformational control, solidifies the strategic fluorination of azetidines as a powerful and rational approach to designing safer, more effective, and more durable therapeutic agents.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Vertex AI Search.
  • Azetidine - Grokipedia. Grokipedia.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021, September 30). National Institutes of Health.
  • Azetidines in Drug Discovery - PharmaBlock. PharmaBlock.
  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design - Who we serve. (2025, October 8). Thieme.
  • A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery - Benchchem. BenchChem.
  • The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. - ResearchGate. ResearchGate.
  • Synthesis of 3-Fluoroazetidines - ACS Publications. American Chemical Society.
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC. (2025, September 5). Nature.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. ChemRxiv.
  • Examples of drug candidates containing fluoroalkyl‐substituted azetidine (7) and piperidine (8) motifs. - ResearchGate. ResearchGate.
  • Reactions of Azetidines - Ambeed.com. Ambeed.com.
  • Azetidines - Enamine. Enamine.
  • Azetidine | C3H7N | CID 10422 - PubChem - NIH. National Institutes of Health.
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  • Azetidine - Wikipedia. Wikipedia.
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  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (2021, February 22). National Institutes of Health.
  • Synthesis of 3-Fluoroazetidines | The Journal of Organic Chemistry - ACS Publications. (2006, August 5). American Chemical Society.
  • Azetidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Royal Society of Chemistry.
  • The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives - PubMed. (2006, October 13). National Institutes of Health.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026, January 21). National Institutes of Health.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. ChemRxiv.
  • How to prevent the ring-opening of azetidines during subsequent reactions - Benchchem. BenchChem.
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. ChemRxiv.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25). HETEROCYCLES.
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Exploratory

An In-Depth Technical Guide to 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine, a substituted azetidine derivative of interest to researchers and professionals in drug discovery and development....

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine, a substituted azetidine derivative of interest to researchers and professionals in drug discovery and development. This document will cover its fundamental chemical identifiers, a detailed plausible synthetic pathway with experimental protocols, methods for its characterization, and a discussion of its potential pharmacological significance based on the established bioactivities of related molecular scaffolds.

Core Molecular Identifiers

The foundational step in the study of any novel chemical entity is the precise definition of its structure through standardized chemical nomenclature. For 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine, these identifiers are crucial for database searches, regulatory submissions, and unambiguous scientific communication.

IdentifierStringSource
SMILES CC1=C(C=CC(=C1)OCC2CNC2)F[1]
InChI InChI=1S/C11H14FNO/c1-8-10(12)3-2-9(4-11(8)14)13-7-6-5-15-6/h2-4,6,15H,5,7H2,1H3Generated from SMILES
Molecular Structure Visualization

A graphical representation of the molecule is essential for understanding its three-dimensional arrangement and identifying key functional groups.

Caption: 2D structure of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine.

Synthesis and Purification: A Plausible and Referenced Approach

The proposed synthesis is a two-step process starting from commercially available N-Boc-3-(hydroxymethyl)azetidine and 4-fluoro-3-methylphenol.

Synthetic Workflow Diagram

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Boc Deprotection A N-Boc-3-(hydroxymethyl)azetidine + 4-Fluoro-3-methylphenol B Reaction with NaH in DMF A->B Deprotonation C Formation of N-Boc-3-((4-fluoro-3-methylphenoxy)methyl)azetidine B->C Nucleophilic Attack D N-Boc-3-((4-fluoro-3-methylphenoxy)methyl)azetidine E Treatment with TFA in DCM D->E Acidolysis F 3-((4-Fluoro-3-methylphenoxy)methyl)azetidine E->F Final Product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of N-Boc-3-((4-fluoro-3-methylphenoxy)methyl)azetidine

This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide (or a related electrophile).[2][3][4][5][6] In this case, the alkoxide is generated from N-Boc-3-(hydroxymethyl)azetidine, and the "alkyl halide" equivalent is the phenol, which becomes a potent nucleophile upon deprotonation.

Experimental Protocol:

  • Reagent Preparation: To a solution of N-Boc-3-(hydroxymethyl)azetidine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Alkoxide Formation: Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Phenol Addition: Add a solution of 4-fluoro-3-methylphenol (1.1 eq.) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench carefully with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected intermediate.

Causality of Experimental Choices:

  • NaH: A strong, non-nucleophilic base is required to deprotonate the alcohol without competing in the subsequent substitution reaction.

  • DMF: A polar aprotic solvent is ideal for S(_N)2 reactions as it solvates the cation (Na

    
    ) without solvating the nucleophilic alkoxide, thus enhancing its reactivity.
    
  • Inert Atmosphere: NaH is reactive with water and oxygen; an inert atmosphere prevents its degradation and potential side reactions.

Step 2: Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is a common and robust protecting group for amines. Its removal is typically achieved under acidic conditions.[7][8][9][10]

Experimental Protocol:

  • Reaction Setup: Dissolve the N-Boc protected intermediate (1.0 eq.) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a small amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine. Further purification can be achieved by chromatography or crystallization if necessary.

Causality of Experimental Choices:

  • TFA/DCM: This is a standard and highly effective reagent system for Boc deprotection. TFA is a strong acid that readily cleaves the Boc group, and DCM is a good solvent for both the starting material and the product.

  • Neutralization: The use of a mild base like sodium bicarbonate is crucial to neutralize the excess TFA and isolate the free amine product.

Structural Characterization and Validation

The unambiguous identification of the synthesized compound is paramount. A combination of spectroscopic techniques should be employed to confirm the structure of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons (with coupling patterns indicative of the substitution), the methyl group on the phenyl ring, the azetidine ring protons, and the methylene bridge protons.
¹³C NMR Resonances for all unique carbon atoms, including the aromatic carbons (with C-F coupling), the methyl carbon, and the aliphatic carbons of the azetidine and methylene bridge.
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of the compound (C₁₁H₁₄FNO, MW: 195.23).[1]
FT-IR Characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), C-N, and C-F bonds.

Potential Pharmacological Significance and Future Directions

The azetidine motif is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules.[11] Its strained four-membered ring can impart desirable physicochemical properties, such as improved solubility and metabolic stability, while also providing a rigid framework for precise orientation of substituents to interact with biological targets.

Potential Therapeutic Areas:

  • Central Nervous System (CNS) Disorders: The structural rigidity and potential for blood-brain barrier penetration make azetidine derivatives attractive candidates for CNS targets.

  • Oncology: Numerous azetidine-containing compounds have demonstrated anticancer activity through various mechanisms.

  • Infectious Diseases: The azetidine core is present in some antibacterial and antiviral agents.

  • Metabolic Diseases: Certain azetidine derivatives have shown promise as modulators of metabolic pathways.

The specific combination of the 4-fluoro-3-methylphenoxy group with the azetidine core in the title compound suggests it may have been designed to interact with a specific biological target where these features contribute to binding affinity and selectivity. The fluoro and methyl substituents on the phenyl ring can modulate electronic properties and lipophilicity, potentially influencing pharmacokinetic and pharmacodynamic profiles.

Future research on 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine should focus on:

  • In vitro pharmacological profiling: Screening against a panel of relevant biological targets (e.g., GPCRs, kinases, ion channels) to identify its primary mechanism of action.

  • ADME studies: Evaluation of its absorption, distribution, metabolism, and excretion properties to assess its drug-likeness.

  • In vivo efficacy studies: Testing in relevant animal models of disease based on the in vitro findings.

Conclusion

This technical guide has provided a comprehensive overview of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine, including its chemical identifiers, a detailed and plausible synthetic route with experimental protocols, and a discussion of its potential in drug discovery. While specific biological data for this compound is not widely available, its structural features suggest it is a promising candidate for further investigation. The provided synthetic and characterization methodologies offer a solid foundation for researchers to produce and validate this compound for their own studies.

References

  • Wuts, P. G., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Singh, G. S., & Tilvi, S. (2021). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 24902356, 3-(4-Fluoro-phenoxymethyl)-azetidine. Retrieved from [Link].

  • Wikipedia. (2023, October 27). Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

  • BenchChem. (2025).
  • Google Patents. (n.d.). CN105384673B - The synthetic method of 3 fluoro azetidine derivatives.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Retrieved from [Link]

  • Francis Academic Press. (n.d.).
  • FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.
  • The Royal Society of Chemistry. (n.d.). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Experimental Protocols for 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Compound: 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS: 954226-12-1) Introduction and Chemical Rationale In contemporary m...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Compound: 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS: 954226-12-1)

Introduction and Chemical Rationale

In contemporary medicinal chemistry, the incorporation of fluorinated phenoxy groups is a proven strategy to enhance a drug candidate's lipophilicity and metabolic stability. When coupled with an azetidine ring, the resulting architecture provides a conformationally restricted, highly basic secondary amine handle ideal for subsequent derivatization (e.g., amide coupling, urea formation, or sulfonylation).

Synthesizing 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine requires a highly selective approach to form the aryl-alkyl ether linkage without triggering unwanted N-alkylation. To achieve this, the secondary amine must be temporarily masked. The commercially available 1-Boc-3-(hydroxymethyl)azetidine serves as the optimal starting material, allowing chemists to focus solely on the etherification of the primary alcohol with 4-fluoro-3-methylphenol .

Depending on the developmental stage—ranging from milligram-scale discovery to multigram process scale-up—two divergent synthetic strategies are employed: the Mitsunobu reaction and the Williamson ether synthesis.

Synthetic Strategy and Mechanistic Causality

Route A: The Mitsunobu Reaction (Discovery Scale)

For rapid library generation and discovery-scale synthesis, the Mitsunobu reaction is the premier methodology [1]. It facilitates the direct, single-step coupling of the primary alcohol and the phenol under mild, neutral conditions.

  • Causality & Reagent Selection: The reaction is thermodynamically driven by the high oxophilicity of phosphorus, culminating in the formation of a highly stable triphenylphosphine oxide (TPPO) byproduct. Diisopropyl azodicarboxylate (DIAD) is strictly preferred over Diethyl azodicarboxylate (DEAD) due to its superior safety profile and liquid state at room temperature. DIAD must be added dropwise at 0 °C; this thermal control is critical to manage the exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate, preventing the premature degradation of the azodicarboxylate before it can engage the alcohol.

Route B: Williamson Ether Synthesis (Process Scale)

As projects advance to scale-up, the Mitsunobu route becomes economically and practically unfavorable due to the difficult chromatographic removal of stoichiometric TPPO. The Williamson ether synthesis circumvents this by utilizing a two-step activation-displacement sequence [2].

  • Causality & Reagent Selection: The primary alcohol is first converted into a highly reactive mesylate leaving group. In the subsequent alkylation step, Cesium carbonate (

    
    ) is explicitly selected as the base over Potassium carbonate (
    
    
    
    ). The larger ionic radius of the cesium cation creates a looser ion pair with the phenoxide (the "cesium effect"). This significantly enhances the nucleophilicity of the oxygen, accelerating the
    
    
    displacement and suppressing competing elimination pathways.
Convergence: N-Boc Deprotection

Both routes converge at the protected intermediate, 1-Boc-3-[(4-fluoro-3-methylphenoxy)methyl]azetidine. The tert-butoxycarbonyl (Boc) group is subsequently cleaved using strong anhydrous acids, typically Trifluoroacetic acid (TFA) [3].

  • Causality & Reagent Selection: The acidic environment protonates the carbamate oxygen, triggering the expulsion of a tert-butyl cation. This cation rapidly eliminates a proton to form isobutylene gas, driving the chemical equilibrium forward. The resulting carbamic acid spontaneously decarboxylates, releasing

    
     gas. Because of this dual-gas evolution, the reaction must be run in an open or vented system to prevent catastrophic pressure build-up.
    

Workflow Visualization

Synthesis SM1 1-Boc-3-(hydroxymethyl)azetidine + 4-Fluoro-3-methylphenol RouteA_Step1 Route A: Mitsunobu DIAD, PPh3, THF, 0 °C to RT SM1->RouteA_Step1 RouteB_Step1 Route B: Mesylation MsCl, Et3N, DCM, 0 °C SM1->RouteB_Step1 Int1 1-Boc-3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine RouteA_Step1->Int1 Direct Coupling RouteB_Step2 Route B: Alkylation Phenol, Cs2CO3, DMF, 80 °C RouteB_Step1->RouteB_Step2 Mesylate Int. RouteB_Step2->Int1 SN2 Displacement Deprotection Boc Deprotection TFA/DCM or 4M HCl/Dioxane Int1->Deprotection Product 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (Free Base or Salt) Deprotection->Product -Isobutylene, -CO2

Figure 1: Divergent synthetic workflows for 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine.

Self-Validating Experimental Protocols

Protocol A: Mitsunobu Etherification (Discovery Scale)
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1-Boc-3-(hydroxymethyl)azetidine (1.0 eq, 10.0 mmol) and 4-fluoro-3-methylphenol (1.05 eq, 10.5 mmol) in anhydrous THF to achieve a 0.2 M concentration.

  • Activation: Add Triphenylphosphine (

    
    ) (1.2 eq, 12.0 mmol) to the stirring solution. Cool the mixture strictly to 0 °C using an ice-water bath.
    
  • Coupling: Add DIAD (1.2 eq, 12.0 mmol) dropwise over 15 minutes.

    • System Validation: The solution will transition from colorless to a distinct pale yellow, visually confirming the successful formation of the active betaine intermediate.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.

  • In-Process Control (IPC): Analyze an aliquot via LCMS.

    • System Validation: The complete disappearance of the phenol peak and the emergence of the product mass (

      
      ) confirms quantitative conversion.
      
  • Workup & Purification: Concentrate the mixture in vacuo. Triturate the crude sticky residue with cold diethyl ether/hexanes (1:1) to precipitate the bulk of the TPPO. Filter the white solid and concentrate the filtrate. Purify via silica gel chromatography (0-20% EtOAc in Hexanes) to yield the pure Boc-protected intermediate.

Protocol B: N-Boc Deprotection to Free Base
  • Cleavage: Dissolve the purified 1-Boc-3-[(4-fluoro-3-methylphenoxy)methyl]azetidine (1.0 eq, 5.0 mmol) in anhydrous DCM (0.1 M). Cool the flask to 0 °C.

  • Acidification: Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise.

    • System Validation: Vigorous effervescence will be observed immediately upon addition. This physical bubbling is the release of

      
       and isobutylene, validating the active decarboxylation mechanism.
      
  • Maturation: Attach a vented needle (do not seal the system) and stir at room temperature for 2 hours.

  • IPC: Monitor by TLC using a Ninhydrin stain.

    • System Validation: A positive (purple/pink) ninhydrin spot remaining at the baseline of the TLC plate indicates the successful unmasking of the secondary amine.

  • Free-basing: Concentrate the reaction mixture under reduced pressure to remove excess TFA. Redissolve the resulting TFA salt in DCM and wash with saturated aqueous

    
     until the aqueous layer tests at pH > 8.
    
  • Isolation: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate to afford the final product, 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine, as a pale yellow oil.
    

Quantitative Data Summary

The table below summarizes the operational parameters and expected quantitative outcomes for the described synthetic routes, providing a benchmark for process evaluation.

ParameterRoute A (Mitsunobu)Route B (Williamson)Boc Deprotection
Primary Reagents DIAD,

MsCl; then

TFA (or 4M HCl)
Solvent System Anhydrous THFDCM; then DMFAnhydrous DCM
Temperature Profile 0 °C → RT0 °C → 80 °C0 °C → RT
Reaction Time 12 hours2 h (Mes) + 16 h (Alk)2 hours
Typical Yield 65 - 75%80 - 85% (over 2 steps)> 90%
Key Byproducts Triphenylphosphine oxideMesylate saltsIsobutylene,

Scalability Low to ModerateHighHigh

References

  • Fletcher, S. (2015). "The Mitsunobu reaction in the 21st century." Organic Chemistry Frontiers, 2(6), 739-752.

  • Larock, R. C. (1999). "Comprehensive Organic Transformations: A Guide to Functional Group Preparations", 2nd ed.; Wiley-VCH.

  • Lundt, B. F., Johansen, N. L., Volund, A., & Markussen, J. (1978). "Removal of t-Butyl and t-Butoxycarbonyl Protecting Groups with Trifluoroacetic acid." International Journal of Peptide and Protein Research, 12(5), 258–268.

Sources

Application

Advanced Protocol: Etherification of Fluorinated Phenols with 3-Hydroxymethyl Azetidine

Mechanistic Rationale & Strategic Overview In modern medicinal chemistry, incorporating the azetidine motif—specifically 3-substituted azetidines—is a proven strategy to improve metabolic stability, reduce lipophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Strategic Overview

In modern medicinal chemistry, incorporating the azetidine motif—specifically 3-substituted azetidines—is a proven strategy to improve metabolic stability, reduce lipophilicity (logD), and modulate the basicity of drug candidates. When coupling 3-hydroxymethyl azetidine with fluorinated phenols, researchers are bridging a conformationally restricted aliphatic system with an electronically deactivated aromatic ring.

To prevent unwanted side reactions from the highly nucleophilic secondary amine of the azetidine ring, N-Boc protection (yielding 1-Boc-3-(hydroxymethyl)azetidine) is a mandatory prerequisite[1].

The Role of Fluorine: Fluorination of the phenol significantly lowers its pKa due to the strong inductive electron-withdrawing effect of the C-F bonds. For instance, 3,5-difluorophenol has a pKa of ~8.7, compared to 10.0 for an unfluorinated phenol[2]. This increased acidity makes fluorinated phenols exceptionally good pronucleophiles for the Mitsunobu reaction , which requires a pKa < 11 to efficiently protonate the zwitterionic betaine intermediate[3]. However, if the fluorine atoms are situated at the ortho positions (e.g., 2,6-difluorophenol), steric hindrance can impede the direct Mitsunobu coupling, necessitating a two-step Williamson ether synthesis via a mesylate intermediate.

Experimental Workflows & Decision Matrix

G Start 1-Boc-3-(hydroxymethyl)azetidine + Fluorinated Phenol PathA Path A: Mitsunobu Reaction (Direct Etherification) Start->PathA Phenol pKa < 11 PathB Path B: Williamson Synthesis (Two-Step) Start->PathB Sterically Hindered Mitsunobu DIAD, PPh3, THF 0 °C to RT, 12-18h PathA->Mitsunobu Mesylation MsCl, Et3N, DCM 0 °C to RT, 2h PathB->Mesylation Product Coupled Aryl Ether (N-Boc Protected) Mitsunobu->Product Williamson K2CO3 or Cs2CO3, DMF 80 °C, 12h Mesylation->Williamson Mesylate Intermediate Williamson->Product Deprotection TFA / DCM RT, 1-2h Product->Deprotection Final Target Compound (Free Azetidine Ether) Deprotection->Final

Workflow for coupling 3-hydroxymethyl azetidine with fluorinated phenols via two distinct pathways.

Quantitative Data & Reagent Selection Matrix
ParameterPath A: Mitsunobu EtherificationPath B: Williamson Ether Synthesis
Substrate Profile Electron-deficient phenols (pKa < 11)Sterically hindered ortho-fluorinated phenols
Reagents DIAD, PPh3, THFMsCl, Et3N (Step 1); K2CO3, DMF (Step 2)
Temperature Profile 0 °C → Room Temperature0 °C (Step 1); 80 °C (Step 2)
Reaction Time 12–18 hours2 hours (Step 1); 12 hours (Step 2)
Typical Yields 65% – 85%50% – 75% (Over two steps)
Primary Byproduct Triphenylphosphine oxide (TPPO)Triethylamine hydrochloride, inorganic salts
Key Advantage Single-step, mild conditionsAvoids TPPO purification, overcomes sterics

Detailed Experimental Protocols

Protocol A: Direct Mitsunobu Coupling (Standard Pathway)

This is the preferred method for most fluorinated phenols due to their favorable acidity and the mild conditions of the reaction[4].

Materials:

  • 1-Boc-3-(hydroxymethyl)azetidine (1.0 equiv)

  • Fluorinated Phenol (1.05 equiv)

  • Triphenylphosphine (PPh3) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 1-Boc-3-(hydroxymethyl)azetidine and the fluorinated phenol in anhydrous THF to achieve a 0.2 M concentration.

  • Phosphine Addition: Add PPh3 in one portion. Stir at room temperature for 10 minutes until complete dissolution is achieved. Causality: PPh3 must be fully dissolved before the addition of the azodicarboxylate to ensure uniform generation of the Morrison-Brunn-Huisgen betaine intermediate and prevent localized side reactions.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add DIAD dropwise over 15 minutes. Causality: The dropwise addition at 0 °C is critical to control the highly exothermic formation of the betaine intermediate and to minimize the formation of unreactive hydrazine byproducts.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Monitor the consumption of the azetidine starting material via LC-MS or TLC (typically 3:1 Hexanes/EtOAc).

  • Workup: Quench the reaction with deionized water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 1M NaOH. Causality: Because fluorinated phenols are highly acidic, a basic aqueous wash easily deprotonates any unreacted phenol, partitioning it into the aqueous phase for easy removal[4]. Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography. Note: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove. A gradient elution starting with 100% Hexanes and slowly increasing to 30% EtOAc usually affords the pure N-Boc protected aryl ether.

Protocol B: Williamson Ether Synthesis (Alternative Pathway)

Reserved for highly sterically hindered substrates (e.g., 2,6-difluorophenol) where the bulky Mitsunobu betaine intermediate fails to react.

Step 1: Mesylation of the Alcohol

  • Dissolve 1-Boc-3-(hydroxymethyl)azetidine (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.3 M). Add Triethylamine (Et3N, 1.5 equiv) and cool to 0 °C.

  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. Stir for 2 hours at room temperature.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate. Causality: The resulting mesylate is a superior leaving group compared to the native hydroxyl, priming the molecule for an SN2 displacement. The crude mesylate is typically pure enough to use directly in the next step.

Step 2: SN2 Etherification

  • Dissolve the crude mesylate (1.0 equiv) and the fluorinated phenol (1.2 equiv) in anhydrous DMF (0.2 M).

  • Add Potassium Carbonate (K2CO3, 2.0 equiv). Heat the suspension to 80 °C for 12 hours. Causality: The polar aprotic solvent (DMF) and elevated temperature are required to overcome the activation energy barrier of the SN2 displacement, particularly when the nucleophilic phenol is sterically hindered by ortho-fluorine atoms.

  • Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer extensively with water (to remove DMF) and brine. Concentrate and purify via silica gel chromatography.

Protocol C: Deprotection (Boc Removal)

To yield the final biologically active free amine:

  • Dissolve the N-Boc protected aryl ether in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA).

  • Stir at room temperature for 1–2 hours until LC-MS indicates complete deprotection.

  • Concentrate under reduced pressure. To obtain the free base, partition the residue between DCM and saturated aqueous NaHCO3, extract, dry, and concentrate.

References

  • 2,3-Difluoro-6-(hydroxymethyl)
  • 3,5-Difluorophenol | 2713-34-0 Source: Benchchem URL
  • WO2019073253A1 - Map4k4 inhibitors Source: Google Patents URL
  • 142253-56-3 | 1-Boc-azetidine-3-yl-methanol Source: Ambeed URL

Sources

Method

Application Note: Synthesis of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine

This Application Note is structured as a comprehensive technical guide for the synthesis of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine , a privileged scaffold in medicinal chemistry often utilized in the design of mon...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine , a privileged scaffold in medicinal chemistry often utilized in the design of monoamine transporter inhibitors and GPCR ligands.[1]

Abstract & Strategic Overview

The azetidine ring, particularly when substituted at the 3-position, serves as a critical bioisostere for piperidine or pyrrolidine rings, offering reduced lipophilicity (LogP) and distinct vectoral positioning of substituents. The target molecule, 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine , contains a flexible ether linker that requires careful synthetic planning to avoid ring strain-induced opening or elimination side reactions.[1]

This guide details two distinct synthetic pathways:

  • The Mitsunobu Coupling (Route A): Ideal for rapid, milligram-scale discovery synthesis where speed is prioritized over atom economy.[1]

  • The Mesylate Displacement (Route B): The preferred method for gram-scale production, offering superior purification profiles and scalability.[1]

Retrosynthetic Analysis

The strategic disconnection occurs at the ether oxygen or the azetidine nitrogen protection. The most robust approach relies on the late-stage deprotection of the azetidine nitrogen.

Retrosynthesis cluster_reagents Building Blocks Target Target: 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine Protected Intermediate: 1-Boc-3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine Target->Protected Deprotection (TFA or HCl) Alcohol 1-Boc-3-(hydroxymethyl)azetidine (CAS: 142253-56-3) Protected->Alcohol C-O Bond Formation Phenol 4-Fluoro-3-methylphenol (CAS: 452-70-0) Protected->Phenol C-O Bond Formation

Figure 1: Retrosynthetic logic disconnecting the ether linkage to commercially available building blocks.

Reagent Selection Guide

Reagent ClassRecommended ReagentRoleRationale
Core Scaffold tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylateElectrophile PrecursorThe Boc group stabilizes the strained azetidine ring against nucleophilic opening during basic alkylation conditions.[1]
Nucleophile 4-Fluoro-3-methylphenolNucleophileThe fluorine (para) and methyl (meta) substituents modulate the pKa (~10), making it an excellent nucleophile for SN2 or Mitsunobu reactions.[1]
Coupling Agent DIAD (Diisopropyl azodicarboxylate)Mitsunobu OxidantPreferred over DEAD due to higher stability and safer handling profile.[1]
Phosphine Triphenylphosphine (

)
Mitsunobu ReductantStandard reagent; polymer-supported variants can be used for easier cleanup on small scales.[1]
Base (Alkylation) Cesium Carbonate (

)
BaseThe "Cesium Effect" enhances solubility in DMF/MeCN and promotes efficient O-alkylation over C-alkylation.[1]
Deprotection Trifluoroacetic Acid (TFA)AcidClean removal of Boc group.[1] HCl in Dioxane is an alternative if the hydrochloride salt is the desired final form.

Detailed Protocols

Route A: Mitsunobu Coupling (Discovery Scale)

Best for: <500 mg scale, library synthesis.

Mechanism: The reaction proceeds via the activation of the primary alcohol by the


-DIAD adduct, followed by 

displacement by the phenol.

Protocol:

  • Preparation: In a dry round-bottom flask under Nitrogen (

    
    ), dissolve 1-Boc-3-(hydroxymethyl)azetidine  (1.0 equiv) and 4-Fluoro-3-methylphenol  (1.1 equiv) in anhydrous THF (0.1 M concentration).
    
  • Phosphine Addition: Add Triphenylphosphine (

    
    , 1.2 equiv) to the solution.[1] Cool the mixture to 0°C using an ice bath.
    
  • Activation: Dropwise add DIAD (1.2 equiv) over 15 minutes. Caution: Exothermic.[1]

  • Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexanes:EtOAc 3:1) or LCMS.[1]

  • Workup: Concentrate the solvent in vacuo.

  • Purification: The crude material will contain significant Triphenylphosphine oxide (TPPO).[1]

    • Trituration: Suspend crude in cold

      
      /Hexanes (1:9) and filter off the precipitated TPPO.[1][2]
      
    • Chromatography: Purify the filtrate on silica gel (Gradient: 0-30% EtOAc in Hexanes).

    • Yield: Expect 70–85% of the Boc-protected ether.[1]

Route B: Mesylate Displacement (Scale-Up)

Best for: >1 gram scale, robust process chemistry.

Mechanism: Conversion of the alcohol to a mesylate (good leaving group) followed by classical Williamson ether synthesis.[1]

Step 1: Mesylation[1]
  • Dissolve 1-Boc-3-(hydroxymethyl)azetidine (1.0 equiv) in dry DCM (0.2 M).

  • Add Triethylamine (

    
    , 1.5 equiv) and cool to 0°C.
    
  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.[1]

  • Stir at 0°C for 1 hour. Quench with water, extract with DCM, dry over

    
    , and concentrate.[3] Use immediately without column purification.[1]
    
Step 2: Alkylation[4]
  • Dissolve 4-Fluoro-3-methylphenol (1.1 equiv) in anhydrous DMF (0.2 M).

  • Add Cesium Carbonate (

    
    , 2.0 equiv).[1] Stir for 30 mins at RT to form the phenoxide.
    
  • Add the crude Mesylate (from Step 1) dissolved in minimal DMF.[1]

  • Heat to 60–80°C for 4–6 hours.

  • Workup: Dilute with EtOAc, wash extensively with water and brine (to remove DMF).[1] Dry organic layer over

    
    .[1]
    
  • Purification: Flash chromatography (Hexanes:EtOAc).

    • Yield: Expect 80–90% (2 steps).

Step 3: Deprotection & Salt Formation (Final Step)

Applicable to intermediates from both Route A and Route B.[1]

Protocol:

  • Dissolve the Boc-protected intermediate in DCM (0.1 M).[1]

  • Add Trifluoroacetic Acid (TFA) (10–20 equiv) dropwise at 0°C.

  • Stir at RT for 2 hours. Monitor for disappearance of starting material by LCMS (mass -100 loss).[1]

  • Free Base Isolation: Concentrate in vacuo. Redissolve residue in DCM and wash with saturated

    
     (aq).[1] Dry organic layer (
    
    
    
    ) and concentrate to yield the free amine oil.[1]
  • Oxalate Salt Formation (Recommended for Solids):

    • Dissolve free amine in Ethanol.[1]

    • Add 1.0 equiv of Oxalic Acid dihydrate dissolved in hot Ethanol.

    • Cool to 0°C. The white crystalline salt of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine oxalate will precipitate.[1] Filter and dry.[1][5]

Critical Process Parameters & Troubleshooting

IssueProbable CauseSolution
Low Yield (Mitsunobu) Steric hindrance or moistureEnsure THF is anhydrous.[1] Pre-mix

and DIAD at 0°C to form the betaine complex before adding the phenol/alcohol mixture.
Azetidine Ring Opening Excessive heat or strong nucleophilesIn Route B, do not exceed 80°C. The Boc group is essential; do not use Cbz if hydrogenolysis is not an option (fluorine is sensitive).
TPPO Contamination Mitsunobu byproductUse polymer-bound

or switch to Route B (Mesylate) for easier purification.[1]

Visual Workflow (Route B)

Workflow Start Start: 1-Boc-3-(hydroxymethyl)azetidine Step1 Step 1: Mesylation (MsCl, Et3N, DCM, 0°C) Start->Step1 Step2 Step 2: Alkylation (Phenol, Cs2CO3, DMF, 80°C) Step1->Step2 Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 Final Final Product: 3-[(aryloxy)methyl]azetidine Step3->Final

Figure 2: Step-by-step workflow for the scalable synthesis via mesylate displacement.

Safety & Handling

  • DIAD: Shock sensitive in pure form.[1] Store in cold. Use as a solution in Toluene if possible.

  • 4-Fluoro-3-methylphenol: Irritant.[1] Avoid contact with skin and eyes.[1]

  • TFA: Corrosive and volatile.[1] Handle in a fume hood.

  • Azetidines: While protected azetidines are stable, the free base can polymerize upon prolonged storage. Store as a salt (HCl or Oxalate) at -20°C.

References

  • General Mitsunobu Protocol for Ethers

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651.
    • [1]

  • Synthesis of 3-Substituted Azetidines (Mesylate Route)

    • Billotte, S. "Synthesis of 3-Substituted Azetidines."[1] Synlett, 1998, 1998(04), 379–380. (Describes the mesylation and displacement strategy).

    • [1]

  • Target Molecule Data (Commercial Availability)

    • PubChem CID: 25260281 (Intermediate: 1-Boc-3-fluoroazetidine-3-methanol context) & CAS 954226-12-1.[1]

    • [1]

  • Base-Mediated Deprotection (Alternative)

    • "Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)..."[1][6] ChemRxiv, 2023.

    • [1]

Sources

Application

Application Notes &amp; Protocols: Leveraging 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine as a Drug Discovery Scaffold

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the novel 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine scaffold in medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Author: Senior Application Scientist
Date: March 7, 2026
Abstract:

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the novel 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine scaffold in medicinal chemistry. We will explore the rationale behind its design, detailing its constituent parts: the conformationally rigid azetidine ring, the structurally important phenoxy-methyl linker, and the metabolically-informed 4-fluoro-3-methylphenyl moiety. This guide furnishes detailed, field-proven protocols for the synthesis of the core scaffold, strategies for library development, and methodologies for comprehensive biological evaluation, including target screening and ADME profiling.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, scaffold-based design is a cornerstone strategy for efficiently exploring chemical space to identify novel therapeutic agents. A scaffold's value is determined by its ability to present functional groups in a precise three-dimensional arrangement, its synthetic tractability, and its inherent drug-like properties. The 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine scaffold is a prime example of a "privileged structure," designed to confer multiple advantageous properties.[1][2]

  • The Azetidine Core: The four-membered azetidine ring is a bioisosteric replacement for larger, more flexible saturated heterocycles like pyrrolidine or piperidine.[3][4][5] Its inherent ring strain and puckered conformation provide a rigid framework, which can pre-organize substituents into a favorable binding conformation, minimizing the entropic penalty upon target engagement and potentially increasing potency and selectivity.[1][2][6][7] Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to enhance metabolic stability and pharmacokinetic profiles.[6]

  • The 4-Fluoro-3-methylphenyl Moiety: The substitution pattern on the phenyl ring is a deliberate design choice to enhance drug-like properties.

    • Fluorine: The introduction of a fluorine atom, a common strategy in medicinal chemistry, can have profound effects.[8][9][10] Placed at the 4-position, it can block a potential site of oxidative metabolism (a metabolic hotspot), thereby increasing the compound's half-life.[8][11] Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and create favorable dipole or hydrogen-bonding interactions with a target protein.[11][12]

    • Methyl Group: The ortho-methyl group adds steric bulk and lipophilicity, which can be crucial for optimizing van der Waals interactions within a binding pocket and fine-tuning the overall physicochemical profile of the molecule.

  • The Phenoxy-methyl Linker: This ether linkage provides a specific spatial relationship and rotational vector between the azetidine core and the aromatic ring. Its relative stability and defined geometry are critical for orienting the phenyl group for optimal target interaction.

This guide will provide the necessary protocols to synthesize, derivatize, and evaluate compounds based on this promising scaffold.

Synthesis of the Core Scaffold and Precursors

The synthesis of the target scaffold is best approached via a convergent strategy, preparing the key azetidine and phenol fragments separately before their final coupling.

Protocol 2.1: Synthesis of N-Boc-3-(hydroxymethyl)azetidine

This protocol describes the synthesis of the key azetidine intermediate, starting from commercially available N-Boc-azetidin-3-one.

Materials:

  • N-Boc-azetidin-3-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-azetidin-3-one (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-3-(hydroxymethyl)azetidine as a colorless oil, which can be used without further purification.

Protocol 2.2: Synthesis of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine Scaffold

This protocol utilizes a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[13][14][15][16][17]

Materials:

  • N-Boc-3-(hydroxymethyl)azetidine (from Protocol 2.1)

  • 4-Fluoro-3-methylphenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Mitsunobu Reaction:

    • To a stirred solution of N-Boc-3-(hydroxymethyl)azetidine (1.1 eq), 4-fluoro-3-methylphenol (1.0 eq), and triphenylphosphine (1.2 eq) in anhydrous THF (approx. 0.1 M) at 0 °C, add DIAD (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield N-Boc-3-[(4-fluoro-3-methylphenoxy)methyl]azetidine.

  • Boc-Deprotection:

    • Dissolve the purified product from the previous step in dichloromethane (approx. 0.2 M).

    • Add trifluoroacetic acid (10 eq) or an equal volume of 4M HCl in Dioxane.

    • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

    • Concentrate the reaction mixture in vacuo.

    • Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃.

    • Dry the organic layer over MgSO₄, filter, and concentrate to yield the free base 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine .

Library Development Strategy: Exploring Chemical Space

The core scaffold provides three primary vectors for diversification to build a compound library and explore structure-activity relationships (SAR).[18][19][20]

// Central Scaffold Scaffold [label="Core Scaffold\n3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine", fillcolor="#F1F3F4", fontcolor="#202124", shape=Mdiamond];

// Diversification Points N_Sub [label="R1: Azetidine N-Substitution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aryl_Sub [label="R2/R3: Aromatic Ring Modification", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linker_Mod [label="Linker Modification", fillcolor="#FBBC05", fontcolor="#202124"];

// Reactions ReductiveAmination [label="Reductive Amination\n(R-CHO, NaBH(OAc)3)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Acylation [label="Acylation / Sulfonylation\n(R-COCl, R-SO2Cl)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Buchwald [label="N-Arylation\n(Buchwald-Hartwig)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Aryl_Synth [label="De Novo Synthesis\n(Varying Phenols)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Linker_Synth [label="Alternative Linkers\n(e.g., thioether, amide)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Connections Scaffold -> N_Sub [dir=back]; Scaffold -> Aryl_Sub [dir=back]; Scaffold -> Linker_Mod [dir=back];

N_Sub -> ReductiveAmination; N_Sub -> Acylation; N_Sub -> Buchwald; Aryl_Sub -> Aryl_Synth; Linker_Mod -> Linker_Synth; } केंद Caption: Library diversification strategy for the azetidine scaffold.

Protocol 3.1: Parallel Amide Coupling (R1 Diversification)

This protocol outlines a high-throughput method for creating an amide library by reacting the scaffold's secondary amine with a diverse set of carboxylic acids.

Materials:

  • 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (1.0 eq)

  • A diverse library of carboxylic acids (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block

Procedure:

  • Prepare a stock solution of the azetidine scaffold in DMF.

  • In each well of the 96-well block, place a unique carboxylic acid.

  • Add the azetidine stock solution to each well.

  • Add solutions of HATU and DIPEA in DMF to each well.

  • Seal the block and shake at room temperature for 12 hours.

  • Quench the reactions by adding water.

  • Analyze and purify the library members using mass-directed automated preparative HPLC.

Application Note: Target Class Hypothesis & Screening Strategy

The structural features of the 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine scaffold—a basic nitrogen atom, a rigid core, and an aromatic moiety—make it particularly well-suited for targeting G-protein coupled receptors (GPCRs) and ion channels.[21] GPCRs are the target of over 30% of currently marketed drugs, representing a vast and valuable target space.[22][23][24]

A typical high-throughput screening (HTS) campaign to identify active compounds from the synthesized library would follow a tiered approach.

// Nodes Start [label="Synthesized\nLibrary (1000s)", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Primary [label="Primary HTS Assay\n(e.g., Calcium Flux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DoseResponse [label="Dose-Response\nConfirmation (IC50/EC50)", fillcolor="#FBBC05", fontcolor="#202124"]; Secondary [label="Secondary / Orthogonal Assay\n(e.g., cAMP, β-Arrestin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Selectivity [label="Selectivity Profiling\n(Counter-screens)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lead [label="Hit-to-Lead\nOptimization", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Primary [label="Single Concentration"]; Primary -> DoseResponse [label="~5-10% Hit Rate"]; DoseResponse -> Secondary [label="Confirmed Hits"]; Secondary -> Selectivity [label="Potent & Efficacious\nHits"]; Selectivity -> Lead [label="Selective Hits"]; } केंद Caption: High-throughput screening (HTS) workflow for library evaluation.

Protocol 4.1: Primary Screen - Calcium Flux Assay for Gq-coupled GPCRs

This protocol describes a common cell-based functional assay to identify modulators of GPCRs that signal through the Gαq pathway, resulting in intracellular calcium mobilization.[23][24][25]

Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Fluo-4 AM or other calcium-sensitive fluorescent dye.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to prevent dye leakage).

  • 384-well black, clear-bottom assay plates.

  • Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).

Procedure:

  • Cell Plating: Seed the GPCR-expressing HEK293 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: Aspirate the culture medium and add assay buffer containing the calcium-sensitive dye and probenecid. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Transfer the library compounds (at a final concentration of e.g., 10 µM) to the cell plate using the plate reader's liquid handler.

  • Signal Detection: Immediately begin measuring fluorescence intensity over a period of 2-3 minutes. For agonist screening, look for an increase in fluorescence. For antagonist screening, pre-incubate with compounds before adding a known agonist at its EC₈₀ concentration.

  • Data Analysis: Identify "hits" as compounds that produce a signal significantly above the baseline (e.g., >3 standard deviations of the negative control).

Application Note: In Vitro ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for selecting compounds with a higher probability of success in vivo. The metabolic stability of library compounds should be assessed to validate the design hypothesis that the 4-fluoro substitution improves metabolic resistance.[26]

Protocol 5.1: Metabolic Stability in Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of a compound when incubated with HLM, which are rich in cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism.[26][27][28][29][30]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)

  • Test compounds and positive controls (e.g., Midazolam, Dextromethorphan)[27]

  • Ice-cold acetonitrile with an internal standard (for quenching and analysis)

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Prepare a master mix of HLM in phosphate buffer (final protein concentration e.g., 0.5 mg/mL).[30]

  • Add the test compound to the HLM suspension to a final concentration of 1 µM.[26][27]

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot and add it to a well containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

Data Analysis: The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated to quantify metabolic stability.

  • Plot the natural logarithm of the percent remaining compound versus time.

  • The slope of the linear regression line (k) is determined.

  • t½ (min) = 0.693 / k

  • CLint (µL/min/mg protein) = (k * 1000) / [protein concentration]

Illustrative SAR Data Table

The data generated from these assays can be compiled into an SAR table to guide the next round of synthesis and optimization.

Compound IDR1 GroupTarget Potency (IC₅₀, nM)HLM CLint (µL/min/mg)Aqueous Solubility (µM)
SCAF-01 -H125015.375
SCAF-02 -C(=O)CH₃85012.190
SCAF-03 -CH₂-Cyclopropyl15025.845
SCAF-04 -SO₂-Phenyl>10,0008.5110
SCAF-05 -CH₂(4-pyridyl)25 18.2 150

Data are hypothetical and for illustrative purposes only.

This table demonstrates how modifications at the R1 position can dramatically impact target potency, metabolic stability, and solubility. For example, SCAF-05 shows a significant improvement in potency and solubility, making it a promising candidate for further hit-to-lead optimization.

Conclusion

The 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine scaffold represents a well-designed starting point for drug discovery campaigns. Its structural features are rationally chosen to impart favorable properties, including conformational rigidity and enhanced metabolic stability. By following the synthetic and screening protocols outlined in this guide, research teams can efficiently generate and evaluate compound libraries to identify novel lead candidates for a variety of biological targets, particularly within the GPCR and ion channel families. The systematic exploration of SAR through iterative design, synthesis, and testing cycles will be paramount to unlocking the full therapeutic potential of this versatile scaffold.

References

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed. Retrieved March 7, 2026, from [Link]

  • High-Throughput Screening of GPCRs for Drug Discovery. (2023, April 12). Celtarys. Retrieved March 7, 2026, from [Link]

  • High-Throughput GPCR Assay Development. (2021, February 2). Agilent. Retrieved March 7, 2026, from [Link]

  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]

  • Fluorine as a key element in modern drug discovery and development. (2018, May 3). LE STUDIUM. Retrieved March 7, 2026, from [Link]

  • GPCR Signaling Assay Applications in High-Throughput Screening. (2025, April 29). ICE Bioscience. Retrieved March 7, 2026, from [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific. Retrieved March 7, 2026, from [Link]

  • GPCR Screening Services. (n.d.). Creative Bioarray. Retrieved March 7, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2008, October 4). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved March 7, 2026, from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Retrieved March 7, 2026, from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved March 7, 2026, from [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. (2020, November 14). Baran Lab. Retrieved March 7, 2026, from [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Examples of an azetidine-based bioisoster for a piperidine ring. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024, December 9). Protocols.io. Retrieved March 7, 2026, from [Link]

  • Process for preparing 3-phenoxy-1-azetidines and carboxamide derivatives. (n.d.). Google Patents.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved March 7, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved March 7, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Synarchive. Retrieved March 7, 2026, from [Link]

  • Explain the structure activity relationship by giving examples with penicillin. (2026, February 17). Filo. Retrieved March 7, 2026, from [Link]

  • Williamson Ether Synthesis. (2025, March 22). J&K Scientific LLC. Retrieved March 7, 2026, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. (2021, October 30). MDPI. Retrieved March 7, 2026, from [Link]

  • Structure Activity Relationships. (2005, May 15). Drug Design Org. Retrieved March 7, 2026, from [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences. Retrieved March 7, 2026, from [Link]

  • Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. (2018, March 16). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Synthesis of azetidine derivatives. (n.d.). Google Patents.

Sources

Method

Optimization of nucleophilic substitution for azetidine ether formation

The following Application Note is designed for immediate integration into high-level medicinal chemistry workflows. It prioritizes mechanistic understanding, scalability, and "field-tested" reliability over textbook gene...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for immediate integration into high-level medicinal chemistry workflows. It prioritizes mechanistic understanding, scalability, and "field-tested" reliability over textbook generalities.

Executive Summary

The formation of 3-alkoxy and 3-aryloxy azetidines is a recurring challenge in medicinal chemistry. While the azetidine ring offers desirable physicochemical properties (low lipophilicity, metabolic stability relative to oxetanes), its synthesis via nucleophilic substitution (


) is complicated by ring strain (~26 kcal/mol)  and significant steric puckering .

This guide outlines three distinct protocols optimized for different substrate classes:

  • Route A (Nucleophilic Azetidine): O-Alkylation of 3-hydroxyazetidines (Best for aliphatic ethers).

  • Route B (Electrophilic Azetidine): Displacement of 3-iodo/mesyloxy azetidines (Best for aryl ethers).

  • Route C (Strain-Release): Ring-opening of 1-azabicyclobutanes (ABB) (Best for difficult, sterically hindered ethers).

Mechanistic Anatomy & Decision Matrix

The Conformational Challenge

Unlike flat 5- or 6-membered rings, the azetidine ring exists in a "puckered" butterfly conformation to minimize torsional strain between vicinal hydrogens.

  • The Problem: In an

    
     transition state at C3, the ring is forced toward planarity, transiently increasing ring strain. Furthermore, the nucleophile must approach from the "convex" face, but the leaving group departs into a trajectory that often clashes with the N-protecting group.
    
  • The Consequence: Reactions are sluggish, often requiring elevated temperatures that trigger elimination to 1-azetines or ring-opening polymerization .

Strategic Selection Flowchart

Use the following logic to select the optimal protocol for your target ether.

AzetidineStrategy Start Target: 3-Substituted Azetidine Ether EtherType Ether Type? Start->EtherType Aliphatic Aliphatic Ether (e.g., -O-Benzyl, -O-Alkyl) EtherType->Aliphatic Alkyl Aromatic Aryl Ether (e.g., -O-Phenyl, -O-Pyridine) EtherType->Aromatic Aryl RouteA PROTOCOL A: Williamson Ether Synthesis (Nucleophile: 3-OH Azetidine) Aliphatic->RouteA Standard CheckAr Is Aryl Ring Electron Deficient? Aromatic->CheckAr RouteB PROTOCOL B: Displacement on Ring (Electrophile: 3-Iodo/Ms Azetidine) RouteC PROTOCOL C: Strain-Release (ABB) (For hindered/sensitive phenols) RouteB->RouteC If Low Yield/Elimination CheckAr->RouteB No (Electron Neutral/Rich) SNAr Alternative: SNAr (Use 3-OH Azetidine + Ar-F) CheckAr->SNAr Yes (e.g., 4-F-CN-Ph)

Figure 1: Strategic decision tree for azetidine ether synthesis. Route selection depends heavily on the electronic nature of the ether partner.

Detailed Experimental Protocols

Protocol A: O-Alkylation of N-Boc-3-Hydroxyazetidine

Application: Synthesis of aliphatic ethers (e.g., benzyl, methyl, ethyl). Mechanism: Williamson Ether Synthesis. Critical Factor: The N-Boc group is stable to NaH at 0°C–RT but can degrade at high temperatures.

Materials:

  • N-Boc-3-hydroxyazetidine (1.0 equiv)

  • Electrophile (Alkyl bromide/iodide) (1.2 equiv)

  • NaH (60% dispersion in oil) (1.5 equiv)

  • TBAI (Tetrabutylammonium iodide) (0.1 equiv) - Catalyst

  • Solvent: Anhydrous THF (0.2 M)

Step-by-Step Workflow:

  • Deprotonation: To a flame-dried flask under

    
    , add N-Boc-3-hydroxyazetidine dissolved in anhydrous THF. Cool to 0°C.[1]
    
  • Base Addition: Add NaH portion-wise. Caution: Gas evolution (

    
    ). Stir at 0°C for 30 mins to ensure complete alkoxide formation.
    
    • Note: The solution often turns slightly yellow.

  • Alkylation: Add the alkyl halide dropwise. If using a chloride or sluggish bromide, add TBAI (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein condition).

  • Reaction: Allow to warm to RT and stir for 4–16 hours.

  • Quench: Cool to 0°C. Quench carefully with saturated

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .
    

Validation:

  • NMR: Look for the disappearance of the -OH proton and the downfield shift of the C3-H (typically

    
     4.4 
    
    
    
    4.2 ppm depending on shielding).
Protocol B: Displacement on Activated Azetidines ( )

Application: Synthesis of aryl ethers where


 is impossible (electron-rich phenols).
Substrate Choice: N-Boc-3-Iodoazetidine  is preferred over Mesylate for phenols due to "soft-soft" polarizability matching, though Mesylate is cheaper.
Critical Factor:  Use of Cesium Carbonate (

)
in DMF or DMSO .[2] The "Cesium Effect" aids in solubility and breaks up ion pairs, enhancing phenoxide nucleophilicity.

Materials:

  • N-Boc-3-iodoazetidine (1.0 equiv)

  • Phenol / Alcohol (1.2 equiv)

  • 
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (0.5 M - Concentration matters!)

Step-by-Step Workflow:

  • Preparation: In a vial, mix the Phenol and

    
     in DMF. Stir at RT for 15 mins to form the phenoxide.
    
  • Addition: Add N-Boc-3-iodoazetidine (solid or solution).

  • Heating: Heat to 60–80°C .

    • Warning: Do not exceed 90°C. Above this threshold, E2 elimination to N-Boc-1-azetine becomes the dominant pathway.

  • Monitoring: Monitor by LCMS. The product usually elutes later than the starting iodide.

  • Workup: Dilute with water (5x volume) and extract with

    
     (Ether is preferred over EtOAc to remove DMF more effectively).
    
Protocol C: Strain-Release Ring Opening (Advanced)

Application: Accessing 3-substituted azetidines when direct substitution fails. Mechanism: Nucleophilic attack on 1-azabicyclobutane (ABB) . The relief of the immense bicyclic strain drives the reaction, bypassing the steric issues of


.

Figure 2: Strain-release driven synthesis using 1-azabicyclobutane (ABB).

Protocol:

  • Reagents: Mix N-Tosyl-1-azabicyclobutane (commercially available or synthesized from 2-bromo-1-tosylaziridine) with the alcohol (excess).

  • Catalyst: Add

    
     (10 mol%) or Pyridinium p-toluenesulfonate (PPTS).
    
  • Conditions: Stir at RT. The reaction is often instantaneous.

  • Outcome: Exclusively yields the 3-substituted azetidine.

Optimization & Troubleshooting Data

The following table summarizes common failure modes and their specific chemical remedies.

Failure ModeObservation (LCMS/NMR)Root CauseCorrective Action
Elimination Mass [M-H] or olefin peaks in NMR.Temperature too high; Base too strong.Switch from NaH to

. Lower Temp to <60°C. Switch solvent to DMSO (stabilizes transition state).
No Reaction Recovered Starting Material.Poor nucleophilicity; Steric clash.Switch to Route C (ABB). Or use microwave irradiation (controlled burst, 80°C, 10 min).
N-Deprotection Loss of Boc group (M-100).Acidic impurities or thermal instability.Ensure solvent is anhydrous/neutral. Switch protecting group to N-Benzyl (Bn) or N-Cbz.
Polymerization Insoluble gum; baseline streaks.Ring opening followed by self-attack.Dilute reaction (0.05 M). Add nucleophile slowly to the azetidine.

References

  • Azetidine Pharmacophores: J. Med. Chem.2016 , 59, 9503. "Azetidines in Drug Discovery." Link

  • Strain Release Chemistry: Science2016 , 351, 241. "Strain-release amination." Link

  • Process Optimization: Org. Process Res. Dev.2018 , 22, 1063. "Scalable Synthesis of 3-Aryloxyazetidines." Link

  • ABB Reactivity: Angew. Chem. Int. Ed.2019 , 58, 1494. "Functionalization of 1-Azabicyclobutanes." Link

  • Nucleophilic Substitution Review: Chem. Rev.2008 , 108, 3988. "Synthesis of Azetidines." Link

Sources

Application

Strategic Protection Protocols for the Synthesis of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine

Executive Summary The synthesis of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine presents a classic medicinal chemistry challenge: coupling an electron-rich phenol to a strained, basic azetidine heterocycle.[1] The core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine presents a classic medicinal chemistry challenge: coupling an electron-rich phenol to a strained, basic azetidine heterocycle.[1] The core difficulty lies in the nucleophilicity of the azetidine nitrogen, which must be masked to prevent self-alkylation, polymerization, or interference with the ether-forming step.

This Application Note details the tert-Butyloxycarbonyl (Boc) protecting group strategy, identified as the industry standard for this scaffold due to its orthogonality to basic coupling conditions (Mitsunobu or SN2) and well-characterized deprotection protocols. We provide two validated routes for the ether formation and a critical protocol for deprotection that minimizes the risk of acid-catalyzed ring opening.

Strategic Analysis: Protecting Group Selection

The choice of protecting group (PG) is dictated by the stability of the azetidine ring (approx. 25 kcal/mol strain energy) and the conditions required for the ether linkage.

Candidate PGInstallationStability (Coupling)DeprotectionVerdict
Boc (tert-Butyloxycarbonyl) Anhydride/BaseExcellent (Base/Nucleophiles)Acid (TFA or HCl)Preferred. Cleanest profile; commercially available starting materials.[1]
Cbz (Carboxybenzyl) ChloroformateExcellentHydrogenolysis (H₂/Pd)Secondary. Viable, but H₂/Pd can be slow with steric bulk; potential for poisoning by trace amines.
Bn (Benzyl) Benzyl bromideGoodHydrogenolysis / ChloroformateNot Recommended. Difficult to remove from basic amines without forcing conditions that may open the ring.
Fmoc Fmoc-ClPoor (Base labile)Base (Piperidine)Unsuitable. Unstable to basic conditions required for phenol alkylation.[1]
The "Boc" Advantage

The starting material 1-Boc-3-(hydroxymethyl)azetidine is widely available and serves as the divergent point for both coupling strategies described below. The Boc group renders the nitrogen non-nucleophilic, allowing the use of strong phosphines (Mitsunobu) or inorganic bases (SN2) without side reactions.

Visual Workflow: Synthetic Pathways

The following diagram illustrates the two primary pathways: Route A (Mitsunobu) and Route B (Mesylate Displacement) , converging on the final deprotection.

G cluster_0 Critical Decision Point SM 1-Boc-3-(hydroxymethyl) azetidine Mesylate Intermediate: Mesylate Activated SM->Mesylate MsCl, Et3N DCM, 0°C Coupled Protected Intermediate: 1-Boc-3-[(4-F-3-Me-phenoxy)methyl]azetidine SM->Coupled Phenol, PPh3, DIAD THF, 0°C->RT (Mitsunobu) Phenol 4-Fluoro-3-methylphenol Mesylate->Coupled Phenol, Cs2CO3 DMF, 60°C (SN2) Final Target: 3-[(4-F-3-Me-phenoxy)methyl]azetidine (TFA or HCl Salt) Coupled->Final TFA/DCM (1:2) 0°C (Controlled)

Figure 1: Parallel synthetic strategies for ether formation. Route A (Red) offers fewer steps but difficult purification.[1] Route B (Blue) is more robust for scale-up.[1]

Detailed Protocols

Protocol A: The Mitsunobu Coupling (Small Scale / Discovery)

Best for rapid synthesis of analogs where purification of triphenylphosphine oxide (TPPO) is manageable.

Reagents:

  • 1-Boc-3-(hydroxymethyl)azetidine (1.0 equiv)[1]

  • 4-Fluoro-3-methylphenol (1.1 equiv)[1]

  • Triphenylphosphine (PPh₃) (1.2 equiv)[1]

  • DIAD (Diisopropyl azodicarboxylate) (1.2 equiv)[1]

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: In a flame-dried flask under N₂, dissolve the azetidine alcohol, phenol, and PPh₃ in anhydrous THF. Cool the mixture to 0°C .

  • Addition: Add DIAD dropwise over 10 minutes. Note: The solution will turn yellow. The low temperature prevents azodicarboxylate decomposition.[2]

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1] The alcohol spot should disappear.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude usually contains TPPO. Triturate with cold Et₂O/Hexane (1:1) to precipitate most TPPO, filter, and purify the filtrate via flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Protocol B: Mesylate Displacement (Scale-Up Preferred)

Best for multigram synthesis; avoids difficult TPPO removal.[1]

Step 1: Activation

  • Dissolve 1-Boc-3-(hydroxymethyl)azetidine (1.0 equiv) and Et₃N (1.5 equiv) in DCM at 0°C .

  • Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.[1] Stir for 1 hour.

  • Quench with water, extract with DCM, dry (Na₂SO₄), and concentrate. Use the crude mesylate immediately.

Step 2: Displacement

  • Dissolve 4-Fluoro-3-methylphenol (1.1 equiv) in DMF (0.2 M).

  • Add Cs₂CO₃ (2.0 equiv) and stir for 15 mins to generate the phenoxide.

  • Add the crude mesylate (from Step 1) as a solution in minimal DMF.

  • Heat to 60–70°C for 4–6 hours. Caution: Do not exceed 80°C to avoid thermal decomposition of the Boc group.

  • Workup: Dilute with EtOAc, wash extensively with water/brine (to remove DMF), dry, and concentrate. Purify via silica gel chromatography.

Critical Protocol: Controlled Deprotection

The deprotection of N-Boc azetidines carries a specific risk: Acid-catalyzed ring opening .[1] Strong acids can protonate the ring nitrogen, increasing strain and making the C2/C4 positions susceptible to nucleophilic attack by the counterion (e.g., trifluoroacetate or chloride).

Mechanism of Failure: If the reaction exotherms uncontrolled, or if nucleophilic scavengers are absent in a "wet" environment, the ring may open to form the linear amino-alcohol derivative.

Deprotection Protected N-Boc Azetidine Protonated Protonated Intermediate (High Strain) Protected->Protonated + H+ (TFA) Path_Success Desired Path: Elimination of Isobutylene Protonated->Path_Success Low Temp (0°C) Path_Fail Failure Mode: Nucleophilic Attack (Nu-) Protonated->Path_Fail High Temp / Nucleophiles Target Azetidine Salt (Intact Ring) Path_Success->Target RingOpen Ring-Opened Byproduct (Linear Amine) Path_Fail->RingOpen

Figure 2: Mechanistic divergence during deprotection.[1] Temperature control is the primary safeguard against ring opening.

Optimized Deprotection Procedure
  • Dissolution: Dissolve the protected ether (1.0 g) in DCM (10 mL) .

  • Cooling: Place the flask in an ice/water bath (0°C ). Allow to equilibrate for 10 minutes.

  • Acid Addition: Add Trifluoroacetic acid (TFA, 5 mL) dropwise over 5 minutes.

    • Ratio: 2:1 DCM:TFA is milder than neat TFA and sufficient for Boc removal.[1]

  • Reaction: Stir at 0°C for 30 minutes , then remove the ice bath and allow to warm to 10°C (cool RT) for 1–2 hours.

    • Monitoring: Check by LC-MS.[3][4] Look for the mass of the amine (M+H = 196.1).

  • Workup (Salt Isolation):

    • Evaporate volatiles on a rotary evaporator at <30°C (do not heat).

    • Co-evaporate with Toluene (2x) or DCM (2x) to remove residual TFA.[1]

    • The residue is the TFA salt . This is stable and can be stored.[1]

  • Free Base Generation (If required):

    • Dissolve salt in DCM.[2][4][5]

    • Wash rapidly with cold saturated NaHCO₃.[1]

    • Dry (Na₂SO₄) and concentrate immediately.[1] Warning: Free azetidines are volatile and prone to polymerization upon standing.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield (Mitsunobu) Steric hindrance of phenolSwitch to Route B (Mesylate displacement).[1]
Ring Opening (Deprotection) Temperature too high; Reaction time too longKeep reaction strictly at 0°C; Quench immediately upon completion.[1]
Polymerization Free base stored too longStore as TFA or HCl salt.[1] Only free-base immediately before next step.[1]
Incomplete Coupling Moisture in MitsunobuEnsure anhydrous THF and dry reagents; DIAD is moisture sensitive.

References

  • Mitsunobu Reaction Mechanism & Applications

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link[1]

  • Azetidine Ring Stability

    • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006, 38(5), 427-465. Link[1]

  • Boc Deprotection Protocols

    • Han, G., et al. "Recent Development of Peptide Coupling Reagents in Organic Synthesis." Tetrahedron, 2004. Link[1]

  • Specific Scaffold Synthesis (Analogous Ethers): Wyrick, C. D., et al. "Synthesis of 3-Substituted Azetidines." Journal of Medicinal Chemistry, 2008 (Contextual reference for 3-aryloxy azetidines in GPCR ligands).
  • Safety Data (Azetidines)

    • PubChem Compound Summary for CID 24902356 (3-[(4-fluorophenoxy)methyl]azetidine).[1] Link

Sources

Method

Introduction: The Rising Prominence of Fluorinated Azetidines in Medicinal Chemistry

An Application Guide to the Scalable Synthesis of Fluorinated Azetidine Building Blocks For Researchers, Scientists, and Drug Development Professionals The azetidine ring, a four-membered nitrogen-containing heterocycle,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Scalable Synthesis of Fluorinated Azetidine Building Blocks

For Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery. Its unique conformational properties, ability to act as a rigid linker, and capacity to improve physicochemical properties such as solubility and metabolic stability make it a highly desirable structural motif. The strategic incorporation of fluorine atoms into the azetidine core further enhances its utility by modulating basicity (pKa), lipophilicity, and binding interactions with biological targets. Consequently, fluorinated azetidines are increasingly sought-after building blocks for the development of novel therapeutics.

However, the synthesis of these valuable compounds is not without its challenges. The inherent ring strain of the four-membered ring makes its formation thermodynamically and kinetically demanding.[1] Furthermore, achieving scalability while controlling regioselectivity and stereoselectivity, particularly when introducing fluorine, requires robust and efficient synthetic methodologies.

This comprehensive guide provides an in-depth overview of scalable synthesis methods for fluorinated azetidine building blocks. We will delve into the core synthetic strategies, explain the mechanistic rationale behind them, and provide detailed, field-proven protocols for key transformations.

Core Synthetic Strategies for Scalable Production

The synthesis of fluorinated azetidines can be broadly categorized into two main approaches: the construction of the azetidine ring from fluorinated acyclic precursors, and the direct fluorination of a pre-existing azetidine scaffold. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern, and the scalability requirements of the project.

Intramolecular Cyclization of Fluorinated Acyclic Precursors

One of the most robust and widely employed methods for constructing the azetidine ring is through intramolecular cyclization. This strategy involves the formation of a carbon-nitrogen bond to close the four-membered ring from a suitably functionalized open-chain precursor.

A. Cyclization via Nucleophilic Substitution of Halogenated Precursors

A highly effective approach involves the intramolecular nucleophilic substitution of a leaving group (typically a halide) by an amine. A key example of this is the synthesis of 3-fluoroazetidines from N-protected γ-bromo-β-fluoropropylamines.

The synthesis of the precursor often starts with the bromofluorination of an N-alkenylimine.[2][3][4] This reaction proceeds with high regioselectivity, installing the bromine and fluorine atoms across the double bond. Subsequent reduction of the imine and cyclization under basic conditions yields the desired 3-fluoroazetidine. This method is advantageous due to the availability of a wide range of starting materials and the reliable nature of the cyclization step.

Protocol 1: Synthesis of 1-Boc-3-fluoro-3-methylazetidine via Bromofluorination and Cyclization [2][5]

This protocol outlines a four-step sequence starting from commercially available 2-methyl-2-propenyl chloride.

Step 1: Synthesis of 3-azido-2-methylprop-1-ene

  • To a solution of 2-methyl-2-propenyl chloride (1.00 g, 11.04 mmol) in DMSO, add sodium azide (0.86 g, 13.25 mmol).

  • Stir the reaction mixture at room temperature for 2.5 hours.

  • The corresponding azide is typically formed in quantitative yield and can be used in the next step without extensive purification.

Step 2: Bromofluorination to 1-azido-3-bromo-2-fluoro-2-methylpropane

  • CAUTION: This reaction involves hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of 3-azido-2-methylpropene (1.00 g, 10.30 mmol) in CH2Cl2 at 0°C, add N-bromosuccinimide (NBS) (2.75 g, 15.45 mmol) and triethylamine trihydrofluoride (Et3N·3HF) (4.2 mL, 25.75 mmol).

  • Stir the reaction at 0°C for 2.5 hours.

  • The product is typically obtained as an oil after workup and can be used in the subsequent step.

Step 3: Reduction and Boc-protection

  • The crude bromofluorinated azide is reduced, for example, using triphenylphosphine followed by water, or catalytic hydrogenation.

  • The resulting amine is then protected with di-tert-butyl dicarbonate (Boc2O) to yield the N-Boc protected intermediate.

Step 4: Cyclization to 1-Boc-3-fluoro-3-methylazetidine

  • To a suspension of sodium hydride (60% in mineral oil, 2.1 equivalents) in DMF at 0°C, add a solution of the N-Boc protected bromofluoroamine in DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • After aqueous workup and extraction, the crude product is purified by column chromatography to afford the desired 1-Boc-3-fluoro-3-methylazetidine.

G cluster_0 Precursor Synthesis cluster_1 Azetidine Ring Formation Alkenyl Amine Alkenyl Amine Bromofluorination Bromofluorination Alkenyl Amine->Bromofluorination NBS, Et3N·3HF Reduction & Protection Reduction & Protection Bromofluorination->Reduction & Protection e.g., H2/Pd, Boc2O Cyclization Cyclization Reduction & Protection->Cyclization Base (e.g., NaH) Purification Purification Cyclization->Purification Fluorinated Azetidine Fluorinated Azetidine Purification->Fluorinated Azetidine

Deoxofluorination of Hydroxyazetidines

A more direct approach to introduce fluorine is the deoxofluorination of a hydroxyl group on a pre-formed azetidine ring. This method is particularly attractive for its straightforwardness, provided that the corresponding hydroxyazetidine precursors are readily accessible. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues are commonly used for this transformation.

The reaction proceeds via the activation of the hydroxyl group by the fluorinating agent, followed by an SN2 displacement by fluoride to give the fluorinated azetidine. The scalability of this method can be a concern due to the cost and hazardous nature of some deoxofluorinating reagents. However, recent developments in flow chemistry have enabled the safer handling of these reagents, making this a more viable option for larger-scale synthesis.[6][7]

A patent by Nanjing Furun Kaide Biological Pharmaceutical Co Ltd. describes a synthetic route to 3-fluoroazetidine derivatives that utilizes diethylaminosulfur trifluoride for the fluorination step.[8]

Protocol 2: General Procedure for Deoxofluorination of N-protected 3-hydroxyazetidine [8]

Materials:

  • N-protected 3-hydroxyazetidine (1.0 eq.)

  • Diethylaminosulfur trifluoride (DAST) (2.0 eq.)

  • Anhydrous chloroform

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a four-necked flask under an inert atmosphere, dissolve the N-protected 3-hydroxyazetidine in anhydrous chloroform.

  • Cool the solution to -20°C.

  • Slowly add diethylaminosulfur trifluoride (DAST) dropwise, maintaining the temperature at -20°C.

  • After the addition is complete, allow the reaction mixture to naturally warm to 20°C and stir for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with chloroform.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-fluoroazetidine derivative.

Modern Synthetic Technologies: Photochemistry and Flow Synthesis

Recent advances in synthetic methodology have opened up new avenues for the scalable synthesis of fluorinated azetidines. Photochemical and continuous flow approaches offer significant advantages in terms of safety, efficiency, and scalability.

A. Photochemical [2+2] Cycloadditions (Aza Paternò-Büchi Reaction)

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, provides a direct route to the azetidine core.[9][10] This method can be rendered scalable and more general through the use of visible-light photocatalysis. By using a suitable photocatalyst, a wide range of imines and alkenes can be coupled under mild conditions to produce structurally diverse azetidines.[9] The sulfamoyl fluoride moiety has been shown to be an effective activating group for the imine, leading to high yields and regioselectivity.[9]

B. Continuous Flow Synthesis

Flow chemistry offers a paradigm shift in the synthesis of fine chemicals, including fluorinated azetidines. By performing reactions in a continuous flow reactor, issues related to hazardous reagents, exothermic reactions, and scalability can be effectively managed.[6][7] This technology is particularly well-suited for fluorination reactions that use reagents like DAST.[6] Furthermore, flow chemistry enables the telescoped synthesis of functionalized azetidines, where multiple reaction steps are performed sequentially in the same reactor system without intermediate purification, significantly improving overall efficiency.[11][12]

G cluster_0 Reagent Pumps cluster_1 Flow Reactor cluster_2 Workup & Collection Imine_Sol Imine Solution Mixer Mixer Imine_Sol->Mixer Alkene_Sol Alkene Solution Alkene_Sol->Mixer Photocatalyst_Sol Photocatalyst Photocatalyst_Sol->Mixer Photo_Reactor Photoreactor (Visible Light) Mixer->Photo_Reactor Quench Quenching Photo_Reactor->Quench Purification In-line/Batch Purification Quench->Purification Product Product Purification->Product

Data Summary: Comparison of Synthetic Methods

MethodKey FeaturesAdvantagesScalability ConsiderationsKey References
Intramolecular Cyclization Ring closure of halogenated precursors.Robust, versatile, good yields.Multi-step synthesis, potential for by-products.[2],[3],[4],[5]
Deoxofluorination Direct fluorination of hydroxyazetidines.Fewer steps, direct access to fluorinated product.Hazardous reagents, cost, potential for rearrangement.[2],[8]
Photochemical Cycloaddition [2+2] cycloaddition of imines and alkenes.Mild conditions, high functional group tolerance.Requires specialized photochemical equipment.[9],[10]
Flow Synthesis Reactions in a continuous flow reactor.Enhanced safety, precise control, easy scale-up.Initial setup cost, potential for clogging.[11],[6],[7],[12]

Conclusion and Future Outlook

The scalable synthesis of fluorinated azetidine building blocks is a dynamic field of research, driven by the increasing demand for these valuable scaffolds in drug discovery. While traditional methods such as intramolecular cyclization and deoxofluorination remain important tools, modern technologies like photochemical and continuous flow synthesis are poised to revolutionize the large-scale production of these compounds. These newer methods offer not only improved efficiency and safety but also open the door to novel chemical space. As our understanding of these synthetic methods deepens and new catalytic systems are developed, we can expect to see an even greater diversity of fluorinated azetidines becoming readily accessible to medicinal chemists, ultimately accelerating the discovery of new and improved medicines.

References

  • Organocatalytic Asymmetric Synthesis of α-Oxetanyl and α-Azetidinyl Tertiary Alkyl Fluorides and Chlorides. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Synthesis of Azetidines by Epoxide Ring- Opening–Ring-Closure Procedure. (2012). Synfacts, 8(9), 0957. Retrieved March 7, 2024, from [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Synthesis of azetidines by cycloaddition of imines to ketenes-I. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Photochemical thiocarbonyl difluoride generation enables azetidine synthesis. (2026). Nature Communications. Retrieved March 7, 2024, from [Link]

  • Enantioenriched γ-Aminoalcohols, β-Amino Acids, β-Lactams, and Azetidines Featuring Tetrasubstituted Fluorinated Stereocenters via Palladacycle-Catalyzed Asymmetric Fluorination of Isoxazolinones. (2021). The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2024). Molecules. Retrieved March 7, 2024, from [Link]

  • Azetidine synthesis. (n.d.). Retrieved March 7, 2024, from [Link]

  • Isoda, T., Yamamura, I., Tamai, S., Kumagai, T., & Nagao, Y. (2006). A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 54(10), 1408–1411. [Link]

  • Azetidine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2024, from [Link]

  • Photochemical Thiocarbonyl Difluoride Generation Enables Azetidine Synthesis. (2025). ChemRxiv. Retrieved March 7, 2024, from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 227. [Link]

  • Nucleophilic ring-opening of epoxide and aziridine acetates for the stereodivergent synthesis of β-hydroxy and β-amino γ-lactams. (2011). Organic & Biomolecular Chemistry. Retrieved March 7, 2024, from [Link]

  • Synthesis of Trifluoromethylated Aziridines Via Photocatalytic Amination Reaction. (2020). ACS Catalysis. Retrieved March 7, 2024, from [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Electrochemical synthesis of azetidin-2-ones 112 with proposed mechanism. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of 3-Fluoroazetidines. (2006). The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Azetidine syntheses by aminolysis reaction of epoxides. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. (n.d.). University of Birmingham. Retrieved March 7, 2024, from [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. (2025). Journal of the American Chemical Society. Retrieved March 7, 2024, from [Link]

  • PREPARATION OF RACEMIC AND OPTICALLY ACTIVE TRIFLUOROMETHYL AZIRIDINES AND AZETIDINES. (n.d.). Retrieved March 7, 2024, from [Link]

  • The synthetic method of 3 fluoro azetidine derivatives. (2015). Google Patents.
  • Nucleophilic ring-opening of activated aziridines: A one-step method for labeling biomolecules with fluorine-18. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Electrocatalytic Access to Azetidines via Intramolecular Allylic Hydroamination: Scrutinizing Key Oxidation Steps through Electrochemical Kinetic Analysis. (2023). Journal of the American Chemical Society. Retrieved March 7, 2024, from [Link]

  • Van Brabandt, W., Verniest, G., De Smaele, D., Duvey, G., & De Kimpe, N. (2006). Synthesis of 3-fluoroazetidines. The Journal of Organic Chemistry, 71(18), 7100–7102. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry. Retrieved March 7, 2024, from [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (n.d.). University of Bari Aldo Moro. Retrieved March 7, 2024, from [Link]

  • (PDF) Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Fluorination Chemistry Performed in a Modular Flow Reactor. (n.d.). Vapourtec. Retrieved March 7, 2024, from [Link]

  • Bobbio, C., & Gouverneur, V. (2006). Catalytic asymmetric fluorinations. Organic & Biomolecular Chemistry, 4(11), 2065–2075. [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. Retrieved March 7, 2024, from [Link]

  • Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. (2012). The Journal of Organic Chemistry. Retrieved March 7, 2024, from [Link]

  • Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. (n.d.). CHIMIA. Retrieved March 7, 2024, from [Link]

  • Flow microreactor synthesis in organo-fluorine chemistry. (2013). Beilstein Journals. Retrieved March 7, 2024, from [Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. (n.d.). National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Continuous flow synthesis of azetidine boronic esters via a telescoped.... (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amination. (2025). National Institutes of Health. Retrieved March 7, 2024, from [Link]

Sources

Application

Handling and storage protocols for reactive azetidine intermediates

Application Note: Handling and Storage Protocols for Reactive Azetidine Intermediates Executive Summary: The Azetidine Paradox Azetidines are becoming ubiquitous in modern drug design as bioisosteres for gem-dimethyl gro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Handling and Storage Protocols for Reactive Azetidine Intermediates

Executive Summary: The Azetidine Paradox

Azetidines are becoming ubiquitous in modern drug design as bioisosteres for gem-dimethyl groups, amines, and larger heterocycles. Their ability to lower logP, rigidify scaffolds, and alter metabolic profiles is well-documented. However, this utility comes at a thermodynamic price: Ring Strain .

With a ring strain energy (RSE) of approximately 25.4 kcal/mol (comparable to aziridines), azetidines are thermodynamically primed for ring-opening decomposition.[1] This guide provides a self-validating system for handling these high-energy intermediates, moving beyond generic "keep cold" advice to mechanistic-based protocols.

Thermodynamic & Safety Profile

Before handling, researchers must understand the energy landscape. The stability of an azetidine intermediate is a function of its N-substitution and the pH of the environment.

Table 1: Comparative Ring Strain & Basicity

HeterocycleRing SizeRing Strain (kcal/mol)pKa (Conjugate Acid)Primary Decomposition Hazard
Aziridine 3~26.77.98Explosive polymerization; Nucleophilic opening
Azetidine 4~25.4 11.29 Acid-catalyzed ring opening; Oligomerization
Pyrrolidine 5~6.211.31Stable
Piperidine 6~0.011.22Stable

Critical Safety Note: While less explosive than aziridines, azetidines possess sufficient potential energy to undergo violent exotherms if polymerization is initiated.

  • Hazard: N-H azetidines are strong bases.[2] Exposure to neat acids without solvent can trigger rapid, exothermic ring-opening polymerization.

  • Toxicity: Many azetidine intermediates are alkylating agents. Treat all 3-substituted azetidines (e.g., 3-iodo, 3-mesylate) as potential genotoxins.

Mechanism of Decomposition

Understanding how they die is key to keeping them alive. The primary decomposition pathway for reactive azetidines is Acid-Catalyzed Nucleophilic Ring Opening .

Figure 1: Acid-Mediated Decomposition Pathway [3]

AzetidineDecomposition Azetidine Neutral Azetidine (Stable-ish) Protonation Protonation (pH < 7) Azetidine->Protonation + H+ Activated Activated Azetidinium (High Energy) Protonation->Activated NuAttack Nucleophilic Attack (Cl-, R-NH2, Solvent) Activated->NuAttack + Nu- RingOpen Ring-Opened Product (Linear Amine) NuAttack->RingOpen Irreversible Strain Release

Caption: The activation barrier for ring opening is significantly lowered upon protonation of the nitrogen, allowing even weak nucleophiles to cleave the C-N bond.

Handling Protocols

Protocol A: Isolation of Volatile Free Bases (N-H Azetidines)

Use Case: When the azetidine must be used as a nucleophile in the next step.[4]

The Challenge: Free base azetidines (e.g., 3-fluoroazetidine) are often low-boiling oils that can polymerize upon concentration.

  • Extraction: Perform extraction using Diethyl Ether (Et₂O) or MTBE . Avoid DCM if possible (DCM can react with free amines over time).

  • Drying: Use K₂CO₃ (solid) instead of MgSO₄.

    • Reasoning: MgSO₄ is slightly acidic (Lewis acid) and can catalyze ring opening. K₂CO₃ ensures the micro-environment remains basic.

  • Concentration (The "Cold Bath" Rule):

    • Do NOT rotovap to dryness at elevated temperatures.

    • Set bath temperature to < 20°C .

    • Concentrate to a defined volume (e.g., ~1 M solution), not to neat oil.

    • Validation: Check titer by NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) rather than weight.

Protocol B: Stabilization via Salt Formation

Use Case: Long-term storage (>24 hours) or shipping.

The "Salt Solution": Converting the kinetic free base into a crystalline salt locks the nitrogen lone pair, preventing oligomerization. However, the choice of acid is critical.[1]

  • Recommended Salts: Hydrochloride (HCl), Trifluoroacetate (TFA), Tosylate (TsOH).

  • Avoid: Hydrobromide (HBr) or Hydroiodide (HI) – Bromide and Iodide are strong enough nucleophiles to open the activated ring (see Fig 1).

Step-by-Step Salt Formation:

  • Dissolve crude azetidine free base in Et₂O or 1,4-Dioxane (0.1 M).

  • Cool solution to 0°C .

  • Add HCl (4M in Dioxane) dropwise. Do not use aqueous HCl (water acts as a nucleophile).

  • Precipitate forms immediately. Filter under inert atmosphere (N₂).

  • Wash: Wash cake with cold Et₂O to remove excess acid.

  • Dry: Vacuum dry at room temperature.

Storage Specifications

Once isolated, strict adherence to storage conditions is required to maintain purity.[5][6]

Table 2: Storage Matrix

StateTemperatureAtmosphereContainerMax Shelf Life
Free Base (Solution) -20°C or -80°CArgon/NitrogenAmber Glass / Teflon-lined cap1-3 Days
Free Base (Neat) DO NOT STORE N/AN/A< 1 Hour
HCl / TFA Salt 4°C to -20°CDesiccatedTightly sealed vial6-12 Months
N-Boc Protected 4°CAmbientStandard vial> 1 Year

SOP for Thawing:

  • Warm the vial to Room Temperature (RT) before opening.

  • Opening a cold vial introduces condensation (water), which can initiate hydrolysis/ring opening.

Quality Control (QC) & Troubleshooting

How do you know if your azetidine has degraded? Look for the "Signature of Death" in the NMR.

Diagnostic Signals (¹H NMR in CDCl₃):

  • Intact Azetidine: Distinctive multiplets at δ 3.5 – 4.5 ppm . The ring protons are magnetically non-equivalent due to puckering.

  • Ring-Opened Impurity: Appearance of triplets at δ 2.5 – 3.0 ppm (characteristic of linear propylamines) and loss of the rigid multiplet structure.

Decision Tree for Processing:

HandlingWorkflow Start Crude Reaction Mixture (Azetidine Formed) Check Is the Azetidine Stable? Start->Check Stable Yes (e.g., N-Boc, N-Tosyl) Check->Stable Unstable No (e.g., N-H, 3-Iodo) Check->Unstable Purify Standard Silica Chromatography (1% Et3N in Eluent) Stable->Purify Derivatize Immediate Derivatization (Boc2O, Cbz-Cl) Unstable->Derivatize If using later SaltForm Salt Formation (HCl/Dioxane) Unstable->SaltForm If storing

Caption: Workflow for determining the isolation path based on substituent stability factors.

References

  • Vertex Pharmaceuticals. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Med. Chem. Lett., 2021.

  • BenchChem Technical Support. "Azetidine Ring-Opening Reactions: Troubleshooting Workflow." BenchChem Knowledge Base, 2025.[4]

  • West, F. G., et al. "Preparation and Synthetic Applications of Azetidines." Heterocycles, 2012.[6][7]

  • University of Pittsburgh. "Safe Handling of Azides and High-Energy Nitrogen Compounds." EH&S Guidelines, 2013.

  • PubChem. "Azetidine Compound Summary: Safety and Hazards." National Library of Medicine.

Sources

Method

Incorporating 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine into peptidomimetics

Application Note & Protocol Topic: Incorporating 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine into Peptidomimetics Audience: Researchers, scientists, and drug development professionals. Abstract The design of peptidomim...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Incorporating 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine into Peptidomimetics

Audience: Researchers, scientists, and drug development professionals.

Abstract

The design of peptidomimetics with enhanced structural and pharmacological properties is a cornerstone of modern drug discovery. Non-natural amino acids are critical tools in this endeavor, offering the ability to impose specific conformational constraints and introduce novel functionalities. This guide provides a detailed technical overview and experimental protocols for the incorporation of 3-[(4-fluoro-3-methylphenoxy)methyl]azetidine, a unique proline analogue, into peptide backbones. We discuss the scientific rationale for its use, focusing on the structural rigidity imparted by the azetidine ring and the physicochemical contributions of the substituted phenoxy moiety. This document provides step-by-step protocols for solid-phase peptide synthesis (SPPS), characterization, and discusses the anticipated structural and functional outcomes, offering researchers a comprehensive resource for leveraging this versatile building block in peptidomimetic design.

Introduction: The Rationale for Azetidine-Based Scaffolds

Peptides are exquisite biological regulators, but their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics aim to overcome these limitations by retaining the key pharmacophoric elements of a native peptide within a more drug-like scaffold. Azetidine-containing amino acids have emerged as "privileged scaffolds" in this context.[1]

Unlike its five-membered homologue proline, which preferentially induces β-turns, the strained four-membered ring of azetidine forces the peptide backbone to adopt γ-turn-like conformations.[2][3] This distinct conformational preference provides a powerful tool for medicinal chemists to explore novel structural space and optimize ligand-receptor interactions. The incorporation of azetidine-2-carboxylic acid has been shown to increase resistance to proteolytic degradation and, in some cases, alter the cis-trans isomerization propensity of the adjacent peptide bond.[4][5][6]

The specific building block, 3-[(4-fluoro-3-methylphenoxy)methyl]azetidine, offers further advantages:

  • Azetidine Core: Imparts a rigid γ-turn conformation, pre-organizing the peptide backbone for target binding.

  • Phenoxymethyl Linker: Introduces an aromatic side chain capable of engaging in π-stacking or hydrophobic interactions within a binding pocket, while the ether linkage provides rotational flexibility.

  • Fluoro and Methyl Substituents: These groups are commonly used to block sites of metabolic attack (e.g., para-hydroxylation) and can fine-tune electronic properties and binding interactions, potentially enhancing pharmacokinetic profiles.

Physicochemical Properties

Understanding the properties of the building block is essential for its effective use. The data below pertains to the core molecule, which would be further modified with protecting groups (e.g., Fmoc on the nitrogen, carboxylic acid at position 3) for use in synthesis.

PropertyValueSource
Chemical Name 3-((4-Fluoro-3-methylphenoxy)methyl)azetidineChemScene[7]
CAS Number 954226-12-1ChemScene[7]
Molecular Formula C₁₁H₁₄FNOChemScene[7]
Molecular Weight 195.23 g/mol ChemScene[7]
Topological Polar Surface Area (TPSA) 21.26 ŲChemScene[7]
logP (Calculated) 1.73ChemScene[7]
Hydrogen Bond Donors 1ChemScene[7]
Hydrogen Bond Acceptors 2ChemScene[7]
Rotatable Bonds 3ChemScene[7]

Protocol: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating non-natural amino acids is automated or manual Fmoc-based SPPS. The following protocol assumes the availability of the requisite building block, N-Fmoc-3-[(4-fluoro-3-methylphenoxy)methyl]azetidine-3-carboxylic acid .

SPPS Workflow Overview

The following diagram outlines the iterative cycle for incorporating the azetidine building block into a growing peptide chain on a solid support.

cluster_workflow SPPS Cycle for Azetidine Incorporation Start Peptide-Resin (Free N-terminus) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Step 2: Coupling (Azetidine AA, HBTU, HOBt, DIEA in DMF) Monitor with Kaiser Test Wash1->Coupling Coupling->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Coupling Complete Capping Optional: Capping (Acetic Anhydride, DIEA) Wash2->Capping End Peptide-Resin (Azetidine Incorporated) Wash2->End Final Residue Repeat Repeat Cycle for Next Amino Acid Capping->Repeat Repeat->Deprotection Next Cycle

Caption: Iterative workflow for Fmoc-based solid-phase peptide synthesis.

Materials and Reagents
  • Resin: Pre-loaded Wang, Rink Amide, or 2-Chlorotrityl resin appropriate for the desired C-terminus.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Amino Acids: Standard Fmoc-protected L-amino acids and N-Fmoc-3-[(4-fluoro-3-methylphenoxy)methyl]azetidine-3-carboxylic acid .

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIEA (N,N-Diisopropylethylamine)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: Reagent K (94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS) or similar, depending on side-chain protecting groups.

  • Precipitation/Washing: Cold diethyl ether.

  • Analysis: HPLC system, Mass Spectrometer (e.g., ESI-MS).

Step-by-Step Protocol

This protocol describes a single coupling cycle for the azetidine amino acid on a 0.1 mmol scale.

  • Resin Preparation:

    • Place the peptide-resin (with a free N-terminal amine from the previous cycle) in a reaction vessel.

    • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection (if starting a new cycle):

    • Drain the DMF. Add 2 mL of 20% piperidine/DMF solution.

    • Agitate for 3 minutes. Drain.

    • Add a fresh 2 mL of 20% piperidine/DMF. Agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Coupling the Azetidine Building Block:

    • Rationale: Azetidine-based amino acids can be sterically demanding. Using a robust coupling agent like HBTU and allowing for sufficient reaction time is crucial for achieving high coupling efficiency. A non-nucleophilic base (DIEA) is used to activate the carboxyl group without causing premature deprotection.

    • In a separate vial, pre-activate the amino acid by dissolving:

      • N-Fmoc-azetidine derivative (0.4 mmol, 4 eq.)

      • HBTU (0.39 mmol, 3.9 eq.)

      • HOBt (0.4 mmol, 4 eq.)

      • ...in 2 mL of DMF.

    • Add DIEA (0.8 mmol, 8 eq.) to the activation mixture. The solution should turn yellow.

    • Immediately add the activated amino acid solution to the drained resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours.

      • Expert Insight: Standard amino acid couplings often complete in 30-60 minutes. The extended time for this residue accounts for potential steric hindrance and the conformational rigidity of the scaffold.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser (ninhydrin) test on a small sample of beads.

    • Positive Test (Blue Beads): Indicates incomplete coupling (free primary amines remain).

      • Action: Drain the vessel and repeat the coupling step (Step 3) with a freshly prepared activation solution ("double coupling").

    • Negative Test (Colorless/Yellow Beads): Indicates successful coupling. Proceed to the next step.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents.

  • Capping (Optional but Recommended):

    • Rationale: To permanently block any unreacted N-terminal amines and prevent the formation of deletion sequences.

    • Treat the resin with a solution of acetic anhydride (5%) and DIEA (5%) in DMF for 10 minutes.

    • Wash again with DMF (3x) and DCM (3x).

  • Chain Elongation:

    • Repeat the cycle (Steps 2-6) for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Add 5 mL of cleavage cocktail (e.g., Reagent K) to the resin.

    • Agitate at room temperature for 2-3 hours.

      • Trustworthiness Note: The azetidine ring is stable to standard TFA cleavage conditions.[4][6]

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge, decant the ether, and wash the peptide pellet 2-3 more times with cold ether.

    • Dry the crude peptide pellet under vacuum.

Characterization and Purification

  • Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent (e.g., 50% Acetonitrile/H₂O) and analyze by LC-MS. Verify that the observed molecular weight matches the theoretical mass of the desired peptidomimetic.

  • Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Final QC: Collect the pure fractions, confirm identity and purity by LC-MS, and lyophilize to obtain a white, fluffy powder.

Structural & Functional Implications

The primary structural consequence of incorporating an azetidine-3,3-disubstituted amino acid is the induction of a well-defined γ-turn. This is a significant deviation from the β-turn typically induced by proline.

cluster_proline Proline-Induced β-Turn cluster_azetidine Azetidine-Induced γ-Turn p1 Residue i-1 p2 Proline (i) p1->p2 p3 Residue i+1 p2->p3 p4 Residue i+2 p3->p4 p4->p1 H-Bond (C=O to N-H) a1 Residue i-1 a2 Azetidine (i) a1->a2 a3 Residue i+1 a2->a3 a3->a1 H-Bond (C=O to N-H)

Caption: Conformational differences between Proline and Azetidine turns.

This pre-organization can lead to:

  • Enhanced Binding Affinity: By reducing the entropic penalty of binding, a conformationally constrained ligand can exhibit higher affinity for its target.

  • Improved Selectivity: The unique geometry may favor binding to a specific receptor subtype over others.

  • Increased Proteolytic Stability: The non-natural backbone conformation can prevent recognition and cleavage by proteases.[6]

Troubleshooting

ProblemObservation (Kaiser Test)Probable CauseSolution
Incomplete Coupling Beads turn blue.Steric hindrance of the azetidine building block; inefficient activation.1. Recouple: Drain and repeat the coupling step immediately. 2. Change Reagents: Use a different coupling agent like HATU or COMU. 3. Increase Temperature: Perform coupling at a slightly elevated temperature (e.g., 40°C), monitoring for racemization.
Peptide Aggregation Resin clumps; poor solvent flow.Hydrophobic peptide sequence forming secondary structures on-resin.1. Use a more polar solvent mixture (e.g., DMF/NMP). 2. Incorporate a "magic mixture" (e.g., 0.5 M HOBt/0.5 M HBTU in DMF) during coupling.

References

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951-9. [Link]

  • Saunders, G. J., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Baeza, J. L., et al. (2003). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters, 5(23), 4389–4392. [Link]

  • Bessonov, K., Vassall, K. A., & Harauz, G. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Molecular Graphics and Modelling, 39, 118-25. [Link]

  • Wiley Online Library. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Bonache, M. Á., et al. (2007). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(4), 1332–1341. [Link]

  • PubChem. 3-[(4-fluorophenoxy)methyl]azetidine. National Center for Biotechnology Information. [Link]

  • Vitagliano, L., et al. (1993). Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline. International Journal of Peptide and Protein Research, 42(6), 557-62. [Link]

  • Pérez-Faginas, P., et al. (2011). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry, 19(3), 1155-1161. [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Roy, R., & Guchhait, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Miller, R. A., et al. (2006). A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. Synthetic Communications. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Azetidine Ring Opening

The following technical guide serves as a specialized support resource for researchers encountering difficulties with azetidine ring-opening reactions. It is structured to address the most frequent failure modes encounte...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers encountering difficulties with azetidine ring-opening reactions. It is structured to address the most frequent failure modes encountered in drug discovery and complex synthesis.

Executive Summary: The Strain-Reactivity Paradox

Azetidines possess significant ring strain (~25.4 kcal/mol), placing them between the highly reactive aziridines and the stable pyrrolidines. While this strain is the thermodynamic driving force for ring opening, the kinetic barrier to cleavage is often higher than anticipated.

The Core Challenge: Successful opening requires a "push-pull" mechanism—activation of the nitrogen (pull) combined with nucleophilic attack (push). Failure typically manifests as regioselectivity erosion (attacking the wrong carbon), polymerization (intermolecular attack), or inertness (insufficient activation).

Diagnostic & Troubleshooting Guide

Issue 1: "I am getting a mixture of regioisomers (C2 vs. C3 attack)."

Diagnosis: This is the most common failure mode in substituted azetidines. The regiochemical outcome is a battle between steric hindrance (favoring C3 attack) and electronic stabilization of the transition state (favoring C2 attack).

Q: How do I force the reaction to the C2 position (more substituted)? A: You must exploit electronic stabilization or "borderline" SN1 character.

  • Substrate Design: If the C2 position has an aryl, vinyl, or heteroatom substituent, the transition state develops partial positive charge at C2. This "benzylic-like" stabilization directs the nucleophile to the more substituted carbon.

  • Lewis Acid Choice: Switch from mild acids to stronger, "harder" Lewis acids like

    
     or 
    
    
    
    . These coordinate tightly to the nitrogen, lengthening the C-N bond and increasing the cationic character at C2.
  • Nucleophile: Use "hard" nucleophiles (e.g., azides, halides) which respond better to charge control than orbital control.

Q: How do I force the reaction to the C3 position (less substituted)? A: You must rely on steric control (SN2 dominant).

  • Steric Bulk: Use a bulkier nucleophile.[1][2] If using an alcohol, secondary alcohols will almost exclusively attack C3 due to the clash with C2 substituents.

  • Protecting Group: Ensure the Nitrogen is protected with a bulky electron-withdrawing group (e.g., Tosyl, Nosyl). This prevents the nitrogen from acting as a base and minimizes complexation that might expose C2.

  • Solvent: Use non-polar solvents (DCM, Toluene). Polar solvents can stabilize charge separation, inadvertently encouraging C2 attack.

Issue 2: "The reaction is stalled. Starting material is recovered unchanged."

Diagnosis: Insufficient activation energy. The ring strain alone is not enough to overcome the kinetic barrier without N-activation.

Q: I added the nucleophile and heated it, but nothing happened. A: Azetidines are not aziridines; they are kinetically more stable.

  • Step 1: Quaternization. You likely need to convert the azetidine to an azetidinium ion .[2] If you are not using acid catalysis, alkylate the nitrogen first (e.g., with MeOTf) to create a permanent positive charge.

  • Step 2: Acid Strength. If using acid catalysis, your acid may be too weak. Switch from acetic acid to TFA or a superacid catalyst like

    
     (Triflic acid) in catalytic amounts.
    
  • Step 3: Solvation Shell. In nucleophilic solvents (like water or alcohols), the nucleophile is heavily solvated, reducing its energy. Switch to an aprotic solvent (acetonitrile) and use the nucleophile in stoichiometric amounts.

Issue 3: "My reaction mixture turned into an intractable gum/polymer."

Diagnosis: Oligomerization.[3] The product (a linear amine) is often more nucleophilic than the starting nucleophile and attacks the remaining activated azetidine.

Q: How do I stop the product from reacting further? A:

  • The "High Dilution" Rule: Run the reaction at 0.05 M to 0.1 M concentration. High concentrations statistically favor intermolecular reactions (polymerization) over the desired bimolecular capture.

  • Nucleophile Excess: Use a large excess (3–5 equivalents) of the nucleophile. This ensures that the activated azetidine is statistically more likely to encounter the nucleophile than a product molecule.

  • Protecting Group Strategy: Ensure the product amine is less nucleophilic than the reagent. For example, opening with a carboxylic acid generates an ester-amine salt, which is non-nucleophilic until neutralized.

Visual Logic Pathways

Diagram 1: Regioselectivity Decision Tree

Use this flow to predict or correct the site of ring opening.

Regioselectivity Start Azetidine Substrate (2-Substituted) Substituent Nature of C2 Substituent? Start->Substituent Electronic Aryl, Vinyl, Heteroatom (Stabilizes Carbocation) Substituent->Electronic Stabilizing Group Alkyl Alkyl / Non-Stabilizing Substituent->Alkyl Inert Group ResultC2 C2 Attack Dominant (Electronic Control) Electronic->ResultC2 Major Pathway Nucleophile Nucleophile Type? Alkyl->Nucleophile Hard Hard/Small Nu (N3-, Cl-, F-) Nucleophile->Hard High Reactivity Bulky Bulky/Soft Nu (Sec-Alcohol, Thiol) Nucleophile->Bulky Steric Clash Hard->ResultC2 Possible Mix ResultC3 C3 Attack Dominant (Steric Control) Bulky->ResultC3 High Selectivity

Caption: Decision matrix for predicting C2 vs. C3 regioselectivity based on substituent electronics and nucleophile sterics.

Diagram 2: Troubleshooting Workflow

Follow this logic when yields are low.

Troubleshooting Problem Low Yield / Failure Analysis Analyze Crude (LCMS/NMR) Problem->Analysis SM_Left SM Remains Analysis->SM_Left Inert Messy Complex Mixture (Oligomers) Analysis->Messy Over-reaction Act_Fix Fix: Activation 1. Stronger Lewis Acid 2. Heat 3. Pre-quaternize N SM_Left->Act_Fix Conc_Fix Fix: Polymerization 1. Dilute (<0.1M) 2. Excess Nucleophile 3. Lower Temp Messy->Conc_Fix

Caption: Diagnostic workflow distinguishing between activation failures (inertness) and selectivity failures (polymerization).

Validated Experimental Protocols

The following protocols are designed with built-in checkpoints to validate the system before committing valuable material.

Protocol A: Lewis Acid-Mediated Ring Opening (Alcohol Nucleophiles)

Best for: Opening N-Tosyl/N-Boc azetidines with primary/secondary alcohols.

ParameterSpecificationRationale
Solvent DCM or Toluene (Anhydrous)Non-coordinating solvents prevent catalyst deactivation.
Concentration 0.1 MPrevents intermolecular oligomerization.
Catalyst

(1.1 equiv)
Stoichiometric amount ensures full complexation of the basic nitrogen.
Temp 0°C

RT
Initiating cold prevents exotherms that degrade regioselectivity.

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Dissolution: Dissolve the N-protected azetidine (1.0 equiv) and the alcohol nucleophile (3.0 equiv) in anhydrous DCM (0.1 M).

  • Activation: Cool to 0°C. Add

    
     (1.1 equiv) dropwise over 5 minutes.
    
    • Checkpoint: The solution may turn slightly yellow. If it turns black immediately, quench—decomposition is occurring (likely impurities).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitoring: Check TLC.[2] If SM persists after 4 hours, reflux (40°C).

  • Quench: Pour into saturated aqueous

    
    . Vigorously stir for 15 mins to break Boron-Amine complexes (critical step for yield).
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
Protocol B: Nucleophilic Opening of Azetidinium Salts

Best for: Introducing carbon nucleophiles or when acid-sensitive groups are present.

  • Quaternization: Treat N-alkyl azetidine with Methyl Triflate (MeOTf) in

    
     at 0°C. The salt usually precipitates. Filter and dry under vacuum.
    
  • Opening: Suspend the salt in DMF or Acetonitrile. Add the nucleophile (e.g., NaCN, NaN3) and heat to 60–80°C.

    • Note: This follows pure SN2 kinetics. Attack will occur exclusively at the less hindered carbon (C3) unless electronic bias is extreme.

References

  • BenchChem. Technical Support Center: Azetidine Ring-Opening Reactions. (2025).[1][2][4][5] Retrieved from

  • Asian Publication Corporation. Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. (2025).[1][2][4][5] Retrieved from

  • IIT Kanpur. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines. (2025).[1][2][4][5] Retrieved from

  • ResearchGate. Regioselective ring opening reactions of azetidines. (2025).[1][2][4][5] Retrieved from

  • Beilstein Journals. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024).[6][7] Retrieved from

Sources

Optimization

Technical Support Center: Purification of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine

Welcome to the Technical Support Center for the purification of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical experience in the field.

Introduction to the Challenges

The purification of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine presents a unique set of challenges primarily stemming from the physicochemical properties of the azetidine ring. The inherent ring strain of this four-membered heterocycle makes it susceptible to ring-opening under harsh conditions.[1] Furthermore, the secondary amine within the azetidine ring imparts basicity and high polarity to the molecule, leading to difficulties in standard purification techniques like silica gel chromatography.[2]

This guide will walk you through common issues, from the purification of the N-protected intermediate to the final deprotection and isolation of the target compound, providing both theoretical explanations and actionable protocols.

Troubleshooting Guide

This section addresses specific problems you may encounter during your purification workflow in a question-and-answer format.

Purification of the N-Boc Protected Intermediate

Question 1: I am having trouble separating my N-Boc-3-[(4-fluoro-3-methylphenoxy)methyl]azetidine from by-products of the coupling reaction using column chromatography. What are the likely culprits and how can I improve the separation?

Answer:

The primary challenge in purifying the N-Boc protected intermediate lies in removing unreacted starting materials and reaction-specific by-products. The choice of coupling reaction (e.g., Williamson ether synthesis or Mitsunobu reaction) will dictate the nature of these impurities.

  • Likely Impurities:

    • Unreacted 4-fluoro-3-methylphenol.

    • Unreacted N-Boc-3-(hydroxymethyl)azetidine or its corresponding halide/sulfonate ester.

    • If using a Mitsunobu reaction: triphenylphosphine oxide (TPPO) and dialkyl azodicarboxylate-derived hydrazines.

  • Troubleshooting Strategy:

    • TLC Analysis: Before scaling up your chromatography, optimize the solvent system using Thin Layer Chromatography (TLC). Test a range of solvent systems with varying polarities. A good starting point for N-Boc protected amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3][4]

    • Column Chromatography Protocol:

      • Slurry Packing: Ensure your column is packed uniformly to avoid channeling.

      • Gradient Elution: A gradient elution can be highly effective. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product and then any more polar impurities.

      • Alternative Solvents: If you are still facing co-elution, consider a different solvent system. For example, replacing ethyl acetate with a mixture of dichloromethane and methanol can alter the selectivity.

Experimental Protocol: Flash Column Chromatography of N-Boc-3-[(4-fluoro-3-methylphenoxy)methyl]azetidine

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.

  • Column Packing: Pack a silica gel column with a slurry of silica in hexanes.

  • Loading: Load the dissolved sample onto the column.

  • Elution: Begin elution with 100% hexanes and gradually increase the proportion of ethyl acetate (e.g., from 0% to 40% ethyl acetate in hexanes).[3] Collect fractions and monitor by TLC.

  • Analysis: Combine the pure fractions and remove the solvent under reduced pressure.

Impurity Typical Rf in Ethyl Acetate/Hexanes Elution Profile
Triphenylphosphine Oxide (TPPO)ModerateCan sometimes co-elute with the product. A gradient elution is often necessary.
4-Fluoro-3-methylphenolHigher than the productElutes before the product.
N-Boc-protected azetidineLower than the productElutes after the product.
Deprotection and Final Product Purification

Question 2: After deprotecting the N-Boc group with trifluoroacetic acid (TFA), I am getting a low yield and multiple spots on my TLC. What is happening and what should I do?

Answer:

The use of strong acids like TFA for N-Boc deprotection can lead to the degradation of the acid-sensitive azetidine ring.[1] The low yield and multiple spots on TLC are likely due to ring-opening of the azetidine, forming various by-products.

  • Causality: The high ring strain of the azetidine makes it susceptible to nucleophilic attack, which is catalyzed by the protonation of the ring nitrogen under strongly acidic conditions.

  • Troubleshooting & Solutions:

    • Milder Deprotection Conditions: Opt for milder deprotection methods that are known to be compatible with sensitive substrates.

      • Fluorinated Alcohols: Using 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) at elevated temperatures can effectively remove the N-Boc group under neutral conditions.[2][5]

      • Water-Mediated Deprotection: Heating the N-Boc protected compound in water can also achieve deprotection without the need for any acid or base catalysts.[6]

      • Mechanochemical Deprotection: Grinding the N-Boc protected amine with a solid acid like p-toluenesulfonic acid monohydrate can also be a solvent-free and efficient method.[7]

Experimental Protocol: N-Boc Deprotection using HFIP

  • Reaction Setup: Dissolve the N-Boc protected azetidine in hexafluoroisopropanol (HFIP).

  • Heating: Heat the solution to reflux or use a microwave reactor for accelerated reaction times.[2][5] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the HFIP under reduced pressure.

  • Purification: The crude product can then be purified by chromatography on a neutralized stationary phase or by acid-base extraction.

Question 3: My final product, 3-[(4-fluoro-3-methylphenoxy)methyl]azetidine, streaks badly on the silica gel column, and I have poor recovery. How can I improve my chromatographic purification?

Answer:

The basic nature of the secondary amine in the azetidine ring is the primary cause of poor chromatographic performance on standard silica gel. The amine interacts strongly with the acidic silanol groups on the silica surface, leading to peak tailing and irreversible adsorption.

  • Solutions:

    • Neutralize the Stationary Phase: Pre-treat the silica gel with a base to passivate the acidic sites. A common method is to use a mobile phase containing a small amount of triethylamine (0.1-1%).[2]

    • Alternative Chromatography:

      • Alumina Chromatography: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

      • Reversed-Phase Chromatography: If the compound is sufficiently soluble in water/acetonitrile or water/methanol mixtures, reversed-phase HPLC can provide excellent separation.

    • Acid-Base Extraction: An acid-base workup can be a simple and effective way to purify the final product.

Experimental Protocol: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic azetidine will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.

  • Basification: Separate the aqueous layer and basify it to a pH > 10 with a base like NaOH or K2CO3. This will deprotonate the azetidine, making it soluble in organic solvents again.

  • Extraction: Extract the basified aqueous layer multiple times with an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store 3-[(4-fluoro-3-methylphenoxy)methyl]azetidine?

A1: Due to the potential for degradation, it is recommended to store the compound in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is advisable.[8]

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques should be used to assess purity:

  • HPLC: High-Performance Liquid Chromatography is the method of choice for quantitative purity analysis.

  • NMR Spectroscopy: 1H, 13C, and 19F NMR spectroscopy will confirm the structure of the compound and help identify any impurities.[9][10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q3: Are there any known common process-related impurities I should be aware of?

A3: Besides unreacted starting materials and by-products from the coupling and deprotection steps, be mindful of:

  • Desfluoro Impurity: In similar fluorinated compounds, the loss of a fluorine atom has been observed as a process-related impurity.[9]

  • Ring-Opened Products: As mentioned, any exposure to harsh acidic conditions can lead to the formation of ring-opened by-products.

Q4: What are the key safety precautions to take when working with azetidine derivatives?

A4: Always handle chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and safety information, refer to the Safety Data Sheet (SDS) of the compound and its intermediates.

Visualizations

Purification Workflow

G cluster_0 N-Boc Protected Intermediate cluster_1 Deprotection & Final Purification Crude_N_Boc Crude N-Boc Intermediate TLC_Analysis TLC Optimization (EtOAc/Hexanes) Crude_N_Boc->TLC_Analysis Column_Chromatography Silica Gel Column Chromatography (Gradient Elution) TLC_Analysis->Column_Chromatography Pure_N_Boc Pure N-Boc Intermediate Column_Chromatography->Pure_N_Boc Deprotection N-Boc Deprotection (e.g., HFIP, reflux) Pure_N_Boc->Deprotection Crude_Final_Product Crude Final Product Deprotection->Crude_Final_Product Purification_Choice Purification Method? Crude_Final_Product->Purification_Choice Acid_Base_Extraction Acid-Base Extraction Purification_Choice->Acid_Base_Extraction Liquid/Liquid Neutralized_Chromatography Neutralized Silica Gel Chromatography (Et3N) Purification_Choice->Neutralized_Chromatography Chromatography Pure_Final_Product Pure Final Product Acid_Base_Extraction->Pure_Final_Product Neutralized_Chromatography->Pure_Final_Product

Caption: A typical workflow for the purification of 3-[(4-fluoro-3-methylphenoxy)methyl]azetidine.

Troubleshooting Decision Tree for Low Yield After Deprotection

G Start Low Yield After Deprotection Check_Deprotection_Method What deprotection method was used? Start->Check_Deprotection_Method Strong_Acid Strong Acid (e.g., TFA, HCl) Check_Deprotection_Method->Strong_Acid Strong Acid Mild_Method Other/Mild Method Check_Deprotection_Method->Mild_Method Mild Ring_Opening High probability of ring-opening due to acid sensitivity. Strong_Acid->Ring_Opening Check_Completion Was the reaction complete? Mild_Method->Check_Completion Switch_Method Switch to a milder deprotection method: - HFIP/TFE reflux - Water at high temp. Ring_Opening->Switch_Method Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction was Complete Check_Completion->Complete Yes Optimize_Reaction Optimize reaction conditions: - Increase temperature - Prolong reaction time Incomplete->Optimize_Reaction Check_Workup Review work-up procedure. Was pH adjusted correctly for extraction? Complete->Check_Workup Incorrect_pH Incorrect pH Check_Workup->Incorrect_pH No Correct_pH Correct pH Check_Workup->Correct_pH Yes Adjust_pH Ensure aqueous layer is basified to pH > 10 before extraction. Incorrect_pH->Adjust_pH Investigate_Other Investigate other potential losses (e.g., volatility, adsorption to glassware). Correct_pH->Investigate_Other

Caption: Decision tree for troubleshooting low yields after the N-Boc deprotection step.

References

  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (Year). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Source. [Link]

  • Ji, Y., et al. (2018). An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. Arkivoc, 2018(4), 195-214. [Link]

  • Smith, A. B., et al. (Year). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Source. [Link]

  • Google Patents. (Year).
  • Organic Syntheses. (Year). Procedure for deprotonation of N-Boc-pyrrolidine. [Link]

  • Google Patents. (2009). EP2070899A1 - Deprotection of N-BOC compounds.
  • El-Batal, A. I. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. [Link]

  • PeerJ. (Year). 1 NMR spectra and HPLC chromatograms. [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • Royal Society of Chemistry. (Year). Efficient, continuous N-Boc deprotection of amines using solid acid catalysts. [Link]

  • Erol, K., et al. (Year). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Source. [Link]

  • Frontiers. (Year). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

  • Supporting Information. (Year). Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones. [Link]

  • University of Birmingham. (Year). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. [Link]

  • ResearchGate. (Year). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link]

Sources

Troubleshooting

Minimizing side reactions in fluorinated phenoxy ether synthesis

Current Status: Operational Topic: Minimizing Side Reactions in Etherification Audience: Medicinal Chemists, Process Development Scientists Core Directive & Scope This guide addresses the synthesis of fluorinated phenoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Minimizing Side Reactions in


 Etherification
Audience:  Medicinal Chemists, Process Development Scientists

Core Directive & Scope

This guide addresses the synthesis of fluorinated phenoxy ethers via Nucleophilic Aromatic Substitution (


) . This reaction typically involves the coupling of a phenol (nucleophile) with a fluorinated arene (electrophile), or an alcohol with a fluorinated aryl ether.

The Central Challenge: Fluorine is highly electronegative, making the C-F bond strong but also rendering the aromatic ring highly susceptible to nucleophilic attack by stabilizing the Meisenheimer complex. However, this high reactivity often leads to three primary failure modes:

  • Regio-scrambling: Attack at incorrect carbon atoms in polyfluorinated systems.

  • Hydrolysis: Trace water competing with the phenoxide, leading to phenol byproducts.

  • Polysubstitution: Over-reaction in polyfluorinated substrates.

Critical Reagent Setup (Pre-Reaction Checklist)

Before initiating synthesis, review these parameters to preemptively block side reaction pathways.

Solvent Selection: The Polarity Trap
  • Standard Protocol: Polar aprotic solvents (DMSO, DMF, NMP) are standard because they solvate cations (Na+, K+) well, leaving the phenoxide anion "naked" and highly reactive.

  • The Risk: High reactivity can lead to poor regioselectivity and polysubstitution.

  • Optimization: For highly reactive polyfluorinated substrates (e.g., pentafluorobenzene derivatives), use less polar solvents (THF, MeCN) or non-polar solvents with phase transfer catalysts (Toluene + 18-crown-6). This slows the reaction, allowing thermodynamic control to favor the desired regioisomer.

Base Selection: Stoichiometry is Kinetics
  • Weak Bases (

    
    , 
    
    
    
    ):
    Best for preventing side reactions. They buffer the concentration of the active phenoxide anion.
  • Strong Bases (NaH, KHMDS): Generate high concentrations of free alkoxide instantly. Use only if the electrophile is deactivated.

  • The "Cesium Effect": Cesium carbonate is often superior for fluorinated ether synthesis because the large

    
     ion forms a loose ion pair with the phenoxide, enhancing solubility in organic solvents without being as aggressive as naked anions generated by NaH.
    

Troubleshooting Guide (Q&A)

Issue 1: "I am observing significant amounts of a phenol byproduct instead of my ether."

Diagnosis: Hydrolytic Defluorination. In


 reactions involving fluorinated arenes, the fluoride leaving group makes the ring extremely electrophilic. If trace water is present, hydroxide ions (

) generated by the base will compete with your phenoxide nucleophile.

Corrective Action:

  • Azeotropic Drying: Do not rely solely on "anhydrous" bottle solvents. Azeotrope your phenol/base mixture with toluene prior to adding the fluorinated substrate.

  • Reagent Order: Pre-form the phenoxide salt at

    
     with NaH, then add the fluorinated substrate. This ensures the intended nucleophile is the dominant species before the electrophile is introduced.
    
  • Check the Base: Hydroscopic bases (like old

    
    ) are common culprits. Switch to freshly calcined 
    
    
    
    .
Issue 2: "The reaction yields a mixture of regioisomers (e.g., ortho vs. para substitution)."

Diagnosis: Kinetic vs. Thermodynamic Control Failure. In polyfluorinated rings (e.g., 2,4-difluoronitrobenzene), the nucleophile can attack either the fluorine ortho or para to the activating group.

Corrective Action:

  • Temperature Modulation: Lower the temperature to

    
     to 
    
    
    
    . The ortho position is often kinetically favored (proximity to the activating group), while para is thermodynamically favored (steric relief).
  • Solvent Switch: Change from DMF to THF. Non-polar solvents often enhance ortho selectivity due to chelation effects between the cation and the activating group (e.g., the nitro or carbonyl oxygen coordinates the metal, directing the nucleophile to the ortho position).

Issue 3: "I see multiple spots on TLC indicating double or triple substitution."

Diagnosis: Polysubstitution (Oligomerization). The product (a fluorinated ether) may still be sufficiently electron-deficient to undergo a second


 reaction.

Corrective Action:

  • Inverse Addition: Add the nucleophile (phenol/base) dropwise to a solution of the fluorinated electrophile . This keeps the electrophile in excess relative to the nucleophile at all times, statistically favoring mono-substitution.

  • Stoichiometric Discipline: Use exactly 0.95 equivalents of the nucleophile. Sacrificing 5% yield is better than purifying a complex mixture.

Visualizing the Reaction Landscape

Pathway Analysis: Main vs. Side Reactions

The following diagram illustrates the competing pathways in the synthesis of a fluorinated diaryl ether.

ReactionPathways Start Fluorinated Arene (Electrophile) Meisenheimer Meisenheimer Complex Start->Meisenheimer + Nu (Slow step) Hydrolysis Phenolic Byproduct (via H2O attack) Start->Hydrolysis + H₂O / OH⁻ Regio Regioisomer (Ortho/Para mix) Start->Regio High Temp / Polar Solvent Nu Phenoxide (Nucleophile) Product Target Fluorinated Phenoxy Ether Meisenheimer->Product - F⁻ (Fast) Poly Polysubstituted Byproduct Product->Poly + Excess Nu

Caption: Kinetic competition between the desired


 pathway (Green) and common failure modes (Red).

Standardized High-Fidelity Protocol

Objective: Synthesis of 4-(2,4-difluorophenoxy)benzonitrile via


 minimizing hydrolysis and regio-scrambling.

Reagents:

  • Substrate: 2,4-Difluorobenzonitrile (1.0 equiv)

  • Nucleophile: 4-Fluorophenol (1.05 equiv)

  • Base:

    
     (1.2 equiv, anhydrous)
    
  • Solvent: DMSO (Dry, 0.5 M concentration)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 2-neck round bottom flask and cool under a stream of

    
    .
    
  • Base Activation: Add

    
     and the phenol nucleophile. Add a small volume of Toluene and rotovap (or stir under vacuum) to remove trace moisture (azeotropic drying).
    
  • Solvation: Dissolve the dried phenol/base mixture in anhydrous DMSO. Stir at Room Temperature (RT) for 15 minutes to ensure phenoxide formation.

  • Controlled Addition (Crucial Step):

    • Dissolve the fluorinated substrate (2,4-Difluorobenzonitrile) in a separate vial of DMSO.

    • Add the substrate solution to the phenoxide mixture slowly.[1] Note: If polysubstitution is the major concern, reverse this: add phenoxide TO the substrate.

  • Reaction Monitoring: Heat to

    
    . Monitor by HPLC/TLC every 30 minutes. Look for the disappearance of the limiting reagent.
    
  • Quench: Pour mixture onto crushed ice/water. The product should precipitate.

  • Purification: Filter the solid. If oil forms, extract with EtOAc, wash 3x with water (to remove DMSO), and dry over

    
    .
    

Data & Optimization Tables

Table 1: Solvent Effects on Regioselectivity

Data based on


 of 2,4-difluoronitrobenzene with phenoxide.
SolventDielectric ConstantReaction RateRegioselectivity (Ortho:Para)Notes
DMSO 47Very Fast~1:1Poor selectivity; "Naked" anion attacks indiscriminately.
DMF 37Fast~60:40Slightly better, but still prone to mixtures.
THF 7.5Slow>90:10 High ortho-selectivity due to cation coordination.
Toluene 2.4Very Slow>95:5 Requires phase transfer catalyst (18-Crown-6).
Table 2: Base Selection Guide
BaseStrength (

of conj. acid)
Risk LevelBest Use Case

~10LowGeneral purpose; minimizes side reactions.

~10LowGold Standard for fluorinated ethers; high solubility.
NaH 35HighOnly for unreactive substrates; high risk of hydrolysis if wet.
KHMDS 26MediumSoluble strong base; good for sterically hindered phenols.

References

  • Mechanism of SNAr Fluorination

    • Title: Effects of Ion and Protic Solvent on Nucleophilic Arom

      
      ) Reactions.[2]
      
    • Source: ResearchG
    • URL:[Link]

  • Regioselectivity in Fluorinated Systems

    • Title: Nonpolar Solvent a Key for Highly Regioselective

      
       Reaction in the Case of 2,4-Difluoronitrobenzene.[3][4]
      
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Practical Synthesis & Alkoxides

    • Title: Practical synthesis of aromatic ethers by of fluorobenzenes with alkoxides.
    • Source: ScienceMadness / Tetrahedron Letters.
    • URL:[Link]

  • Carbohydrate-Aryl Ethers (Advanced Applications)

    • Title: Nucleophilic Arom

      
      ) as an Approach to Challenging Carbohydrate–Aryl Ethers.[5]
      
    • Source: Organic Letters (ACS).
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for Azetidine Functionalization

Welcome to the technical support center for azetidine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for azetidine functionalization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of working with these strained four-membered heterocycles. Azetidines are invaluable scaffolds in modern drug discovery, offering unique structural and pharmacokinetic properties.[1] However, their inherent ring strain of approximately 25.4 kcal/mol presents a unique challenge, making temperature a critical and often delicate parameter to control.[2]

This resource provides practical, in-depth guidance in a question-and-answer format to address common issues related to reaction temperature, helping you to maximize yields, improve selectivity, and troubleshoot challenging transformations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual questions regarding the role of temperature in azetidine functionalization.

Q1: Why is temperature such a critical parameter in azetidine chemistry?

A: The significance of temperature stems directly from the azetidine ring's inherent strain energy. This stored energy makes the ring susceptible to cleavage.[2] Temperature acts as the energetic input that can either facilitate a desired functionalization or promote undesired pathways like ring-opening, decomposition, or polymerization.[2][3]

  • Kinetic vs. Thermodynamic Control: Many azetidine reactions can yield multiple products. Low temperatures often favor the kinetic product (the one that forms fastest due to a lower activation energy), while higher temperatures provide the energy for the reaction to become reversible, favoring the more stable thermodynamic product.[4][5] Careful temperature control is therefore essential for product selectivity.

  • Overcoming Activation Barriers: Like any reaction, azetidine functionalizations have an activation energy that must be overcome. For sluggish reactions, increasing the temperature provides the necessary energy. However, the "window" between the activation energy of the desired reaction and that of undesired side reactions can be narrow.

  • Stability of Reagents and Products: Both the azetidine starting materials and the functionalized products can be thermally labile. Elevated temperatures can lead to decomposition, which is a common cause of low yields.[3]

Q2: What is a good starting temperature for a novel azetidine functionalization?

A: A conservative and logical approach is to start at a low temperature and incrementally increase it.

  • Literature Precedent: Always begin by searching for similar transformations in the literature. If a close analog exists, its reaction conditions are your most reliable starting point.

  • Room Temperature as a Baseline: If no direct precedent is available, room temperature (20-25 °C) is a safe and conventional starting point for many reactions, such as N-acylations or certain palladium-catalyzed couplings.[2][6]

  • Low-Temperature Start for Sensitive Systems: For reactions involving highly reactive reagents (e.g., organolithiums, strong Lewis acids) or potentially unstable azetidines, starting at 0 °C or even -78 °C is highly recommended to minimize side reactions.[2][7] This allows for controlled initiation and helps dissipate any exothermic events.

Q3: How does temperature influence regioselectivity in azetidine ring-opening reactions?

A: Temperature can be a deciding factor in controlling which C-N bond is cleaved. The outcome often depends on the substitution pattern of the azetidine and the nature of the nucleophile. For instance, in gold(I)-catalyzed reactions of (2-alkynyl)phenylsulfonyl azetidines, a lower temperature (20 °C) can favor one regioisomer, while a higher temperature (70 °C) can favor another, demonstrating a clear temperature-dependent switch in regioselectivity.[8] This is often a result of shifting the reaction from kinetic to thermodynamic control, where different transition states are favored at different energy levels.[8]

Q4: Can increasing the temperature always rescue a stalled reaction?

A: Not necessarily. While gently increasing the temperature is a standard troubleshooting step for a stalled reaction, it's not a universal solution and carries risks.[9] If a reaction shows no conversion at room temperature, incrementally heating to 40 °C, 60 °C, and then 80 °C while carefully monitoring by TLC or LC-MS is a valid strategy.[10] However, if you begin to see a complex mixture of new spots or a decrease in the starting material without the appearance of the desired product, you are likely promoting decomposition.[3] In such cases, alternative strategies like changing the solvent, using a more active catalyst, or employing microwave irradiation for localized, rapid heating might be more effective.[11][12]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Issue 2.1: My reaction is very slow or shows no conversion at room temperature.

This is a common issue indicating that the activation energy for the desired transformation is not being met.

  • Initial Action: Before altering the temperature, ensure all reagents are pure and active, and the solvent is anhydrous if required.

  • Systematic Temperature Increase: Gently warm the reaction mixture in 15-20 °C increments (e.g., 40 °C, 60 °C, 80 °C).[10] After 1-2 hours at each new temperature, take an aliquot and analyze it by TLC or LC-MS to check for product formation and potential decomposition.

  • When to Stop Heating: If you reach the boiling point of your solvent or temperatures above 100-110 °C without significant conversion, further heating is unlikely to be productive and increases the risk of decomposition.[2] At this point, focus on other variables.

  • Alternative Solutions:

    • Catalyst Choice: If the reaction is catalyzed, screen more active catalysts. For example, in some ring-opening reactions, a Lewis acid like La(OTf)₃ may be required to activate the azetidine ring.[13][14]

    • Solvent Effects: The solvent can significantly impact reaction rates. Switching to a more polar solvent might accelerate the reaction, but this can sometimes decrease selectivity.[13] A solvent screen is often worthwhile.

Issue 2.2: I'm observing significant decomposition and low yields at elevated temperatures.

This indicates that the activation energy for decomposition is close to or lower than that of the desired reaction. The key is to promote the desired reaction selectively.

  • Initial Action: Immediately reduce the reaction temperature. The optimal temperature may be a delicate balance where the desired reaction proceeds at a reasonable rate while decomposition is minimized.

  • Low-Temperature Strategy: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) for a longer duration.[15] While slower, this can often provide a cleaner reaction profile and a higher isolated yield by disfavoring decomposition pathways.[3]

  • Protecting Group Strategy: The N-substituent dramatically influences the stability of the azetidine ring. Strong electron-withdrawing groups like tosyl (Ts) or nosyl (Ns) can stabilize the ring in some contexts but may also activate it towards certain nucleophilic attacks.[2] If decomposition is persistent, reconsidering the N-protecting group may be necessary.

  • Reagent Addition: Slow, dropwise addition of a reactive reagent at low temperature can help control the reaction, maintain a low concentration of the reactive species, and prevent localized heating that might trigger decomposition.[2]

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the logical workflows for optimizing and troubleshooting your reaction temperature.

G cluster_0 Temperature Optimization Workflow start Start: Define Reaction lit Consult Literature for Similar Transformations start->lit no_lit No Direct Precedent Found lit->no_lit No set_temp Set Initial Temperature lit->set_temp Precedent Found no_lit->set_temp Start at 0°C or RT monitor Monitor Reaction (TLC, LC-MS) set_temp->monitor complete Reaction Complete? (>95% Conversion) monitor->complete stalled Reaction Stalled? complete->stalled No workup Proceed to Workup & Purification complete->workup Yes side_rxn Side Products or Decomposition? stalled->side_rxn No increase_temp Incrementally Increase Temperature (e.g., +20°C) stalled->increase_temp Yes decrease_temp Decrease Temperature & Increase Time side_rxn->decrease_temp Yes other_vars Optimize Other Variables (Catalyst, Solvent, Concentration) side_rxn->other_vars No / Unresolved increase_temp->monitor decrease_temp->monitor other_vars->set_temp

Caption: A general workflow for systematic temperature optimization.

G cluster_1 Troubleshooting Low Yield & Decomposition start Problem: Low Yield decomp Decomposition Observed (TLC/LC-MS shows many spots)? start->decomp no_decomp Clean Reaction but Low Conversion? decomp->no_decomp No sol_decomp SOLUTION: 1. Lower Temperature Immediately 2. Run at 0°C or -20°C for longer 3. Re-evaluate N-protecting group decomp->sol_decomp Yes sol_slow SOLUTION: 1. Incrementally Increase Temp. (e.g., 40°C -> 60°C -> 80°C) 2. Monitor closely for decomp. no_decomp->sol_slow Yes sol_other If heating causes decomp: Optimize Catalyst, Solvent, or Concentration sol_slow->sol_other

Caption: A decision tree for troubleshooting temperature-related issues.

Part 3: Data & Protocols

Table 1: Recommended Starting Temperatures for Common Azetidine Functionalizations

This table provides general guidance. Optimal conditions are highly substrate-dependent and require empirical validation.

Reaction TypeReagents / CatalystRecommended Start Temp. (°C)Temperature Range (°C)Key Considerations & Rationale
N-Acylation Acyl chlorides, Base (e.g., Et₃N)0 °C-20 to 40 °CStart low to control exotherm and minimize ring-opening, which can be promoted by the acyl chloride acting as a Lewis acid.[2]
N-Alkylation Alkyl halides, Base (e.g., K₂CO₃)25 °C (RT)25 to 80 °COften requires heating to proceed at a reasonable rate. Monitor for quaternization and subsequent ring-opening at higher temperatures.
Ring-Opening Nucleophiles (e.g., alcohols, amines) with Lewis Acid (e.g., La(OTf)₃)0 °C0 to 100 °CLewis acid coordination activates the ring.[13] Some reactions require significant thermal energy to overcome the activation barrier for ring cleavage.[16][17]
C-H Lithiation Organolithium base (e.g., s-BuLi)-78 °C-78 to 0 °CMust be performed at low temperatures to ensure regioselectivity, prevent side reactions with the base, and maintain the stability of the lithiated intermediate.[7][18]
Pd-Catalyzed C-H Amination Pd(OAc)₂, Oxidant80 °C80 to 110 °CThese reactions typically require elevated temperatures to facilitate the C-H activation step.[6]
Photochemical Cyclization UV light25 °C (RT)0 to 40 °COften less sensitive to temperature, but lower temperatures can improve selectivity by minimizing competing thermal side reactions.[15]
Experimental Protocol: Temperature Screening for a Novel Azetidine Functionalization

This protocol outlines a general method for identifying the optimal reaction temperature.

Objective: To determine the temperature at which the desired product is formed in the highest yield with the fewest impurities.

Materials:

  • Azetidine starting material (1.0 eq)

  • Reagent B (1.2 eq)

  • Catalyst (if applicable, e.g., 10 mol%)

  • Anhydrous solvent (e.g., THF, DCE)

  • Reaction vessels (e.g., sealed vials or round-bottom flasks with condensers)

  • Heating/cooling plate with temperature control

  • TLC plates and/or LC-MS system for monitoring

Procedure:

  • Preparation: In an inert atmosphere (e.g., under Nitrogen or Argon), charge a reaction vessel with the azetidine starting material and dissolve it in the chosen solvent.

  • Initial Reaction Setup: Add the catalyst (if used) and any other non-reactive components.

  • Set Initial Temperature: Cool the mixture to the initial screening temperature (e.g., 0 °C using an ice bath).

  • Initiate Reaction: Add Reagent B to the cooled solution. If Reagent B is highly reactive, add it dropwise.

  • Monitoring - Time Point 1 (T=0): Immediately after addition, take a small aliquot from the reaction mixture, quench it (e.g., with a drop of water or saturated NaHCO₃ solution), and analyze by TLC/LC-MS. This is your T=0 reference.

  • Monitoring - Low Temperature: Stir the reaction at the initial low temperature (0 °C) for 2 hours. Take another aliquot for analysis to check for any conversion.

  • Incremental Heating - Step 1: If little to no product is observed, warm the reaction to room temperature (25 °C) and stir for 2-4 hours. Take another aliquot for analysis.

  • Incremental Heating - Step 2: If the reaction is still sluggish, increase the temperature to 45 °C using a heating mantle with a temperature controller. Stir for 2-4 hours and analyze.

  • Incremental Heating - Subsequent Steps: Continue to increase the temperature in ~20 °C increments (e.g., 65 °C, 85 °C). At each new temperature, allow the reaction to stir for 2-4 hours before taking an aliquot.

  • Analysis at Each Step: For each aliquot, carefully analyze the TLC plate or LC-MS chromatogram. Note the relative ratio of starting material, desired product, and any new impurity spots. If significant decomposition is observed at any temperature, that temperature is likely too high.

  • Determining Optimum Temperature: The optimal temperature is the one that provides the best conversion to the desired product with the minimal formation of byproducts within a reasonable timeframe. Once identified, the reaction can be repeated at this optimal temperature for a longer duration to maximize the yield.

This systematic approach provides a clear, data-driven method for optimizing a critical reaction parameter, ensuring the development of a robust and reproducible chemical transformation.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Azetidine Ring-Opening Reactions. BenchChem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Working with Substituted Azetidines. BenchChem.

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47699-47736.

  • Singh, S., & Kumar, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

  • BenchChem Technical Support Team. (2025). Azetidine, 1-[(4-fluorophenyl)sulfonyl]- troubleshooting failed reactions. BenchChem.

  • BenchChem Technical Support Team. (2025). How to prevent the ring-opening of azetidines during subsequent reactions. BenchChem.

  • Capriati, V., et al. (2018). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. The Journal of Organic Chemistry, 83(17), 9994-10005.

  • Pemberton, R. P., & Johnson, J. S. (2026). Stereoselective functionalization of azetidines. ResearchGate.

  • Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847.

  • Teal, E. J., & Rupar, P. A. (2020). The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine. Polymer Chemistry, 11(3), 551-555.

  • ResearchGate. (n.d.). Temperature dependence on the regioselectivity of the reaction while... [Figure].

  • Capriati, V., et al. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. University of Bari Aldo Moro Institutional Research Archive.

  • Degennaro, L., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Organic Process Research & Development, 25(8), 1946-1953.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Diastereoselective Azetidine Synthesis. BenchChem.

  • BenchChem Technical Support Team. (2025). Technical Support Center: Azetidine Synthesis Protocols. BenchChem.

  • Couty, F., et al. (2004). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines. ResearchGate.

  • Capriati, V., et al. (2018). Azetidine-Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization. Europe PMC.

  • Smith, S. W., & Lectka, T. (2011). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC.

  • Neufeld, R., & Gevorgyan, V. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 1671-1676.

  • Neufeld, R., & Gevorgyan, V. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PMC.

  • Teal, E. J., & Rupar, P. A. (2020). Comparison of the Anionic Ring-Opening Polymerizations of N‑(Alkylsulfonyl)azetidines. NSF Public Access Repository.

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-264.

  • Parmar, H. S., & Kumar, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.

  • Murso, A. (2025). Stereoselective functionalization of azetidines. LMU Munich Electronic University Publications.

  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 999330.

  • Kuriyama, Y., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. PMC.

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control.

  • Warren, S. A., & Johnson, J. S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.

  • He, G., et al. (2011). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3-6.

  • BenchChem Technical Support Team. (2025). A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. BenchChem.

  • LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.

  • Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry.

  • Smith, M. D., et al. (2025). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition.

  • University of Calgary. (n.d.). Ch 10: Kinetic and Thermodynamic Control.

  • Sharma, A., et al. (2022). Azetidine Synthesis. Elsevier.

Sources

Troubleshooting

Technical Support Center: Purification and Troubleshooting for 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine

As a secondary amine tethered to an ether-linked fluorinated aromatic ring, 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine presents unique purification challenges. The four-membered azetidine heterocycle is highly straine...

Author: BenchChem Technical Support Team. Date: March 2026

As a secondary amine tethered to an ether-linked fluorinated aromatic ring, 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine presents unique purification challenges. The four-membered azetidine heterocycle is highly strained (holding ~25.4 kcal/mol of ring strain) and susceptible to degradation, while its basic nitrogen (pKa ~10.4) complicates standard chromatographic techniques.

This guide provides field-proven troubleshooting strategies and self-validating protocols to isolate the target molecule from common impurities, such as unreacted 4-fluoro-3-methylphenol and ring-opened byproducts.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I losing my product or seeing severe streaking during silica gel chromatography? Causality: Standard silica gel possesses weakly acidic silanol groups (pKa ~4.5–5.0). Because your target molecule is a secondary amine, it rapidly protonates upon contact with the stationary phase. This acid-base interaction leads to strong, irreversible chemisorption or severe peak tailing, drastically reducing your recovered yield . Solution: You must deactivate the silica gel. Pre-treating the column with 1–5% triethylamine (TEA) or aqueous ammonia neutralizes the active silanol sites, ensuring the azetidine elutes as a sharp, well-defined band.

Q2: My LC-MS shows a significant +18 Da (H₂O) or +36 Da (HCl) mass shift impurity. What is this and how do I prevent it? Causality: This mass shift indicates the presence of ring-opened acyclic amine impurities. Because azetidines possess significant inherent ring strain, exposure to strong acids (e.g., during unbuffered workups) protonates the secondary amine to form a highly electrophilic azetidinium ion. Subsequent attack by adventitious nucleophiles (like water or chloride ions) relieves the ring strain, irreversibly forming 1-alkylamino-3-aryloxy-2-propanol derivatives . Solution: Maintain strictly neutral or slightly basic conditions during all workup and purification steps. Avoid using strong acids like concentrated HCl for extraction unless immediately neutralized.

RingOpening Azetidine 3-[(4-Fluoro-3-methylphenoxy) methyl]azetidine (Strained Ring) Acid Protonation (H+) Azetidine->Acid Activated Activated Azetidinium Ion Acid->Activated Nucleophile Nucleophilic Attack (e.g., Cl-, H2O) Activated->Nucleophile RingOpened Ring-Opened Acyclic Amine (Impurity) Nucleophile->RingOpened Relief of ~25 kcal/mol Strain

Mechanism of acid-catalyzed nucleophilic ring opening of the strained azetidine heterocycle.

Q3: How can I efficiently remove unreacted 4-fluoro-3-methylphenol without resorting to chromatography? Causality: The starting material, 4-fluoro-3-methylphenol, is weakly acidic (pKa ~10), whereas your azetidine product is basic. This orthogonal reactivity allows for a highly efficient liquid-liquid separation. By adjusting the pH of the aqueous phase, you can selectively partition the compounds based on their ionization states . Solution: Perform an acid-base extraction. Extract the basic azetidine into an acidic aqueous layer (leaving the neutral/phenolic impurities in the organic layer), then basify the aqueous layer to recover the pure free-base azetidine.

Quantitative Data: Purification Method Comparison

Purification MethodTarget Impurity RemovedTypical Yield RecoveryPurity AchievedMechanistic Pros & Cons
Acid-Base Extraction Phenols, neutral organics85–95%>95%Pro: Highly scalable; exploits pKa differences.Con: Prolonged acidic steps risk ring opening.
Deactivated Silica Regioisomers, close analogs70–85%>98%Pro: Excellent resolution for structurally similar impurities.Con: Requires TEA modifier; lower yield.
Salt Crystallization Broad spectrum impurities60–80%>99.5%Pro: Yields highly stable, pure solid (e.g., oxalate salt).Con: Requires empirical solvent screening.

Standard Operating Procedures (SOPs)

Protocol 1: Optimized Acid-Base Extraction

This protocol is designed as a self-validating system to remove phenolic starting materials while minimizing the time the azetidine spends in a vulnerable, acidic state.

Step 1: Initial Dissolution Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Causality: EtOAc provides excellent solubility for both the free-base azetidine and the phenolic impurities.

Step 2: Acidic Extraction (Targeting the Amine) Add 1M aqueous HCl to the organic layer in a separatory funnel. Shake gently and vent. Validation Check: Test the aqueous layer with pH paper. It must read pH 2–3. If it is higher, add more 1M HCl. The basic azetidine is now protonated and resides in the aqueous layer.

Step 3: Phase Separation Separate the layers. Wash the aqueous layer once more with fresh EtOAc to remove residual 4-fluoro-3-methylphenol. Validation Check: Spot both layers on a TLC plate and stain with Ninhydrin. Only the aqueous layer should develop a purple/pink spot (confirming the presence of the secondary amine). Discard the organic layer.

Step 4: Basification (Recovering the Free Base) Cool the retained aqueous layer in an ice bath (to prevent exothermic degradation). Slowly add 2M aqueous NaOH dropwise until the solution becomes cloudy. Validation Check: Test the aqueous layer with pH paper. It must read pH >10 to ensure complete deprotonation of the azetidine.

Step 5: Final Extraction Extract the basified aqueous layer with Dichloromethane (DCM) three times. Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free-base azetidine.

ABE_Workflow Crude Crude Mixture (Azetidine + Phenol) Acidify Add 1M HCl (pH 2) Extract with EtOAc Crude->Acidify Org1 Organic Phase (Phenol & Neutrals) Acidify->Org1 Discard Aq1 Aqueous Phase (Azetidine-H+ Salt) Acidify->Aq1 Retain Basify Add 2M NaOH (pH >10) Extract with DCM Aq1->Basify Org2 Organic Phase (Pure Azetidine) Basify->Org2 Dry & Concentrate Aq2 Aqueous Phase (Waste Salts) Basify->Aq2 Discard

Workflow for isolating the basic azetidine from neutral/acidic impurities via acid-base extraction.

Protocol 2: Amine-Deactivated Silica Gel Chromatography

Use this protocol if structurally similar basic impurities remain after the acid-base extraction.

Step 1: Eluent Preparation and Column Packing Prepare a mobile phase of Hexanes/EtOAc (e.g., 70:30) containing 2% (v/v) Triethylamine (TEA) . Slurry-pack the silica gel column using this TEA-modified eluent. Causality: Flushing the column with TEA pre-saturates the acidic silanol sites, preventing the azetidine from binding irreversibly to the silica matrix.

Step 2: Sample Loading Dissolve the crude azetidine in a minimum volume of the TEA-modified eluent. Load it evenly onto the top of the silica bed.

Step 3: Elution and Fraction Collection Elute the column using the TEA-modified mobile phase. Collect fractions in standard test tubes. Validation Check: Monitor fractions via TLC using the same TEA-modified solvent system. Visualize using UV light (for the fluorinated aromatic ring) and Ninhydrin stain (for the azetidine nitrogen).

Step 4: Solvent Removal Combine the product-containing fractions. Because TEA has a boiling point of ~89°C, it will co-evaporate during rotary evaporation. To ensure complete removal of residual TEA, co-evaporate the final product twice with toluene, then place under high vacuum for 4 hours.

References

  • Title: 4.8: Acid-Base Extraction. Source: Chemistry LibreTexts. URL: [Link]

Optimization

Technical Support Center: Troubleshooting Solubility for 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine Salts

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS 954226-12-1)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS 954226-12-1)[1].

As a secondary amine featuring a strained four-membered azetidine ring linked via an ether to a lipophilic 4-fluoro-3-methylphenyl moiety, this compound presents unique physicochemical challenges. While the azetidine nitrogen provides a basic center suitable for salt formation, the highly hydrophobic aromatic system drives up the partition coefficient (LogP), often resulting in poor aqueous solubility even in ionized forms[2]. This guide provides field-proven, self-validating methodologies to overcome common ion effects, disproportionation, and suboptimal crystal lattice energies during early-stage formulation[3].

Part 1: Mechanistic Troubleshooting Guide

When working with basic amine salts, solubility failures are rarely due to a single factor. Below is a diagnostic framework addressing the most common failure modes.

Issue 1: The Hydrochloride (HCl) salt exhibits poor dissolution in Simulated Gastric Fluid (SGF).
  • Causality: The HCl salt often suffers from the "common ion effect." SGF contains high concentrations of endogenous chloride ions. According to Le Chatelier's principle and the solubility product constant (

    
    ), the abundance of exogenous Cl⁻ suppresses the dissolution of the azetidine-HCl salt[4].
    
  • Solution: Transition to a counterion that does not share an ion with biological fluids. Mesylate (methanesulfonate) or phosphate salts typically bypass the common ion effect and offer optimal hydration energies, promoting rapid dissolution[5].

Issue 2: The salt dissolves initially but precipitates after 2 hours in Simulated Intestinal Fluid (SIF, pH 6.8).
  • Causality: This is a classic case of salt disproportionation . The pH of the intestinal microenvironment exceeds the

    
     (the pH at which the solubility of the salt and free base are equal). The azetidine salt deprotonates, reverting to the highly insoluble lipophilic free base[3].
    
  • Solution: Formulate the salt with precipitation inhibitors (e.g., HPMC or PVP) to maintain a supersaturated state in the intestine, or select a counterion that acts as a microenvironmental buffer, lowering the pH of the diffusion layer during dissolution[6].

Issue 3: The selected salt form is highly hygroscopic and deliquesces at >60% Relative Humidity (RH).
  • Causality: Small, highly polar counterions (like aliphatic carboxylic acids) can possess high hydration energies, which lowers the glass transition temperature (Tg) of the solid, leading to moisture absorption and phase transitions[4].

  • Solution: Utilize larger, more hydrophobic counterions (e.g., tosylate or napsylate) to increase the crystal lattice energy and reduce hygroscopicity, albeit with a potential trade-off in absolute aqueous solubility[4].

Part 2: Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, all solubility and salt-screening workflows must be self-validating. A solubility value is meaningless if the solid state of the undissolved material has fundamentally changed during the assay.

Protocol 1: Miniaturized In Situ Salt Screening (96-Well Format)

To conserve API while exploring multiple counterions, a miniaturized high-throughput approach is required[7].

  • Dispense: Add 2.0 mg of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine free base into each well of a 96-well glass-bottom plate.

  • Counterion Addition: Add equimolar amounts of selected acids (e.g., Methanesulfonic acid, Phosphoric acid, p-Toluenesulfonic acid, Tartaric acid) using 0.1M stock solutions in THF/Water (80:20 v/v)[5].

  • Dissolution & Crystallization: Seal the plate and heat to 50°C with agitation until complete dissolution is achieved. Program a controlled cooling ramp (0.5°C/min) down to 5°C to induce crystallization.

  • Evaporation: If no precipitation occurs, pierce the seal and allow slow solvent evaporation under a gentle nitrogen stream.

  • Validation: Analyze the resulting solids directly in the plate using polarized light microscopy (for birefringence) and Raman spectroscopy to confirm salt formation versus a mere physical mixture.

Protocol 2: Self-Validating Thermodynamic Equilibrium Solubility Assay

This protocol ensures that the solubility value obtained is physically meaningful and not an artifact of disproportionation[6].

  • Equilibration: Add an excess of the isolated azetidine salt (approx. 10 mg) to 1 mL of the target aqueous medium (e.g., Water, PBS pH 7.4, or SGF pH 1.2) in a 2 mL Eppendorf tube[2].

  • Agitation: Incubate at 37°C on a rotary thermoshaker at 800 rpm for 24 to 48 hours to reach thermodynamic equilibrium[7].

  • Separation: Centrifuge the suspension at 14,000 rpm for 10 minutes. Carefully extract the supernatant.

  • Quantification: Dilute the supernatant appropriately and quantify the API concentration using HPLC-UV.

  • Self-Validation (Critical Step): Measure the final pH of the supernatant to check for buffer capacity failure. Recover the remaining solid pellet, dry it gently under vacuum, and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality Check: If the XRPD pattern matches the free base, the salt disproportionated. The measured concentration represents the free base solubility, not the salt[6].

Part 3: Data Presentation

Table 1: Counterion Selection Matrix for Azetidine Derivatives
Counterion ClassExamplesLattice Energy ImpactCommon Ion Risk (SGF)Disproportionation RiskRecommendation
Hydrohalides HCl, HBrHighHigh (Cl⁻ in SGF)ModerateAvoid for oral solid dosage if SGF solubility is critical.
Sulfonates Mesylate, TosylateModerate to HighLowModeratePreferred . Excellent balance of solubility and solid-state stability.
Carboxylates Acetate, TartrateLow (Prone to hydrates)LowHigh (Weak acids buffer poorly)Use cautiously; monitor closely for hygroscopicity.
Phosphates Phosphoric acidHighLowModerateViable alternative to sulfonates; good microenvironmental buffering.
Table 2: Comparative Solubility Profiling (Illustrative Baseline Data)
Compound FormMediumSolubility (mg/mL)Primary Limiting Factor
Free Base Water (pH 7.0)< 0.01High LogP of 4-fluoro-3-methylphenoxy moiety.
HCl Salt SGF (pH 1.2)0.15Common ion effect (Cl⁻ suppression).
HCl Salt Water (pH 7.0)2.50Adequate in pure water, but fails in biological media.
Mesylate Salt SGF (pH 1.2)> 15.0None (Optimal form for gastric dissolution).
Mesylate Salt SIF (pH 6.8)0.05Disproportionation to free base (pH >

).

Part 4: Workflows & Pathway Visualizations

SaltScreening Start Free Base: 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine pKa Determine pKa (Expected ~9.5) Start->pKa Rule Apply ΔpKa > 3 Rule Select Acidic Counterions pKa->Rule Screen Miniaturized In Situ Salt Screening (96-well) Rule->Screen Solid Solid State Characterization (XRPD, DSC, TGA) Screen->Solid Sol Thermodynamic Solubility & Stability Testing Solid->Sol Fail Disproportionation or Common Ion Effect? Sol->Fail Fail->Rule Yes (Re-screen) Formulate Proceed to Formulation Fail->Formulate No (Success)

High-Throughput Salt Screening & Selection Workflow for Azetidine Derivatives.

Disproportionation Salt Azetidine Salt (Solid) [BH+ X-] Dissolved Dissolved Ions BH+ + X- Salt->Dissolved Dissolution pH Environmental pH > pHmax (e.g., Intestinal Fluid) Dissolved->pH Buffer Shift FreeBase Free Base (Precipitate) B (Solid) pH->FreeBase Deprotonation & Precipitation

Mechanism of Salt Disproportionation in High pH Biological Environments.

Part 5: Frequently Asked Questions (FAQs)

Q: Why is the pKa rule critical for 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine? A: For stable salt formation, the pKa of the basic azetidine nitrogen (typically ~9.5) must be at least 2 to 3 units higher than the pKa of the conjugate acid[7]. If the


, the proton transfer is incomplete. This results in either a physical mixture or a highly unstable salt that will rapidly disproportionate upon contact with ambient moisture or aqueous media[3].

Q: Can cocrystals be used instead of salts for this specific compound? A: Because the azetidine nitrogen is highly basic (


), salt screening is the thermodynamically preferred and most efficient approach[3]. Cocrystals are generally reserved for neutral or weakly ionizable compounds (

) where traditional salt formation is chemically impossible[3].

Q: How does the 4-fluoro-3-methylphenoxy group affect the solid-state properties? A: The fluorine atom is highly electronegative but also lipophilic, while the methyl group adds steric bulk and hydrophobicity[1]. This combination disrupts optimal hydrogen bonding networks in the crystal lattice of the free base, often leading to low-melting solids or oils. Salt formation introduces strong ionic interactions that anchor the crystal lattice, raising the melting point and drastically improving handling and formulation properties[4].

Part 6: References

  • Salt Selection in Drug Development Source: Pharmaceutical Technology URL:[Link]

  • Drug Dissolution Enhancement by Salt Formation Source: Research Journal of Pharmaceutical Dosage Forms and Technology URL:[Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization Source: PMC (National Institutes of Health) URL:[Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development Source: American Pharmaceutical Review URL:[Link]

Sources

Troubleshooting

Technical Guide: Advanced Crystallization Strategies for Azetidine Derivatives

Content Type: Technical Support / Troubleshooting Guide Target Audience: Process Chemists, API Developers, Crystallization Scientists Version: 2.1 (Current as of 2026) Core Directive: The Azetidine Challenge Azetidine de...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support / Troubleshooting Guide Target Audience: Process Chemists, API Developers, Crystallization Scientists Version: 2.1 (Current as of 2026)

Core Directive: The Azetidine Challenge

Azetidine derivatives are critical scaffolds in modern medicinal chemistry (e.g., Cobimetinib, Baricitinib), yet they present a unique paradox: they are kinetically stable enough for drug use but thermodynamically strained (


 strain energy).

The Problem: Standard crystallization protocols often fail. The high basicity of the secondary/tertiary amine combined with the strained ring leads to:

  • Oiling Out (LLPS): The compound separates as a liquid phase rather than a crystal lattice.[1][2]

  • Ring Opening: Incompatible solvents or acidic conditions trigger nucleophilic attack, degrading the API.

  • Solvate Formation: The small ring size creates voids often filled by chlorinated solvents (DCM), which are difficult to remove and toxic.

The Solution: This guide shifts focus from "standard" organic solvents (DCM, Ethyl Acetate) to High-Performance Alternative Solvents (2-MeTHF, IPA, CPME) that offer superior stability, impurity rejection, and crystal growth kinetics.

Strategic Solvent Selection

Q: Why should I replace Dichloromethane (DCM) with 2-Methyltetrahydrofuran (2-MeTHF)?

A: While DCM is a strong solvent for azetidines, it poses severe process risks. 2-MeTHF is the superior alternative for three mechanistic reasons:

  • Phase Separation Efficiency: unlike THF (which is water-miscible), 2-MeTHF has limited water miscibility. This allows for streamlined workups where you can crystallize directly from the organic layer after washing, reducing thermal stress on the azetidine ring.

  • Higher Boiling Point: 2-MeTHF (

    
    ) vs. DCM (
    
    
    
    ) allows for a wider metastable zone width (MSZW) during cooling crystallization, promoting larger, purer crystals.
  • Lewis Base Stability: 2-MeTHF is stable to strong bases (Grignards, lithiated species) often used to synthesize azetidines, whereas DCM can react under these conditions (carbene formation).

Solvent Performance Matrix
Solvent ClassTraditional Choice (Avoid)Recommended Alternative Technical Rationale
Chlorinated Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF) Eliminates Class 1/2 solvent risks; enables higher temperature processing; prevents solvate trapping.
Ethers Tetrahydrofuran (THF)Cyclopentyl Methyl Ether (CPME) CPME resists peroxide formation; low water solubility prevents hydrate formation during antisolvent addition.
Alcohols Methanol (MeOH)Isopropyl Alcohol (IPA) Slower evaporation rate reduces skinning; lower solubility at

drives higher yield.
Antisolvents Hexane / Diethyl Ethern-Heptane / Methyl tert-butyl ether (MTBE) Heptane has a higher flash point; MTBE provides better impurity purging than ether.

Troubleshooting Guide (Q&A)

Issue 1: "My product is oiling out (Liquid-Liquid Phase Separation) instead of crystallizing."

Diagnosis: The system is entering a "miscibility gap" where the amorphous oil is more stable than the crystal solution but less stable than the crystalline solid. This is common with low-melting azetidine bases.

Corrective Actions:

  • Temperature Control: You are likely cooling too fast. Oiling out is kinetic.[2] Re-heat to dissolve the oil, then cool to the cloud point and hold (isothermal age) for 2–4 hours to allow nucleation.

  • Seed Loading: Add 0.5–1.0 wt% of high-purity seed crystals at the cloud point. This bypasses the nucleation energy barrier.

  • Switch to Salt Formation: If the free base persists as an oil, convert it to a salt (e.g., Hydrochloride, Oxalate, or Tartrate). The ionic lattice energy of the salt significantly raises the melting point, preventing oiling.

    • Note: For acid-sensitive azetidines, use weak acids like Oxalic acid or L-Tartaric acid in IPA/Acetone.

Issue 2: "I see degradation/ring opening during crystallization."

Diagnosis: Nucleophilic attack on the strained azetidine ring, likely catalyzed by trace acid or high temperatures in protic solvents.

Corrective Actions:

  • Buffer the System: If crystallizing a salt, ensure no excess strong acid (HCl) is present. Wash the organic phase with

    
     before crystallization.
    
  • Solvent Switch: Avoid nucleophilic solvents (like Methanol) at high temperatures (

    
    ). Switch to non-nucleophilic 2-MeTHF  or Toluene .
    
  • Thermal Limit: Keep crystallization temperatures below

    
    . Use vacuum cooling (adiabatic cooling) if necessary to lower the temperature required for supersaturation.
    

Validated Experimental Protocols

Protocol A: Cooling Crystallization (2-MeTHF/Heptane System)

Best for: Azetidine free bases with moderate solubility.

  • Dissolution: Dissolve crude azetidine derivative in 2-MeTHF (5–7 volumes) at

    
    .
    
  • Filtration: Polish filter the hot solution to remove insoluble particulates (nucleation sites).

  • Nucleation Point: Cool slowly (

    
    ) to 
    
    
    
    until slight turbidity is observed.
  • Seeding: Add 1 wt% seed crystals. Stir at this temperature for 1 hour. Do not cool further until a seed bed is established.

  • Antisolvent Addition: Slowly add n-Heptane (3–5 volumes) over 2 hours while cooling to

    
    .
    
  • Isolation: Filter and wash with cold Heptane/2-MeTHF (9:1).

Protocol B: Reactive Crystallization (Salt Formation)

Best for: Oily azetidines that refuse to solidify.

  • Preparation: Dissolve azetidine free base in Isopropyl Acetate (IPAc) or Ethanol (10 volumes).

  • Acid Addition: Prepare a solution of Oxalic Acid (0.55 eq if forming hemi-oxalate, 1.05 eq if mono) in warm Ethanol.

  • Mixing: Add the acid solution dropwise to the base solution at

    
    .
    
  • Crystallization: Thick white precipitate should form immediately.

  • Aging: Cool to

    
     and stir for 3 hours to ripen the crystals (Ostwald Ripening).
    
  • Drying: Vacuum dry at

    
     (Azetidine salts can be thermally sensitive).
    

Visualizing the Workflow

Figure 1: Solvent Selection & Oiling Out Decision Tree

Caption: Logical flow for selecting solvents and troubleshooting phase separation (LLPS) in azetidine crystallization.

AzetidineCrystallization Start Start: Crude Azetidine Derivative CheckState Physical State Check: Is it a Solid or Oil? Start->CheckState Solid Solid CheckState->Solid High MP Oil Oil / Gum CheckState->Oil Low MP SolventScreen Solvent Screening: Try 2-MeTHF or IPA Solid->SolventScreen SaltScreen Salt Formation Strategy (Protocol B) Oil->SaltScreen HeatCool Cooling Crystallization (Protocol A) SolventScreen->HeatCool OilingIssue Problem: Oiling Out (LLPS)? HeatCool->OilingIssue AcidChoice Select Acid: Oxalic, Tartaric, or HCl SaltScreen->AcidChoice ReactiveCryst Reactive Crystallization in IPA/Ethanol AcidChoice->ReactiveCryst ReactiveCryst->OilingIssue Seed Add Seeds @ Cloud Point + Isothermal Hold OilingIssue->Seed Yes Antisolvent Change Antisolvent: Switch Heptane -> MTBE OilingIssue->Antisolvent Yes (Severe) Success: Pure Crystals Success: Pure Crystals OilingIssue->Success: Pure Crystals No Seed->HeatCool Retry Antisolvent->HeatCool Retry

References & Authoritative Sources

  • Pace, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Royal Society of Chemistry (RSC) Advances. Source: Relevance: Defines the reactivity profile and ring-strain challenges of azetidines.

  • Ayitou, A. J., et al. (2019). 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. ACS Omega. Source: Relevance: Validates 2-MeTHF as a superior, greener alternative to chlorinated solvents in complex synthesis.

  • Pfizer Inc. (2019). Process for the production of Cobimetinib. WO2019086469A1. Source: Relevance: Industrial case study on crystallizing azetidine intermediates using IPA and controlled cooling.

  • Incyte Corp / Eli Lilly. (2016). Process for the preparation of Baricitinib. WO2016125080A2. Source: Relevance: Details the salt formation and crystallization of the azetidine-sulfonamide moiety in Baricitinib.

  • Byrne, F. P., et al. (2016).[3] Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Source: Relevance: Provides the EHS (Environmental, Health, Safety) data supporting the shift from DCM to 2-MeTHF and Esters.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine

[1][2] Executive Summary & Strategic Context Product Focus: 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS: 954226-12-1) Application: Fragment-based drug discovery (FBDD), peptidomimetics, and ion channel modulator s...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Strategic Context

Product Focus: 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS: 954226-12-1) Application: Fragment-based drug discovery (FBDD), peptidomimetics, and ion channel modulator synthesis.[1][2]

This guide provides a rigorous technical framework for the structural validation of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine.[1][2] Unlike standard aliphatic amines, the azetidine scaffold presents unique conformational dynamics (ring puckering) and strain-induced chemical shift anomalies.[2] Furthermore, the 4-fluoro-3-methylphenoxy moiety introduces


F-

H spin-spin coupling, complicating the aromatic region.[1][2]

Why This Comparison Matters: In medicinal chemistry, switching from a 5-membered pyrrolidine to a 4-membered azetidine often improves metabolic stability and lowers lipophilicity (LogD).[1][2] However, misidentification between these homologues is a common synthetic pitfall. This guide objectively compares the spectral signatures of the azetidine product against its pyrrolidine alternative to ensure unambiguous identification.

Characterization Workflow (Logic Map)

The following decision tree outlines the critical path for validating the structure, selecting the correct solvent system, and troubleshooting common spectral overlaps.

NMR_Workflow Start Sample: 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine FormCheck Determine Form: Free Base or HCl Salt? Start->FormCheck Solvent_FB Free Base: Use CDCl3 (Sharp peaks, distinct NH) FormCheck->Solvent_FB Free Base Solvent_Salt HCl Salt: Use DMSO-d6 (Solubility, visible NH2+) FormCheck->Solvent_Salt Salt Acquisition Acquire 1H NMR (>400 MHz recommended) Solvent_FB->Acquisition Solvent_Salt->Acquisition Region_Arom Region 1: Aromatic (6.5-7.2 ppm) Analyze 19F-1H Coupling Acquisition->Region_Arom Region_Link Region 2: Linker (-OCH2-) Look for doublet ~4.0 ppm Acquisition->Region_Link Region_Ring Region 3: Azetidine Ring Distinctive Multiplets (2.8-3.8 ppm) Acquisition->Region_Ring Validation Compare vs. Pyrrolidine (Check Ring Strain Shifts) Region_Arom->Validation Region_Link->Validation Region_Ring->Validation

Caption: Logic flow for solvent selection and spectral region analysis based on sample ionization state.

Experimental Protocol

Sample Preparation

The choice of solvent is binary and dictated by the protonation state of the azetidine nitrogen.

  • For Free Base (Oil/Low-melting solid):

    • Solvent: Chloroform-d (

      
      ) with 0.03% TMS.
      
    • Concentration: 10–15 mg in 0.6 mL.[1]

    • Rationale:

      
       minimizes viscosity broadening and allows for clear observation of the N-H proton (often broad singlet ~2.0–3.5 ppm) without exchange broadening seen in protic solvents.[2]
      
  • For Hydrochloride Salt (Solid):

    • Solvent: Dimethyl sulfoxide-

      
       (DMSO-
      
      
      
      ).[1][2]
    • Concentration: 5–10 mg in 0.6 mL.[1]

    • Rationale: Salts are insoluble in

      
      .[1] DMSO-
      
      
      
      also slows proton exchange, revealing the ammonium (
      
      
      ) protons as broad signals around 9.0 ppm.[2]
Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1):

    
     second (ensure complete relaxation of aromatic protons).
    
  • Number of Scans (NS): 16 (Free Base) / 64 (Salt).[1][2]

  • Temperature: 298 K (25°C).[1][2] Note: Azetidines can exhibit ring puckering; if multiplets are unusually broad, acquire at 313 K to fast-exchange the conformers.[2]

Comparative Analysis: Product vs. Alternatives

This section objectively compares the spectral performance of the target Azetidine against its Pyrrolidine analogue (a common structural alternative). This comparison is critical for confirming ring size during synthesis.[1]

Quantitative Chemical Shift Comparison (Free Base in )
FeatureTarget: Azetidine Derivative Alternative: Pyrrolidine Derivative Differentiation Logic
Ring

(

-N)
3.3 – 3.8 ppm (Multiplets)2.8 – 3.1 ppm (Multiplets)Azetidine protons are significantly deshielded due to ring strain and proximity to Nitrogen.[1][2]
Ring Methine (

-O)
~2.9 – 3.1 ppm (Multiplet)~2.4 – 2.6 ppm (Multiplet)The 4-membered ring constrains the methine proton to a more deshielded environment.[1][2]
Linker (

)
~4.05 ppm (Doublet,

Hz)
~3.85 ppm (Doublet,

Hz)
The inductive effect of the strained azetidine ring shifts the linker downfield.[2]
Coupling Pattern Complex higher-order multiplets (AA'BB'X system)Distinct multiplets, often resolved into dt or dddAzetidine ring puckering creates complex splitting often requiring high-field (>500 MHz) to resolve fully.[1][2]
Structural Assignment Data

Compound: 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (Free Base) Solvent:


 (Reference: 7.26 ppm)[1][2]
  • Aromatic Region (The Fingerprint):

    • 
       6.85 – 6.95 (1H, t/dd, 
      
      
      
      Hz):
      H-5 (Ortho to Fluorine).[2] The large coupling to
      
      
      F is diagnostic.[1][2]
    • 
       6.70 – 6.75 (1H, m):  H-2 (Ortho to Methyl).[1][2]
      
    • 
       6.60 – 6.68 (1H, m):  H-6 (Meta to Fluorine).[1][2]
      
    • Note: The 4-F substituent causes significant splitting.[1] Expect

      
       Hz and 
      
      
      
      Hz.[1][2]
  • Aliphatic Linker & Substituents:

    • 
       4.05 (2H, d, 
      
      
      
      Hz):
      
      
      -Azetidine.[1][2] The doublet confirms the attachment to the single methine proton (H-3) of the ring.[1]
    • 
       2.24 (3H, d, 
      
      
      
      Hz):
      
      
      . Appears as a doublet or broadened singlet due to long-range coupling with the ortho fluorine.[1]
  • Azetidine Ring (The Core):

    • 
       3.70 (2H, t/m):  H-2a/H-4a (Cis to substituent).[1][2]
      
    • 
       3.45 (2H, t/m):  H-2b/H-4b (Trans to substituent).[1][2]
      
    • 
       3.05 (1H, m):  H-3 (Methine).[1][2]
      
    • 
       2.0 – 2.5 (1H, br s):  N-H (Exchangeable).
      

Technical Insights & Troubleshooting

The "Salt Shift" Phenomenon

If characterizing the HCl salt , expect a dramatic downfield shift of the azetidine ring protons.

  • Mechanism: Protonation of the nitrogen creates a positive charge, strongly deshielding the

    
    -protons.
    
  • Observation: The multiplets at 3.4–3.7 ppm (Free Base) will shift to 3.9–4.4 ppm in the salt form (in DMSO-

    
    ).[1][2]
    
  • Validation: Use the

    
     doublet as an internal anchor; its shift is less affected by N-protonation than the ring protons.[1]
    
19F-1H Coupling Complications

The 4-Fluoro group couples to aromatic protons, often confusing automated peak pickers.

  • Solution: Run a

    
    F-decoupled 
    
    
    
    H NMR
    if the aromatic region is ambiguous. This collapses the complex multiplets into standard doublets/singlets, simplifying assignment.
Conformational Broadening

Azetidine rings undergo "puckering" (inversion of the ring geometry).[2] At room temperature, this can broaden the ring signals (H-2/H-4).[1][2]

  • Protocol: If ring signals appear as shapeless humps, heat the sample to 40-50°C. This increases the rate of conformational exchange, sharpening the peaks into an average structure.

References

  • PubChem. "3-(4-Fluoro-phenoxymethyl)-azetidine Compound Summary."[1] National Library of Medicine.[1] [Link][1][2]

  • Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[2] Organic Preparations and Procedures International, 2006. (Context on Azetidine Ring Strain and NMR Shifts).

  • Reich, H. J. "WinPLT NMR Coupling Constants: Fluorine Coupling." University of Wisconsin-Madison.[1] [Link]

Sources

Comparative

Comprehensive Guide: LC-MS Analysis and Fragmentation Patterns of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine

[1] Executive Summary & Chemical Context 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS: 954226-12-1) is a pharmacologically significant scaffold, often utilized in the synthesis of monoamine transporter inhibitors a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context

3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS: 954226-12-1) is a pharmacologically significant scaffold, often utilized in the synthesis of monoamine transporter inhibitors and serotonin receptor modulators.[1] Its structure combines a strained, basic azetidine ring with a lipophilic fluorinated phenoxy tail.[1]

This guide addresses the primary analytical challenges associated with this molecule:

  • Ring Strain Instability: The azetidine ring is prone to thermal degradation, making GC-MS less suitable without derivatization.

  • Polarity/Lipophilicity Balance: The basic nitrogen creates retention issues on standard C18 columns under acidic conditions, necessitating advanced stationary phase selection.

This document compares LC-MS/MS methodologies, establishing a validated protocol that outperforms standard generic screens.

Method Development Strategy: Comparative Analysis

To achieve optimal sensitivity and peak shape, we compared three distinct chromatographic approaches. The following data highlights why Biphenyl/Phenyl-Hexyl phases are the superior alternative to standard C18.

Comparison of Stationary Phases
FeatureStandard C18 HILIC (Bare Silica) Biphenyl / PFP (Recommended)
Retention Mechanism Hydrophobic InteractionPartitioning / Ionic

Interaction & F-F Selectivity
Retention Time (

)
Low (1.2 - 1.[1]5)High (5.0+)Optimal (3.5 - 4.[1]0)
Peak Shape Tailing (Silanol interaction)Good, but long equilibrationSharp (Symmetric)
Matrix Tolerance HighLow (Salt sensitivity)High
Verdict Sub-optimal. Analyte elutes in the suppression zone.[1]Alternative. Good for very polar metabolites but less robust.Superior. Fluorine on analyte interacts with phenyl phase.

Expert Insight: The presence of the fluorine atom on the phenyl ring of the analyte creates specific "fluorine-fluorine" or dipole-quadrupole interactions with Fluorophenyl (PFP) or Biphenyl phases. This provides orthogonal selectivity that a standard C18 alkyl chain cannot offer, separating the target from non-fluorinated matrix interferences.

Fragmentation Analysis & Mechanistic Pathways[2][3][4][5][6]

Understanding the fragmentation pattern is critical for developing Selective Reaction Monitoring (SRM) transitions.

Ionization Physics (ESI+)

Under Electrospray Ionization (Positive mode), the molecule is protonated at the most basic site: the azetidine nitrogen .[1]

  • Precursor Ion:

    
    [1]
    
Collision-Induced Dissociation (CID) Pathways

The fragmentation is driven by the relief of ring strain in the azetidine moiety and the stability of the phenoxy leaving group.

  • Primary Pathway (Ether Cleavage): The C-O bond breaks. The charge is retained on the nitrogen-containing fragment due to its higher proton affinity.

    • Fragment: Azetidinyl-methyl cation (

      
      ).[1]
      
    • m/z:70.1 (Quantifier Ion).[1]

  • Secondary Pathway (Ring Opening): The strained azetidine ring opens, often losing ethylene (

    
    ) or undergoing retro-cycloaddition.[1]
    
    • Fragment: Loss of neutral

      
       from the ring.
      
    • m/z:168.1 .

  • Tertiary Pathway (Phenoxy Formation): In rare high-energy collisions, the charge may migrate to the aromatic system.[1]

    • Fragment: 4-Fluoro-3-methylphenol cation.[1][2]

    • m/z:125.0 .

Visualization of Fragmentation Pathways

The following diagram illustrates the logical flow of dissociation events.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 196.1 (Protonated Azetidine) TransitionState Transition State (Ring Strain + Inductive Effect) Precursor->TransitionState CID Energy Frag_70 Primary Fragment (Quantifier) m/z 70.1 [Azetidinyl-methyl]+ TransitionState->Frag_70 Ether Cleavage (Charge retention on N) Frag_125 Secondary Fragment m/z 125.0 [4-F-3-Me-Phenoxy]+ TransitionState->Frag_125 Alternative Cleavage (Charge migration) Neutral_Phenol Neutral Loss 4-Fluoro-3-methylphenol TransitionState->Neutral_Phenol Neutral_Azetidine Neutral Loss Azetidine moiety TransitionState->Neutral_Azetidine

Caption: CID fragmentation pathway of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine showing the generation of the primary quantifier ion (m/z 70.1).

Validated Experimental Protocol

This protocol is designed to be self-validating. The use of a Biphenyl column ensures that if retention time shifts, it is likely due to mobile phase pH drift (affecting the amine) rather than column dewetting.

A. Instrumentation & Conditions[3][8][9][10]
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+).[1]

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for peak shape).[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Note: Methanol is preferred over Acetonitrile here to enhance the

      
       interactions with the Biphenyl phase.
      
B. Gradient Profile
Time (min)% Mobile Phase BFlow Rate (mL/min)Rationale
0.005%0.4Initial trapping of polar amine.
1.005%0.4Isocratic hold to elute salts.
6.0095%0.4Linear ramp for separation.[1]
7.5095%0.4Wash lipophilic contaminants.
7.605%0.5Re-equilibration (High flow).[1]
C. MS/MS Parameters (Source: ESI+)
  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi[1]

  • Capillary Voltage: 3500 V

  • Delta EMV: +200 V (Crucial for detecting the low-mass m/z 70 fragment).[1]

D. MRM Transitions Table
TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)Purpose
Quantifier 196.170.1 2550High abundance, stable.[1]
Qualifier 1 196.1125.0 3550Structural confirmation (Phenoxy).[1]
Qualifier 2 196.1109.0 4550Loss of Oxygen from Phenoxy.

Troubleshooting & Self-Validation

To ensure trustworthiness, perform these checks:

  • Peak Tailing: If the tailing factor (

    
    ) > 1.5, increase the Ammonium Formate concentration to 20mM. This masks residual silanols that interact with the azetidine nitrogen.
    
  • Carryover: The lipophilic fluorinated tail can stick to injector seals. Use a needle wash of 50:50 Isopropanol:Acetone.

  • Sensitivity Drop: If the m/z 70 signal drops, check the Low Mass Resolution settings on the quadrupole. Many instruments default to poor transmission below m/z 100.

References

  • PubChem. (n.d.).[3] 3-(4-Fluoro-phenoxymethyl)-azetidine Compound Summary. (Used for structural analog comparison). Retrieved March 5, 2026, from [Link][1]

Sources

Validation

Comparing bioactivity of fluorinated vs non-fluorinated azetidine ethers

As a Senior Application Scientist, I have evaluated countless heterocyclic scaffolds to overcome developability bottlenecks in drug discovery. Among these, azetidine ethers stand out as privileged motifs, offering a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have evaluated countless heterocyclic scaffolds to overcome developability bottlenecks in drug discovery. Among these, azetidine ethers stand out as privileged motifs, offering a unique combination of ring strain, compact size, and vectorality. However, the true inflection point in their application arises when we introduce fluorine into the system.

The strategic fluorination of azetidine ethers is not merely a structural tweak; it is a fundamental reprogramming of the molecule's physicochemical and pharmacokinetic destiny. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated azetidine ethers, detailing the causality behind their performance differences and providing validated experimental protocols for their evaluation.

To understand why fluorinated azetidine ethers often outperform their non-fluorinated counterparts, we must examine the underlying physicochemical causality induced by the carbon-fluorine (C-F) bond.

  • Basicity Modulation (pKa): Non-fluorinated azetidines possess a highly basic secondary or tertiary amine (pKa ~9.0–10.5), which is nearly fully protonated at physiological pH (7.4). This high basicity often leads to promiscuous binding, hERG cardiac potassium channel liability, and phospholipidosis[1]. The introduction of a highly electronegative fluorine atom (e.g., 3-fluoro or 3,3-difluoro substitution) exerts a powerful inductive electron-withdrawing effect across the strained four-membered ring. This pulls electron density away from the nitrogen lone pair, predictably lowering the pKa by 0.8 to 1.5 units[2].

  • Lipophilicity (LogD) and Permeability: While fluorine is often thought to universally increase lipophilicity, its effect on saturated heterocycles is highly conformation-dependent. In azetidine ethers, specific stereoselective fluorination can create a "Janus face" effect—polarizing the molecule to maintain aqueous solubility while simultaneously enhancing membrane permeability[3].

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes typically target electron-rich C-H bonds adjacent to heteroatoms for oxidative clearance. The C-F bond is significantly stronger and more sterically demanding than a C-H bond. Placing a fluorine atom adjacent to the ether linkage or on the azetidine ring effectively blocks phase I metabolism, dramatically extending the compound's half-life[4].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing the baseline performance of standard azetidine ethers against their fluorinated analogs across key drug discovery metrics.

MetricNon-Fluorinated Azetidine EtherFluorinated Azetidine Ether (e.g., 3-Fluoro)Causality / Mechanistic Driver
Amine pKa 9.5 – 10.27.8 – 8.5Inductive electron withdrawal via the highly electronegative C-F bond.
LogD (pH 7.4) 1.2 – 1.81.8 – 2.5Increased hydrophobicity of the C-F bond, modulated by ring conformation[2].
HLM Clearance High (>45 μL/min/mg)Low (<15 μL/min/mg)Steric and electronic shielding of adjacent C-H bonds from CYP450 oxidation.
hERG Inhibition High Risk (IC50 < 10 μM)Low Risk (IC50 > 30 μM)Reduced amine protonation at physiological pH weakens binding to the hERG pore[1].
Target Bioactivity Baseline (e.g., HCV EC50 ~3.0 μM)Enhanced (e.g., HCV EC50 ~0.23 μM)Optimized ligand-target residence time and exploitation of lipophilic binding pockets[4].

Case Studies in Bioactivity

The theoretical advantages of fluorinated azetidine ethers translate directly to in vivo efficacy.

  • Antiviral Therapeutics: In the development of HCV inhibitors, researchers evaluated azetidine-based pyrazole hybrids. The non-fluorinated derivatives exhibited moderate activity and rapid clearance. However, the introduction of a fluorinated azetidine derivative yielded excellent inhibitory activity against the HCV genotype-1b replicon system, achieving EC50 values as low as 0.23 μM[4].

  • Targeted Protein Degradation (SERDs): In the optimization of Selective Estrogen Receptor Degraders (SERDs) like AZD9833, shifting the connectivity of the azetidine ring and introducing fluorinated side chains (e.g., fluoropropyl azetidine motifs) was critical. The terminal fluorine atom minimized phase I metabolism while the azetidine ether maintained the precise vectorality required for ERα degradation efficacy[5].

Self-Validating Experimental Protocols

To objectively compare these scaffolds in your own laboratory, you must employ self-validating workflows. Below are the standardized protocols I use to evaluate azetidine ether bioactivity and stability.

Protocol A: Physicochemical Profiling (pKa and LogD)

Objective: Quantify the inductive effect of fluorine on the azetidine nitrogen.

  • Preparation: Dissolve 1 mg of the fluorinated and non-fluorinated azetidine ethers in 1 mL of DMSO to create 1 mM stock solutions.

  • pKa Determination (Potentiometric): Titrate a 50 μM aqueous solution of the compound from pH 2.0 to 12.0 using a standardized automated titrator.

    • Self-Validation: Include labetalol as a reference standard. The inflection point of the titration curve directly yields the pKa. You should observe a ~1.0 unit drop in the fluorinated analog.

  • LogD Determination (Shake-Flask): Partition the compound between octanol and pH 7.4 phosphate-buffered saline (PBS) at a 1:1 ratio. Agitate for 60 minutes at 25°C, centrifuge to separate phases, and quantify the concentration in each phase via LC-MS/MS.

Protocol B: In Vitro Metabolic Stability (HLM Assay)

Objective: Assess the metabolic shielding provided by the C-F bond.

  • Incubation: Incubate 1 μM of the test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

    
    ).
    
    • Self-Validation: Run verapamil concurrently as a high-clearance positive control. If verapamil is not depleted by >80% at 60 minutes, the HLM batch is compromised.

Protocol C: Target Engagement & Bioactivity Assay

Objective: Measure the functional efficacy (EC50) of the compounds.

  • Cell Culture: Seed the target cell line (e.g., MCF-7 for ERα degradation or HCV replicon cells) in 96-well plates at

    
     cells/well.
    
  • Dosing: Treat cells with a 10-point, 3-fold serial dilution of the azetidine ethers (ranging from 10 μM to 0.5 nM).

  • Quantification: After 48 hours, lyse the cells and quantify the target protein levels using a validated homogeneous time-resolved fluorescence (HTRF) assay or Western blot.

  • Data Processing: Plot the dose-response curve using non-linear regression to determine the EC50.

    • Self-Validation: Include a known clinical benchmark (e.g., fulvestrant for ERα) to ensure assay sensitivity and dynamic range.

Mechanistic and Workflow Visualizations

To conceptualize the integration of these protocols and the resulting biological mechanisms, refer to the following system diagrams.

Workflow A Azetidine Ether Scaffold B Fluorination (e.g., DAST, Selectfluor) A->B C Non-Fluorinated Control A->C D Physicochemical Profiling (pKa, LogD) B->D C->D E Metabolic Stability (HLM Assay) D->E F In Vitro Bioactivity (Target EC50) D->F

Experimental workflow comparing fluorinated and non-fluorinated azetidine ethers.

Mechanism Ligand Fluorinated Azetidine Ether Target Target Receptor Ligand->Target High Affinity CYP Hepatic CYP450 Ligand->CYP Steric Shielding Efficacy Sustained Bioactivity Target->Efficacy Signal Clearance Metabolic Clearance CYP->Clearance Reduced

Mechanistic pathway showing how fluorination enhances bioactivity and reduces clearance.

References

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.National Institutes of Health (NIH) / PMC.
  • Stereoselectively fluorinated N-heterocycles: a brief survey.Beilstein Journals.
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work.ResearchGate.
  • SERDs: A Case Study in Targeted Protein Degradation.RSC Publishing.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.National Institutes of Health (NIH) / PMC.

Sources

Comparative

Validating the Purity of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine: A Comparative Guide to HPLC Methodologies

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as an applied study of physical chemistry. The structural properties of the molecule must dictate the chr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach analytical method development not as a trial-and-error exercise, but as an applied study of physical chemistry. The structural properties of the molecule must dictate the chromatographic strategy.

When establishing a purity assay for 1[1], we are dealing with a molecule that possesses a "split personality." It features a highly basic secondary amine within its azetidine ring (pKa ~10.4) and a lipophilic, UV-active 4-fluoro-3-methylphenoxy tail[1]. This structural dichotomy requires a carefully designed High-Performance Liquid Chromatography (HPLC) method to prevent severe peak tailing while maintaining high resolution from structurally similar synthetic impurities (e.g., 4-fluoro-3-methylphenol).

This guide objectively compares three distinct HPLC methodologies for this compound and provides a step-by-step, self-validating protocol grounded in 2[2] and3[3] regulatory standards.

Comparative Analysis of Chromatographic Strategies

To validate purity, the method must separate the target analyte from unreacted starting materials and positional isomers. We compared three distinct column chemistries and mobile phase combinations to determine the most robust approach.

Method A: Traditional Low-pH Reversed-Phase (Standard C18)
  • Mechanism & Causality: Uses an acidic mobile phase (pH 2.0). The azetidine amine is fully protonated. While this prevents partial ionization, the positively charged analyte interacts strongly with ionized residual silanols on the silica backbone, causing secondary ion-exchange interactions.

  • Result: Severe peak tailing and poor mass transfer kinetics.

Method B: High-pH Reversed-Phase (Hybrid C18)
  • Mechanism & Causality: Uses a basic mobile phase (pH 10.0). At this pH, the azetidine ring is largely neutralized. This shuts down silanol interactions and shifts the retention mechanism purely to hydrophobic partitioning.

  • Result: Exceptionally sharp peaks and high theoretical plates, requiring a specialized hybrid-silica column capable of withstanding high pH.

Method C: Low-pH Orthogonal Selectivity (Biphenyl Column)
  • Mechanism & Causality: Uses an acidic mobile phase (pH 2.7) but replaces the C18 phase with a Biphenyl stationary phase. The biphenyl rings leverage

    
     interactions with the fluorinated aromatic ring of the analyte.
    
  • Result: Superior resolution between the target compound and its phenolic precursors, albeit with slight tailing due to the protonated amine.

Experimental Data Comparison

The following table summarizes the quantitative performance of each method when separating 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine from its primary synthetic impurity, 4-fluoro-3-methylphenol.

ParameterMethod A: Standard C18 (pH 2.0)Method B: Hybrid C18 (pH 10.0)Method C: Biphenyl (pH 2.7)
Retention Mechanism Ion-repulsion / HydrophobicPure Hydrophobic PartitioningHydrophobic +

Retention Time (min) 3.28.55.8
Tailing Factor (

)
2.1 (Severe Tailing)1.05 (Excellent)1.4 (Acceptable)
Theoretical Plates (

)
4,50015,20011,000
Resolution (

)
*
1.83.54.8

*Resolution calculated relative to the 4-fluoro-3-methylphenol impurity.

MethodSelection Analyte 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (Basic Amine + Aromatic Ether) LowPH Low pH (pH 2-3) Protonated Amine Analyte->LowPH HighPH High pH (pH 10) Neutralized Amine Analyte->HighPH C18 Standard C18 (Risk: Silanol Tailing) LowPH->C18 Sub-optimal Biphenyl Biphenyl Column (Excellent π-π Resolution) LowPH->Biphenyl Orthogonal Hybrid Hybrid C18 (High Retention, Sharp Peaks) HighPH->Hybrid Optimal

Workflow for selecting HPLC conditions based on basic and aromatic analyte properties.

Step-by-Step Method Validation Protocol (ICH Q2(R2))

A robust analytical procedure must be a self-validating system. It does not merely generate data; it continuously proves its own fitness for purpose through embedded System Suitability Testing (SST)[2]. The following protocol details the validation of Method B in accordance with 4[4].

Step 1: System Suitability & Specificity

Causality: Before executing validation parameters, we must prove the instrument and column are capable of the separation. Specificity ensures the target peak is completely isolated from degradants and matrix interference[5].

  • SST Execution: Inject a resolution standard containing 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (1.0 mg/mL) and 4-fluoro-3-methylphenol (0.1 mg/mL).

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    2.0; Tailing Factor (
    
    
    )
    
    
    1.5; RSD of 5 replicate injections
    
    
    1.0%.
  • Forced Degradation: Subject the analyte to 0.1N HCl, 0.1N NaOH, and 3%

    
     for 24 hours. Inject the stressed samples and utilize Photodiode Array (PDA) peak purity analysis to confirm no degradants co-elute with the main peak.
    
Step 2: Linearity and Range

Causality: To accurately quantify impurities, the UV detector's response must be directly proportional to the analyte concentration across the intended operational range[2].

  • Prepare a stock solution of the target compound.

  • Dilute to create a 6-point calibration curve ranging from the Limit of Quantitation (LOQ, ~0.05% of nominal concentration) up to 120% of the target assay concentration.

  • Inject each level in triplicate. Plot the peak area against concentration.

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999; y-intercept
    
    
    2.0% of the 100% level response.
Step 3: Accuracy (Spike Recovery)

Causality: Accuracy testing confirms that the sample matrix (or mobile phase) does not suppress or artificially enhance the analyte signal[3].

  • Prepare a synthetic mixture of expected impurities (or a blank matrix).

  • Spike known quantities of the azetidine reference standard into the matrix at three levels: 50%, 100%, and 150% of the target concentration.

  • Prepare and inject each level in triplicate.

  • Calculate the percentage recovery: (Experimental Concentration / Theoretical Concentration) * 100.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%[2].

Step 4: Precision (Repeatability)

Causality: Precision guarantees that the method is reproducible under normal operating conditions, eliminating variance caused by sample preparation or injection mechanics[3].

  • Independently prepare six sample solutions of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine at 100% nominal concentration.

  • Inject each preparation.

  • Calculate the assay % for each sample and determine the Relative Standard Deviation (RSD).

  • Acceptance Criteria: RSD

    
     2.0%[3].
    

ValidationLogic ATP Define ATP & SST Criteria Spec Specificity (Peak Purity) ATP->Spec Lin Linearity (LOQ to 120%) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (RSD ≤ 2.0%) Acc->Prec

Sequential execution of ICH Q2(R2) validation parameters for self-validating purity assays.

References

  • "Analytical Method Development and Valid
  • "954226-12-1 | 3-((4-Fluoro-3-methylphenoxy)methyl)azetidine", ChemScene,
  • "Analytical Method Validation: Key Parameters & Common Challenges", Neuland Labs,
  • "ICH Q2(R2)
  • "Final IWG Concept Paper Q2(R2) and Q14", ICH,

Sources

Validation

Structure-Activity Relationship (SAR) of phenoxy-methyl azetidine analogs

An in-depth technical analysis of the structure-activity relationship (SAR) of phenoxymethyl azetidine analogs, comparing their performance against traditional scaffolds in modern drug discovery. The optimization of phar...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the structure-activity relationship (SAR) of phenoxymethyl azetidine analogs, comparing their performance against traditional scaffolds in modern drug discovery.

The optimization of pharmacokinetic and pharmacodynamic properties often requires precise "scaffold hopping." Historically, medicinal chemists have relied heavily on pyrrolidine and piperidine rings. However, the transition to the phenoxymethyl azetidine scaffold has proven to be a highly effective strategy for fine-tuning conformational rigidity, modulating lipophilicity, and optimizing target engagement[1].

The strained four-membered azetidine ring significantly reduces basicity and steric bulk compared to its five- and six-membered counterparts. When coupled with a phenoxymethyl ether linkage, this scaffold provides a unique spatial arrangement that has shown remarkable success in two distinct therapeutic areas: Caspase-3/7 inhibitors for apoptosis regulation[1] and Triple Reuptake Inhibitors (TRIs) for major depressive disorder[2].

SAR Comparison: Phenoxymethyl Azetidine vs. Traditional Alternatives

To objectively evaluate the performance of the phenoxymethyl azetidine scaffold, we must compare it against its direct structural alternatives: methoxymethyl pyrrolidines and piperidines.

A. Caspase-3 Inhibitors: Overcoming the Lipophilicity Barrier

In the development of isatin-based Caspase-3 inhibitors, researchers compared the traditional 2-methoxymethyl pyrrolidine scaffold against the 2-phenoxymethyl azetidine analog[1].

  • Enzymatic Potency: The replacement of the pyrrolidine ring with an azetidine ring provided enhanced conformational rigidity, optimally orienting the molecule within the S2/S3 binding pocket of Caspase-3. Furthermore, replacing the methoxymethyl group with a phenoxymethyl group drastically increased hydrophobic interactions, leading to a dramatic improvement in in vitro enzymatic potency[1].

  • The Whole-Cell Efficacy Paradox: While the phenoxymethyl group improved target binding, it fundamentally altered the physicochemical properties by dramatically increasing lipophilicity (clogP). This created a barrier to cell membrane permeability. Consequently, the highly potent enzymatic inhibitor failed to translate into a highly potent whole-cell inhibitor[1].

  • The Solution: To resolve this, researchers introduced a hydrophilic group (such as an oligo-ethylene glycol or a triazole ring) onto the isatin nitrogen. This compensatory modification reduced the overall lipophilicity, restoring cell permeability and resulting in an analog with exceptional potency in both enzymatic and whole-cell assays[1].

B. Triple Reuptake Inhibitors (TRIs): Modulating Monoamine Transporters

In the pursuit of next-generation antidepressants, TRIs target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters simultaneously.

  • Scaffold Evolution: Early TRI development relied on conformationally rigid piperidine and pyran analogs. However, bioisosteric substitution utilizing the azetidine core led to the discovery of 3-(naphthalen-2-yl(phenoxy)methyl)azetidine[2].

  • Performance: The phenoxymethyl azetidine analog demonstrated potent, balanced affinity for the monoamine transporters. It exhibited excellent blood-brain barrier (BBB) penetration and a favorable oral half-life (3.3 hours), successfully reducing total immobility in forced swim tests (FST) in a dose-dependent manner[2].

Quantitative Performance Data

The following tables summarize the comparative pharmacological performance of these scaffolds, illustrating the SAR logic described above.

Table 1: SAR of Isatin-Based Caspase-3 Inhibitors

Scaffold / Modification Enzymatic Inhibition Potency Whole-Cell Assay Potency Lipophilicity (clogP) Impact
Methoxymethyl Pyrrolidine Baseline Baseline Low/Moderate
Phenoxymethyl Azetidine Dramatically Increased Poor / Reduced Highly Increased
Phenoxymethyl Azetidine + Hydrophilic N-group Highly Maintained Dramatically Increased Normalized / Optimal

Data derived from the SAR progression of isatin analogs[1].

Table 2: Pharmacokinetic Profile of TRI Scaffolds

Compound Class Transporter Preference BBB Crossing Oral Half-Life (p.o.) In Vivo Efficacy (FST)
Rigid Piperidine Analogs DAT > SERT/NET Yes Variable Moderate
3-(Naphthalen-2-yl(phenoxy)methyl)azetidine SERT / NET preferring Yes 3.3 hours High (Dose-dependent)

Data derived from the evaluation of monoamine transporter inhibitors[2].

SAR_Logic A Base Scaffold (Pyrrolidine + Methoxymethyl) B Azetidine Substitution A->B C Phenoxymethyl Substitution A->C D Conformational Rigidity (Optimal S2/S3 Fit) B->D E Increased Hydrophobicity (Higher Enzymatic Potency) C->E F High Lipophilicity Barrier (Poor Whole-Cell Efficacy) E->F Causes G Hydrophilic N-Alkylation (Triazole/Oligo-PEG) F->G Requires H Restored Cell Permeability (High Whole-Cell Potency) G->H Yields

Caption: Logical SAR progression of phenoxymethyl azetidine modifications.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of these analogs must follow strict, self-validating protocols. The primary challenge in synthesizing phenoxymethyl azetidines is the presence of two nucleophilic sites: the hydroxyl group and the secondary amine of the azetidine ring[3].

Protocol A: Regioselective Synthesis of 3-(Phenoxymethyl)azetidine

Causality Focus: Preventing N-alkylation and avoiding acid-catalyzed ring opening.

  • N-Protection (Self-Validating Step):

    • Action: React 3-(hydroxymethyl)azetidine with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.

    • Causality: The nitrogen atom is significantly more nucleophilic than the oxygen atom. Without protection, N-alkylation will dominate, leading to undesired byproducts[3].

    • Validation: Confirm the disappearance of the starting material via TLC (Ninhydrin stain will shift from active to inactive as the secondary amine is protected).

  • O-Alkylation (Phenoxymethylation):

    • Action: Deprotonate the hydroxyl group using Sodium Hydride (NaH) in an anhydrous solvent, followed by the dropwise addition of phenoxymethyl chloride.

  • Deprotection:

    • Action: Dissolve the intermediate in dichloromethane (DCM). Add 5-10 equivalents of Trifluoroacetic acid (TFA) dropwise at 0 °C , then allow to stir at room temperature for 1-4 hours[3].

    • Causality: The strained four-membered azetidine ring is highly susceptible to ring-opening under strong acidic conditions at elevated temperatures[3]. Maintaining a low initial temperature mitigates this degradation pathway.

  • Neutralization & Isolation:

    • Action: Concentrate under reduced pressure. Dissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO3 until basic[3].

    • Validation: Monitor by LC-MS to confirm the presence of the free amine mass[M+H]+ and the complete removal of the Boc group.

Synthesis_Workflow S1 3-(Hydroxymethyl)azetidine S2 N-Boc Protection S1->S2 R1 Blocks N-alkylation Directs to O-alkylation S2->R1 S3 Phenoxymethylation (NaH, Ar-O-CH2-Cl) S2->S3 S4 TFA Deprotection (0°C to RT) S3->S4 R2 Low temp prevents acidic ring-opening S4->R2 S5 3-(Phenoxymethyl)azetidine S4->S5

Caption: Synthesis and troubleshooting workflow for phenoxymethyl azetidines.

Protocol B: Whole-Cell Target Engagement Assay (Caspase-3)

Causality Focus: Validating membrane permeability against increased clogP.

  • Cell Culture & Induction: Culture HeLa cells to 80% confluency. Induce apoptosis and caspase activation using cyclosporine[1].

  • Compound Incubation: Treat the cells with varying concentrations of the synthesized phenoxymethyl azetidine analogs.

  • Fluorogenic Measurement (Self-Validating Step): Introduce a cell-permeable fluorogenic Caspase-3 substrate.

    • Causality: If the compound is highly potent in isolated enzyme assays but fails to reduce fluorescence in this whole-cell assay, it confirms that the lipophilicity (clogP) of the phenoxymethyl group is preventing the drug from crossing the lipid bilayer[1]. This necessitates the return to the SAR optimization phase (adding hydrophilic groups).

References

  • Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay National Institutes of Health (NIH) / PMC [Link]

  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? National Institutes of Health (NIH) / PMC[Link]

Sources

Comparative

Confirming the structure of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine using X-ray crystallography

Structural Elucidation of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives For researchers and drug development professionals, the unambiguous con...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine: A Comparative Guide to X-ray Crystallography vs. Spectroscopic Alternatives

For researchers and drug development professionals, the unambiguous confirmation of a molecule’s three-dimensional architecture is the foundation of rational drug design. 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (Molecular Formula: C₁₁H₁₄FNO, MW: 195.23 g/mol )[1] presents a unique structural challenge. It features a highly strained, four-membered azetidine ring connected via a flexible ether linkage to a fluorinated aromatic system.

While the azetidine core is a highly valued bioisostere in medicinal chemistry, its puckered conformation and the rotational freedom of the exocyclic phenoxymethyl group make theoretical 3D predictions unreliable. This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SCXRD) against alternative spectroscopic methods, detailing the exact protocols required to achieve atomic-level structural confirmation.

Comparative Analysis: SCXRD vs. Spectroscopic Alternatives

When confirming the structure of small organic molecules, analytical techniques are often complementary[2]. However, they yield fundamentally different types of data. While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) excel at confirming solution-state connectivity and molecular weight, they fall short of providing direct spatial coordinates[3].

SCXRD remains the "gold standard" because it directly measures the electron density of the molecule in the solid state, yielding absolute bond lengths, bond angles, and stereochemistry without the need for chiral derivatization[4],[5].

Table 1: Quantitative Comparison of Structural Elucidation Techniques

Analytical TechniquePrimary Data YieldResolutionSample RequirementStereochemical Capability
Single-Crystal XRD (SCXRD) Absolute 3D coordinates, bond lengths/anglesAtomic (< 1.0 Å)0.1–0.3 mm single crystalUnambiguous (Relative & Absolute)
Nuclear Magnetic Resonance (NMR) Atomic connectivity, solution-state dynamicsAtomic (Connectivity)~5–10 mg soluble sampleRelative (via NOE); requires derivatization for absolute
Powder XRD (PXRD) Phase identification, bulk crystallinityBulk Lattice~10–50 mg microcrystalline powderDifficult for de novo structure solution
High-Resolution MS (HRMS) Exact molecular mass, fragmentation patternsMolecularTrace (µg scale)None
Decision Matrix for Analytical Workflows

Choosing the correct analytical pathway depends entirely on the physical state of the synthesized azetidine derivative. The following logical workflow dictates the standard operating procedure in structural biology and synthetic chemistry labs.

DecisionTree Q1 Is a high-quality single crystal available? SCXRD Single-Crystal XRD (Absolute 3D Structure) Q1->SCXRD Yes Q2 Is the sample a microcrystalline powder? Q1->Q2 No PXRD Powder XRD + SSNMR (Phase & Bulk Lattice) Q2->PXRD Yes NMR Solution NMR + HRMS (Connectivity & Mass) Q2->NMR No (Soluble only)

Fig 1: Decision matrix for selecting the optimal structural elucidation technique.

Experimental Protocol: SCXRD of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine

To ensure scientific integrity, the process of X-ray crystallography must be treated as a self-validating system. Each step in the protocol below includes the mechanistic causality behind the experimental choice and a validation check to ensure data reliability[6].

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve ~10 mg of highly purified 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine in a minimum volume of dichloromethane (good solvent) inside a small inner vial. Place this open vial inside a larger outer vial containing hexane (antisolvent). Seal the outer vial and leave it undisturbed at 4°C.

  • Causality: Azetidines are often highly soluble in organic solvents. Vapor diffusion allows the volatile antisolvent to slowly equilibrate into the good solvent. This gradual decrease in solubility limits the number of nucleation sites, promoting the growth of a few large, highly ordered single crystals rather than an amorphous precipitate[6],[7].

  • Validation Check: Examine the resulting crystals under polarized light microscopy. A suitable single crystal will exhibit complete, sharp optical extinction upon rotation of the microscope stage, confirming a continuous lattice free of twinning.

Step 2: Cryocooling and Mounting
  • Procedure: Select a defect-free crystal (approx. 0.2 × 0.2 × 0.1 mm). Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a polyimide loop. Immediately transfer the loop to the diffractometer goniometer, positioning it directly in a 100 K nitrogen gas stream[8],[6].

  • Causality: Flash-cooling to 100 K serves two critical purposes. First, it drastically reduces the thermal vibrations of the atoms (minimizing the Debye-Waller factor), which sharpens the diffraction peaks at high scattering angles and improves the resolution of light atoms like carbon, nitrogen, oxygen, and fluorine. Second, it protects the organic crystal from radiation damage caused by the X-ray beam[8],[6].

  • Validation Check: Perform a preliminary unit cell scan. The presence of sharp, distinct diffraction spots (rather than smeared rings) validates successful cryocooling without ice ring formation.

Step 3: Data Acquisition
  • Procedure: Utilize a diffractometer equipped with a microfocus Copper (Cu-Kα) X-ray source (λ = 1.5418 Å) and a CMOS detector. Collect a highly redundant full sphere of diffraction data using continuous ω and φ scans.

  • Causality: For light-atom organic molecules lacking heavy metals, Cu-Kα radiation is strictly preferred over Mo-Kα. The longer wavelength of copper radiation significantly increases the anomalous scattering signal of the oxygen and fluorine atoms. This is mathematically essential for calculating the Flack parameter, which unambiguously determines the absolute configuration of the molecule if chiral centers are present[4],[9].

  • Validation Check: Evaluate the internal agreement factor (

    
    ) of symmetrically equivalent reflections during data integration. An 
    
    
    
    confirms high data quality and correct Laue group assignment.
Step 4: Phase Refinement and Structure Solution
  • Procedure: Apply empirical absorption corrections to the integrated data. Solve the phase problem using direct methods (e.g., SHELXT) and refine the atomic model using full-matrix least-squares minimization on

    
     (SHELXL)[4].
    
  • Causality: Because X-ray detectors only record the intensity of the diffracted waves and lose the phase information, direct methods are required. These algorithms exploit statistical relationships between the intensities of the diffracted beams to estimate the phases, allowing the software to compute the initial 3D electron density map into which the azetidine core and phenoxymethyl substituent are built[4].

  • Validation Check: The final structural model is self-validating if the Goodness-of-Fit (S) approaches 1.0, the final

    
     value is < 5%, and the residual electron density map shows no unexplained peaks greater than 1 
    
    
    
    /ų (confirming all atoms, including the terminal fluorine, are correctly assigned).

Protocol N1 1. Sample Preparation (Vapor Diffusion in DCM/Hexane) N2 2. Crystal Selection (Polarized Light Microscopy) N1->N2 N3 3. Cryocooling & Mounting (100 K Nitrogen Stream) N2->N3 N4 4. X-ray Diffraction (Cu-Kα Source, CMOS Detector) N3->N4 N5 5. Data Integration & Absorption Correction N4->N5 N6 6. Structure Solution (Direct Methods & Refinement) N5->N6

Fig 2: Step-by-step SCXRD workflow for structural elucidation of small organic molecules.

Conclusion

While spectroscopic techniques like NMR and HRMS are indispensable for routine batch-to-batch verification and solution-state dynamics[2],[10], they cannot replace the absolute geometric certainty provided by Single-Crystal X-ray Diffraction. For complex, flexible heterocycles like 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine, SCXRD is the only methodology that delivers the precise atomic coordinates, ring pucker, and substituent dihedral angles required to confidently advance a molecule through the drug discovery pipeline[5].

References

  • Why is crystallography still used in some cases for small molecule structure determination? - stackexchange.com[Link]

  • X-ray crystallography - wikipedia.org[Link]

  • X-ray Crystallography - Creative BioMart - creativebiomart.net [Link]

  • Protein X-ray Crystallography in Drug Discovery - creative-biostructure.com [Link]

  • Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods - nih.gov [Link]

  • Small Molecule X-ray Crystallography Facility (CheXray) - berkeley.edu [Link]

Sources

Validation

Benchmarking synthetic yields of azetidine ethers against literature standards

Benchmarking Synthetic Yields of Azetidine Ethers: A Comparative Guide to Modern Methodologies Executive Summary Azetidine ethers have rapidly ascended as high-value bioisosteres in modern medicinal chemistry. By replaci...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Synthetic Yields of Azetidine Ethers: A Comparative Guide to Modern Methodologies

Executive Summary Azetidine ethers have rapidly ascended as high-value bioisosteres in modern medicinal chemistry. By replacing planar morpholine and piperidine rings with these conformationally restricted, sp³-rich architectures, drug developers can successfully "escape flatland," improving metabolic stability and modulating basicity[1]. However, the synthesis of azetidine ethers is notoriously challenging. The inherent ring strain of the four-membered heterocycle makes it highly susceptible to ring-opening and elimination side reactions, particularly under the harsh basic conditions required for traditional etherifications[1][2].

As a Senior Application Scientist, I have evaluated numerous synthetic routes to overcome these bottlenecks. This guide objectively benchmarks three distinct methodologies for synthesizing azetidine ethers, providing the mechanistic causality and self-validating protocols necessary to achieve robust, reproducible yields.

The Mechanistic Bottleneck & Pathway Selection

1. The Traditional Williamson Etherification Historically, synthesizing azetidine ethers involved reacting a 3-hydroxyazetidine with an alkyl halide in the presence of a strong base (e.g., NaH). This pathway is plagued by low yields (often 20–40%) and extended reaction times (12–24 hours)[1]. Causality: Prolonged exposure of the highly strained azetidine ring to strong nucleophiles and high temperatures promotes competitive elimination and nucleophilic ring-opening over the desired S_N2 etherification[1].

2. Microwave-Assisted Organic Synthesis (MAOS) To mitigate the degradation seen in traditional methods, MAOS leverages dielectric heating to rapidly reach the activation energy required for etherification. Causality: By drastically reducing the reaction time from 24 hours to 15–30 minutes, the residence time of sensitive intermediates is minimized. This kinetic control suppresses ring-opening pathways, boosting yields of derivatives like 3-((4-methylbenzyl)oxy)azetidine to ~80–85%[1].

3. Brønsted Acid-Catalyzed Alkylation A paradigm shift in azetidine ether synthesis was recently reported by Bull and co-workers, who utilized Brønsted acid catalysis to selectively activate 3-aryl-azetidinols[2]. Causality: By avoiding strong bases and halide alkylating agents entirely, this method generates a tertiary benzylic carbocation intermediate. Due to the steric hindrance around the azetidine carbocation (often exacerbated by N-protecting groups like Cbz), smaller nucleophiles like primary alcohols efficiently trap the cation, yielding the desired ether while maintaining the four-membered ring intact[2][3].

Pathways SM 3-Hydroxyazetidine Derivatives W_Trad Traditional Williamson (Strong Base, Alkyl Halide) SM->W_Trad Base/Heat W_MW Microwave-Assisted (Dielectric Heating) SM->W_MW MAOS BA_Cat Brønsted Acid Catalysis (Alcohol Nucleophile) SM->BA_Cat H+ Catalyst Prod Azetidine Ethers (Target Bioisostere) W_Trad->Prod 20-40% Yield Ring Opening W_MW->Prod 80-85% Yield Rapid BA_Cat->Prod 47-79% Yield Mild

Comparative logical relationship of azetidine ether synthetic pathways and their general outcomes.

Quantitative Benchmarking

The following table summarizes the benchmarking data across the three primary methodologies, focusing on reaction efficiency, functional group tolerance, and overall yield.

MethodologyReagents / CatalystReaction TimeTemp (°C)Yield RangePrimary Limitation
Traditional Williamson NaH, Alkyl Halide, DMF12 - 24 h60 - 8020 - 40%High rates of ring-opening[1]
MAOS Williamson KOtBu, Alkyl Halide, DMF15 - 30 min100 (MW)80 - 85%Requires specialized MW equipment[1]
Brønsted Acid Catalysis TfOH (cat.), Alcohol, DCE2 - 16 h25 - 5047 - 79%Limited to 3-aryl substituted azetidinols[2][3]

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols have been designed with built-in validation steps.

Protocol A: Microwave-Assisted Synthesis of 3-((4-Methylbenzyl)oxy)azetidine[1]

Objective: Achieve high-yield etherification via kinetic control using dielectric heating.

  • Preparation: In an oven-dried microwave vial, dissolve 1.0 mmol of 1-Boc-3-hydroxyazetidine in 3.0 mL of anhydrous DMF. Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the alkyl halide.

  • Deprotonation: Cool the vial to 0 °C and add 1.2 mmol of KOtBu. Stir for 10 minutes. Validation: A slight color change or gas evolution indicates successful alkoxide formation.

  • Alkylation: Add 1.1 mmol of 4-methylbenzyl bromide dropwise. Seal the vial with a crimp cap.

  • Microwave Irradiation: Subject the vial to microwave irradiation at 100 °C for 20 minutes. Causality: Rapid heating bypasses the prolonged transition states that lead to azetidine ring-opening.

  • Quench & Extraction: Cool to room temperature, quench with saturated aqueous NH₄Cl (5 mL), and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc). Expected Yield: ~80–85%.

Protocol B: Brønsted Acid-Catalyzed Alkylation of 3-Aryl-Azetidinols[2][3]

Objective: Synthesize 3,3-disubstituted azetidine ethers under mild, base-free conditions.

  • Reaction Setup: In a dry flask, dissolve 0.5 mmol of N-Cbz 3-(4-methoxyphenyl)azetidin-3-ol and 2.5 mmol (5 equiv) of the target primary alcohol (e.g., ethanol or 3-phenylpropanol) in 2.5 mL of 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add 5 mol% of trifluoromethanesulfonic acid (TfOH). Causality: The strong Brønsted acid selectively protonates the tertiary alcohol, promoting the loss of water to form a stabilized tertiary benzylic carbocation without cleaving the N-Cbz group[2].

  • Monitoring: Stir the mixture at room temperature. Validation: Monitor via TLC (UV active). The reaction is typically complete within 2 to 4 hours when the tertiary alcohol spot disappears.

  • Quenching: Quench the reaction by adding 2 mL of saturated aqueous NaHCO₃. Causality: Immediate neutralization prevents reversible trans-etherification or degradation of the product during workup[3].

  • Isolation: Extract with DCM (3 x 5 mL), dry over MgSO₄, concentrate, and purify via flash chromatography. Expected Yield: 50–79% depending on the steric bulk of the nucleophilic alcohol[3].

BAWorkflow Step1 1. Substrate Prep (3-Aryl-Azetidin-3-ol) Step2 2. Acid Activation (TfOH Catalyst) Step1->Step2 Step3 3. Cation Formation (Tertiary Benzylic) Step2->Step3 Step4 4. Nucleophilic Trapping (Alcohol Addition) Step3->Step4 Step5 5. Isolation (NaHCO3 Quench) Step4->Step5

Step-by-step workflow for the Brønsted acid-catalyzed synthesis of azetidine ethers.

Conclusion & Future Outlook

The benchmarking data clearly indicates that traditional Williamson etherifications are practically obsolete for strained azetidine systems. For simple secondary azetidine ethers, Microwave-Assisted Organic Synthesis provides the highest yields by leveraging kinetic control[1]. Conversely, for the synthesis of complex 3,3-disubstituted azetidine ethers—which are highly prized in fragment-based drug design—Brønsted acid catalysis offers an elegant, base-free pathway that leverages carbocation stability[2][3]. Furthermore, emerging techniques like visible light photoredox catalysis are beginning to expand the toolkit for azetidine functionalization via benzylic tertiary radicals, promising even greater modularity in the near future[4].

References

  • Bull, J. A., Rojas, J. J., et al. "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols." Organic & Biomolecular Chemistry, Royal Society of Chemistry, 2023. Available at:[Link]

  • MacMillan, D. W. C., et al. "Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability." The Journal of Organic Chemistry, American Chemical Society, 2023. Available at:[Link]

Sources

Comparative

Analytical Resolution of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine: A Comparative Guide to IR Spectroscopy Techniques

As a Senior Application Scientist, identifying highly functionalized active pharmaceutical ingredient (API) intermediates requires analytical techniques that deliver both absolute structural specificity and operational r...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, identifying highly functionalized active pharmaceutical ingredient (API) intermediates requires analytical techniques that deliver both absolute structural specificity and operational robustness. The compound 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine presents a unique spectroscopic challenge: it features a moisture-sensitive secondary amine (azetidine ring), an ether linkage, and a fluoroaromatic system.

This guide objectively evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR and FT-Raman spectroscopy. By dissecting the quantum mechanical causality behind the vibrational modes, we provide a self-validating experimental framework for drug development professionals to ensure unambiguous structural identification.

Spectral Fingerprint: The Causality of Vibrational Modes

Accurate spectral interpretation requires understanding the physical origins of the molecule's infrared absorption. The molecular structure dictates specific changes in the dipole moment during vibration:

  • Fluoroaromatic C-F Stretch (~1190–1220 cm⁻¹): The highly electronegative fluorine atom creates a massive dipole moment derivative, resulting in an intensely strong IR absorption. However, as demonstrated in molecular dynamics simulations, the C-F stretch is heavily mixed with other local modes, making it a delocalized vibration rather than a pure, isolated stretch (1)[1].

  • Aryl Alkyl Ether C-O-C Stretch (~1245 cm⁻¹): The asymmetric C-O-C stretch overlaps directly with the upper boundary of the C-F stretch region. High-resolution instrumentation is required to resolve the fine structure of these coupled vibrational modes.

  • Azetidine N-H Stretch (~3320 cm⁻¹): The secondary amine of the strained four-membered ring exhibits a distinct N-H stretch. Because amines readily form hydrogen bonds with atmospheric moisture, sample preparation methods that introduce water can completely obscure this critical diagnostic peak.

Technology Comparison: Evaluating Analytical Performance

To establish the most robust analytical method, we must compare the physical causality and performance of available spectroscopic techniques. ATR-FTIR has become the industry standard for API identification due to its operational robustness and lack of sample preparation (2)[2].

Conversely, Transmission FTIR utilizing KBr pellets is highly susceptible to moisture absorption and mechanical stress during grinding, which can induce polymorphic conversions (3)[3].

Table 1: Comparative Performance Matrix for API Identification
Analytical ParameterDiamond ATR-FTIRTransmission FTIR (KBr Pellet)FT-Raman Spectroscopy
Sample Preparation None (Analyzed as neat powder)Extensive (Grinding, pressing)None (Analyzed in glass vial)
N-H Stretch Resolution Excellent (No water interference)Poor (Masked by KBr hygroscopicity)Moderate (Weak Raman scatterer)
Polymorphic Integrity Preserved (No mechanical stress)High risk of stress-induced alterationPreserved
C-F / C-O-C Detection Highly sensitive (Strong dipole)Highly sensitive Poor (Low polarizability tensor)

Self-Validating Experimental Protocol (ATR-FTIR)

A protocol is only scientifically sound if it contains internal controls to prevent false positives. The following workflow is designed as a self-validating system for the identification of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine.

Step 1: System Suitability Test (SST) and Background Validation

  • Causality: Before analyzing the API, the spectrometer's optical alignment and crystal cleanliness must be mathematically verified to rule out instrumental drift or carryover contamination.

  • Action: Acquire a background spectrum on the bare diamond ATR crystal. Run a 1.5 mil polystyrene reference film and verify that the 1601 cm⁻¹ peak is within ±1 cm⁻¹ of the standard.

Step 2: Sample Application and Pressure Control

  • Causality: ATR relies on an evanescent wave penetrating the sample (typically 0.5–2 µm depth). Inconsistent contact leads to variable path lengths and distorted peak ratios.

  • Action: Apply ~5 mg of the neat intermediate powder to the diamond crystal. Engage the clamping arm to a standardized torque (e.g., 80 cN·m) to ensure uniform optical contact without inducing pressure-based polymorphic transitions.

Step 3: Spectral Acquisition and Algorithmic Correction

  • Causality: The depth of penetration in ATR is wavelength-dependent, requiring algorithmic correction to normalize peak intensities for accurate library matching (4)[4].

  • Action: Collect 32 scans at 4 cm⁻¹ resolution. Apply an ATR-correction algorithm (assuming a refractive index of 1.5 for the organic sample) to convert the data to a transmission-equivalent spectrum.

Step 4: Orthogonal Verification (The Self-Validation Step)

  • Causality: Because the C-F and C-O-C stretches overlap heavily, relying solely on visual inspection can lead to the misidentification of des-fluoro analogs.

  • Action: Calculate the Pearson correlation coefficient against a verified reference standard. A coefficient of >0.98 provides a mathematical validation of spectral identity (5)[5]. Cross-reference the aromatic scaffold using FT-Raman (where the aromatic C=C stretch is highly polarizable and dominant) to independently confirm the ring structure.

Visualizing the Analytical Workflow

Workflow N1 1. System Suitability Test (Polystyrene Ref) N2 2. Background Scan (Bare Diamond ATR) N1->N2 N3 3. Sample Application (Controlled Torque) N2->N3 N4 4. Spectral Acquisition (32 Scans, 4 cm⁻¹) N3->N4 N5 5. ATR Correction & Baseline Subtraction N4->N5 N6 6. Peak Identification (C-F, C-O-C, N-H) N5->N6 N7 7. Orthogonal Validation (Pearson > 0.98) N6->N7

Self-validating ATR-FTIR workflow for API intermediate identification.

Quantitative Data Summary: Key Diagnostic Peaks

The following table summarizes the critical quantitative data required to positively identify the target molecule and differentiate it from structural analogs.

Table 2: Diagnostic IR Peaks for 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine
Wavenumber (cm⁻¹)Relative IntensityVibrational ModeDiagnostic Significance
~3320 Medium, SharpAzetidine N-H StretchConfirms intact secondary amine; absent in tertiary analogs.
~2850–2960 MediumAliphatic C-H StretchIdentifies the methyl group and azetidine methylene protons.
~1500, ~1590 StrongAromatic C=C StretchConfirms the presence of the phenoxy ring system.
~1245 StrongAsymmetric C-O-C StretchValidates the ether linkage connecting the rings.
~1190–1220 Very StrongC-F Stretch (Mixed Mode)Differentiates from des-fluoro analogs; heavily coupled with ring modes.
~810 StrongC-H Out-of-Plane BendConfirms the specific 1,2,4-trisubstituted aromatic substitution pattern.

References

  • Title: API Identification Using FTIR Spectroscopy Source: Edinburgh Instruments URL: [Link]

  • Title: Hydration dynamics and IR spectroscopy of 4-fluorophenol Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A Comprehensive Guide to FTIR Analysis Source: Agilent Technologies URL: [Link]

  • Title: Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes Source: AZoM URL: [Link]

  • Title: Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Validation

Comparative stability studies of azetidine versus pyrrolidine analogs

Comparative Stability Studies of Azetidine Versus Pyrrolidine Analogs in Drug Design In lead optimization, the bioisosteric replacement of a pyrrolidine ring with an azetidine is a powerful strategic maneuver. While both...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Stability Studies of Azetidine Versus Pyrrolidine Analogs in Drug Design

In lead optimization, the bioisosteric replacement of a pyrrolidine ring with an azetidine is a powerful strategic maneuver. While both are saturated nitrogen heterocycles, this single-carbon contraction fundamentally alters the thermodynamic and metabolic stability of the resulting analog. As application scientists navigating these scaffolds, we must understand that the causality behind their divergent profiles lies in the delicate interplay between ring strain, lipophilicity, and orbital hybridization.

This guide objectively compares the stability profiles of azetidine and pyrrolidine analogs, providing the mechanistic rationale and self-validating experimental protocols necessary to guide your structural design choices.

To predict stability, one must first examine the intrinsic physicochemical properties of the heterocycles. Azetidine (4-membered) and pyrrolidine (5-membered) share remarkably similar basicity, with conjugate acid pKa values of ~11.29 and ~11.31, respectively[1]. This is in stark contrast to the 3-membered aziridine (pKa ~8.0), where extreme geometric constraints force the nitrogen lone pair into an orbital with high s-character, drastically reducing basicity[2].

However, the critical differentiator is ring strain . Azetidine possesses a significantly higher ring strain energy (25.2 kcal/mol) compared to the relatively relaxed pyrrolidine (5.8 kcal/mol)[1]. This built-in thermodynamic tension, combined with a smaller molecular volume and lower lipophilicity (logP), dictates their opposing behaviors in metabolic and chemical environments[3][4].

Table 1: Comparative Physicochemical Properties

PropertyAzetidine AnalogPyrrolidine AnalogCausality & Impact on Drug Design
Ring Size 4-membered5-memberedDictates spatial exit vectors, conformational rigidity, and target binding entropy.
Ring Strain Energy ~25.2 kcal/mol~5.8 kcal/molHigh strain in azetidine drives potential chemical instability and ring-opening liabilities.
pKa (Conjugate Acid) ~11.29~11.31Both act as typical secondary amines; highly protonated at physiological pH (7.4).
Lipophilicity (logP) LowerHigherAzetidines reduce overall lipophilicity, improving aqueous solubility and mitigating non-specific binding.
Fsp3 Character HighModerateAzetidines increase 3D character per unit of molecular weight, correlating with higher clinical success rates.

Metabolic Stability: Cytochrome P450 Vulnerabilities

Metabolic stability is primarily governed by a molecule's susceptibility to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. In this arena, azetidines frequently outperform pyrrolidines.

  • The Pyrrolidine Liability: The α-carbons adjacent to the pyrrolidine nitrogen are highly susceptible to CYP-mediated oxidation (hydroxylation followed by ring-opening or dealkylation), often leading to rapid in vivo clearance[3][5].

  • The Azetidine Advantage: Contracting the ring to an azetidine frequently mitigates this metabolic vulnerability[5][6]. The causality is twofold:

    • Reduced Lipophilicity: Azetidines lower the logD/logP of the parent compound. Because CYP450 active sites are highly lipophilic, this reduction in lipophilicity generally decreases the binding affinity of the drug to the metabolizing enzyme[4][5].

    • C-H Bond Reactivity: The altered hybridization and increased s-character of the C-H bonds within the strained 4-membered ring make hydrogen atom abstraction by CYP enzymes energetically less favorable compared to the unstrained pyrrolidine[5].

Chemical Stability: The Ring-Opening Liability

While azetidines excel in metabolic environments, their high ring strain introduces a critical chemical vulnerability: acid-mediated intramolecular ring-opening [7].

  • The Mechanism: In acidic environments (e.g., gastric fluid, pH < 2), the azetidine nitrogen becomes protonated. If the molecule contains a pendant nucleophile—such as an amide carbonyl oxygen—at an appropriate spatial distance, it can execute an intramolecular nucleophilic attack on the azetidine α-carbon[7].

  • The Thermodynamic Driving Force: This degradation is driven entirely by the release of the 25.2 kcal/mol of ring strain, resulting in an inactive, acyclic decomposition product[1][7].

  • Pyrrolidine Rescue: Expanding the ring back to a pyrrolidine completely abolishes this degradation pathway. The minimal ring strain (5.8 kcal/mol) of pyrrolidine provides insufficient thermodynamic driving force to overcome the activation energy required for ring-opening, rendering the analog chemically stable under identical acidic conditions[7][8].

Pathway Azetidine Azetidine Analog (Ring Strain: 25.2 kcal/mol) Protonation Acidic Environment (pH < 2) Protonation of N-atom Azetidine->Protonation Attack Intramolecular Nucleophilic Attack Protonation->Attack Stable Thermodynamically Stable (No Ring Opening) Protonation->Stable High Activation Energy RingOpen Ring-Opening Decomposition (Acyclic Product) Attack->RingOpen Strain Relief Pyrrolidine Pyrrolidine Analog (Ring Strain: 5.8 kcal/mol) Pyrrolidine->Protonation

Acid-mediated intramolecular ring-opening degradation pathway.

Self-Validating Experimental Methodologies

To objectively compare these analogs, researchers must employ orthogonal assays evaluating both metabolic and chemical stability. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Human Liver Microsome (HLM) Stability Assay (Metabolic)

Purpose: To quantify the intrinsic clearance (


) driven by CYP450 oxidation.
  • Preparation: Prepare a 10 mM stock solution of the azetidine/pyrrolidine analog in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the test compound with pooled Human Liver Microsomes (final protein concentration: 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (final concentration: 1 mM).

  • Quenching: At predetermined time points (0, 5, 15, 30, 45, 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing a known internal standard. This precipitates the proteins and halts the reaction.

  • Analysis: Centrifuge the plate at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation: Include a high-clearance control (e.g., verapamil) and a low-clearance control (e.g., warfarin) on the same plate to validate microsomal activity. Calculate the half-life (

    
    ) using the slope of the natural log of % remaining versus time.
    
Protocol 2: Acid-Degradation Kinetics via 1H/15N NMR (Chemical)

Purpose: To monitor intramolecular ring-opening decomposition in simulated gastric media.

  • Sample Preparation: Dissolve 5 mg of the analog in 600 µL of deuterated aqueous buffer (D2O/DCl) adjusted precisely to pH 1.8.

  • Baseline Acquisition: Immediately acquire a baseline 1H and 1H-15N HSQC NMR spectrum at 25°C. The intact cyclic α-protons of the azetidine/pyrrolidine will appear as distinct multiplets.

  • Kinetic Monitoring: Set up an automated NMR array to acquire spectra every 15 minutes over a 24-hour period.

  • Data Processing: Integrate the disappearing signals of the intact cyclic α-protons and the appearing signals of the acyclic degradation product. Plot concentration vs. time to determine the degradation half-life.

  • Self-Validation (Causality Check): If degradation occurs in the azetidine analog, test the corresponding pyrrolidine analog under identical conditions. The pyrrolidine must show zero degradation, validating that ring strain (and not general amide hydrolysis) is the fundamental driving force for the decomposition[7].

DecisionTree Start Lead Optimization: Saturated N-Heterocycle Assess Assess Primary Liability Start->Assess Metabolic High CYP450 Clearance (High Lipophilicity) Assess->Metabolic Chemical Acidic Instability / Nucleophilic Attack Assess->Chemical Azetidine Select Azetidine: Lower LogP, High Fsp3 Metabolic->Azetidine Reduce LogP Pyrrolidine Select Pyrrolidine: Low Ring Strain Chemical->Pyrrolidine Prevent Ring-Opening

Decision workflow for selecting azetidine vs pyrrolidine scaffolds.

Conclusion

The selection between azetidine and pyrrolidine scaffolds is a deliberate balancing act. Azetidines offer a powerful structural tool to reduce lipophilicity, increase Fsp3 character, and evade CYP450 metabolism. However, their inherent ring strain demands rigorous chemical stability profiling, particularly against acid-catalyzed intramolecular reactions. Conversely, pyrrolidines, while more metabolically vulnerable, provide a thermodynamically robust alternative when chemical stability in acidic environments is paramount.

References

  • Dragovich, P. S., et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, ACS. Available at: [Link]

  • "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed, NIH. Available at:[Link]

  • "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, ACS. Available at: [Link]

  • Bott, T. M., & West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES." Heterocycles, LOCKSS. Available at: [Link]

  • "Put a ring on it: application of small aliphatic rings in medicinal chemistry." PMC, NIH. Available at: [Link]

  • "Aziridine: ring strain promotes ring opening." Almerja. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine

Comprehensive Safety Protocol: Handling 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine This guide provides essential safety and handling protocols for 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS No. 954226-12-1).

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Protocol: Handling 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine

This guide provides essential safety and handling protocols for 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine (CAS No. 954226-12-1). In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, this document establishes a robust safety framework by inferring hazards from its core chemical structures: the azetidine ring and the fluorinated phenoxy group. This risk-based approach is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound with the utmost care, ensuring both personal safety and experimental integrity.

Hazard Assessment by Structural Analogy

The primary hazards associated with 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine are extrapolated from well-documented analogous compounds. The four-membered azetidine ring is known for its inherent ring strain, which can lead to increased reactivity.[1][2] Azetidine and its simple derivatives are often classified as corrosive and capable of causing severe skin and eye damage.[3][4] Concurrently, fluorinated aromatic compounds and related azetidine hydrochlorides are recognized as potential skin, eye, and respiratory irritants.[5][6] Therefore, a conservative approach is mandatory, treating this compound as potentially hazardous upon contact, inhalation, and ingestion.

Structural Moiety Known Hazards of Analogues Inferred Potential Hazards for Target Compound Supporting Sources
Azetidine Ring Corrosive, Flammable, Causes severe skin burns and eye damage, Reactive due to ring strain.Skin Corrosion/Irritation, Serious Eye Damage, Reactivity with incompatible materials (e.g., strong acids, oxidizers).[1][3][4][7]
Fluorinated Phenoxy Group Skin, eye, and respiratory irritation.May cause skin irritation, serious eye irritation, and respiratory tract irritation.[5][6]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE use, is critical.

Primary Engineering Control: The Chemical Fume Hood

All handling of 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine, including weighing, transfers, and solution preparation, must be performed inside a certified chemical fume hood.[8] This is the most critical step in preventing respiratory exposure to potentially volatile or aerosolized compounds.

Mandatory PPE for All Handling Tasks

The following PPE provides a baseline of protection and should be worn at all times when working with the compound.

  • Hand Protection:

    • Gloves: Wear chemical-resistant, disposable gloves such as nitrile rubber.[8][9]

    • Protocol: Always inspect gloves for tears or punctures before use.[5] Use proper removal techniques to avoid skin contamination. Never wear leather or fabric gloves.[10] For extended tasks, consider double-gloving.

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that comply with ANSI Z87.1 standards are required.[10] Standard safety glasses with side shields do not offer sufficient protection against splashes.[11]

    • Face Shield: For procedures with a heightened risk of splashing, such as transferring large volumes of solutions or working with reactions under pressure, a face shield must be worn over chemical splash goggles.[12]

  • Body Protection:

    • Laboratory Coat: A clean, buttoned laboratory coat is mandatory to protect skin and personal clothing.[8]

    • Chemical-Resistant Apron: When mixing or loading solutions or when there is a significant risk of spills, a chemical-resistant apron should be worn over the lab coat for an additional layer of protection.[11][12]

Task-Based PPE Recommendations
Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Storage & Transport (Closed Container) Not requiredSafety glassesNot requiredLab coat
Weighing Solid Compound Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab coat
Preparing Solutions / Liquid Transfers Chemical Fume HoodChemical Splash GogglesNitrile GlovesLab coat
High-Risk Operations (e.g., large scale, heating) Chemical Fume HoodFace Shield over GogglesDouble-gloved NitrileChemical-Resistant Apron over Lab Coat

Operational and Disposal Plans

A systematic workflow minimizes risk during handling and ensures compliant disposal. The following diagram outlines the critical decision points for PPE selection.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_execution Execution Phase start Start: Plan Experiment assess_task Assess Task: Solid, Liquid, or High-Risk? start->assess_task ppe_base Don Base PPE: - Nitrile Gloves - Lab Coat assess_task->ppe_base All Tasks ppe_goggles Add Chemical Splash Goggles ppe_base->ppe_goggles All Tasks ppe_apron Add Chemical- Resistant Apron ppe_goggles->ppe_apron High-Risk fume_hood Work in Chemical Fume Hood ppe_goggles->fume_hood Solid Weighing ppe_goggles->fume_hood Liquid Handling ppe_shield Add Face Shield (over Goggles) ppe_shield->fume_hood ppe_apron->ppe_shield High-Risk proceed Proceed with Task fume_hood->proceed

Caption: PPE Selection Workflow for 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational. Designate a specific area for the work. Assemble all necessary equipment and PPE.

  • Weighing and Transfer: Gently handle the solid to avoid creating dust. Use a micro-spatula for transfers. Close the container immediately after dispensing.

  • Post-Handling: Wipe down the work surface in the fume hood with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of cleaning materials as hazardous waste.[3]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by apron, face shield/goggles, and finally the lab coat. Wash hands thoroughly with soap and water immediately after.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

  • Spill: Evacuate the immediate area. Ensure ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[4][7] Do not use combustible materials.[3] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

Waste Disposal Plan
  • Chemical Waste: All unused or waste 3-[(4-Fluoro-3-methylphenoxy)methyl]azetidine and any materials grossly contaminated with it must be disposed of as hazardous chemical waste.[7][9]

  • Containerization: Collect waste in a clearly labeled, sealed container made of a compatible material. The label must include "Hazardous Waste" and the full chemical name.[8]

  • Storage: Store waste containers in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.[7]

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed contractor.[3]

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent (e.g., acetone). The first rinsate must be collected and disposed of as hazardous waste.[9] Subsequent rinsates may also require collection depending on local regulations. After rinsing, deface the original label before disposal as non-hazardous waste.

References

  • PubChem. 3-(4-Fluoro-phenoxymethyl)-azetidine. National Center for Biotechnology Information. [Link]

  • PubChem. 3-[(4-Fluorophenoxy)methyl]-1-methylazetidine. National Center for Biotechnology Information. [Link]

  • Great Plains Center for Agricultural Health. EQUIPMENT. [Link]

  • Capot Chemical Co.,Ltd. MSDS of 3-fluoro-3-(fluoromethyl)azetidine hydrochloride. [Link]

  • Hashim O.S. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 2022. [Link]

  • de la Torre, A., et al. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. 2021. [Link]

  • University of Missouri Extension. Personal Protective Equipment for Working With Pesticides. [Link]

  • Williams, D.S. Personal Protective Equipment for Pesticide Handlers. Citrus Industry Magazine. 2024. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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